Product packaging for N2,N2-dimethylpyridine-2,4-diamine(Cat. No.:CAS No. 90008-36-9)

N2,N2-dimethylpyridine-2,4-diamine

Cat. No.: B1291724
CAS No.: 90008-36-9
M. Wt: 137.18 g/mol
InChI Key: MTQLMFXHGFWFIX-UHFFFAOYSA-N
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Description

N2,N2-dimethylpyridine-2,4-diamine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B1291724 N2,N2-dimethylpyridine-2,4-diamine CAS No. 90008-36-9

Properties

IUPAC Name

2-N,2-N-dimethylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQLMFXHGFWFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90008-36-9
Record name 2-N,2-N-dimethylpyridine-2,4-diamine
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Foundational & Exploratory

Technical Whitepaper: N2,N2-dimethylpyridine-2,4-diamine (CAS 90008-36-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-dimethylpyridine-2,4-diamine is a substituted pyridine derivative with the CAS number 90008-36-9. Its structure, featuring a pyridine core with a dimethylamino group at the 2-position and an amino group at the 4-position, suggests its potential as a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the currently available technical information for this compound, with a focus on its chemical synthesis and physicochemical properties.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 90008-36-9
Molecular Formula C₇H₁₁N₃--INVALID-LINK--
Molecular Weight 137.18 g/mol --INVALID-LINK--
Melting Point 149-151 °C--INVALID-LINK--
Physical Form Powder--INVALID-LINK--
Storage Temperature Room Temperature--INVALID-LINK--

Table 2: Spectroscopic Data

Spectrum TypeDataSource
¹H NMR (400 MHz, DMSO-d₆) δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H)--INVALID-LINK--
Mass Spectrometry (ESI) m/z (M+1)⁺: 138.05--INVALID-LINK--

Note: Data for ¹³C NMR and Infrared (IR) spectroscopy are not currently available in the cited literature.

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound has been described in the patent literature. The synthesis involves the reduction of a nitro-substituted pyridine oxide precursor.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the patent document WO2016124508A1.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Workup & Purification cluster_3 Final Product SM 2-(dimethylamino)-4-nitropyridine 1-oxide reagents Raney Nickel Methanol SM->reagents + conditions Hydrogen Atmosphere 50 °C, 22 h reagents->conditions workup Filtration through Celite Concentration conditions->workup Reaction Completion purification Silica Gel Column Chromatography (6% methanolic ammonia in DCM) workup->purification FP This compound purification->FP Yield: 74%

Synthesis Workflow for this compound.

Procedure:

  • To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), Raney nickel (2 g) is added.

  • The reaction mixture is heated to 50°C under a hydrogen atmosphere for 22 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography (100-200 mesh) using a mobile phase of 6% methanolic ammonia in dichloromethane.

  • The purified product, this compound, is obtained as a solid (1.1 g, 74% yield).[1]

Biological Activity and Drug Development Potential

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or its involvement in any signaling pathways for this compound. While its structural motifs are present in various biologically active molecules, specific screening data or pharmacological studies for this compound have not been reported in the scientific literature or patents reviewed. Therefore, its potential applications in drug development remain speculative and would require significant further investigation.

Safety Information

Based on available safety data sheets, this compound is classified as a hazardous substance.

Table 3: GHS Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H318Causes serious eye damage
H332Harmful if inhaled
H335May cause respiratory irritation

Source: --INVALID-LINK--

Standard precautionary measures, including the use of personal protective equipment (gloves, eye protection, and respiratory protection), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a readily synthesizable compound with a defined chemical structure. The provided synthesis protocol offers a clear pathway for its preparation and purification. However, a significant gap exists in the understanding of its physicochemical properties and, most notably, its biological activity. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future work should focus on comprehensive characterization, including the determination of key physicochemical parameters and broad biological screening to elucidate its potential therapeutic applications. The absence of biological data currently precludes the development of hypotheses regarding its mechanism of action or its role in cellular signaling.

References

N2,N2-dimethylpyridine-2,4-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and known synthetic aspects of N2,N2-dimethylpyridine-2,4-diamine (CAS No: 90008-36-9). Due to its status as a relatively under-researched compound, this document consolidates the limited available experimental data with predicted properties to offer a comprehensive resource. The guide includes a detailed experimental protocol for its synthesis, complete with characterization data. Notably, there is a significant lack of public information regarding the biological activity and pharmacological profile of this specific isomer, a gap this guide highlights for the scientific community.

Chemical Identity and Physical Properties

This compound, also known by its synonym 2-dimethylamino-4-aminopyridine, is a substituted pyridinediamine. Its core structure consists of a pyridine ring with a dimethylamino group at the 2-position and a primary amino group at the 4-position.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 90008-36-9
Molecular Formula C₇H₁₁N₃[1]
Molecular Weight 137.18 g/mol
Synonyms 2-dimethylamino-4-aminopyridine, 2-Dimethylamino-4-amino-pyridin, N2,N2-Dimethyl-pyridine-2,4-diamine, 4-amino-2-dimethylaminopyridine, 4-Amino-2-dimethylamino-pyridin[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Melting Point 149-151 °CExperimental
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-

Spectral and Analytical Data

Limited experimental spectral data is available for this compound. The following data was reported in the context of a synthesis protocol.

Table 3: Spectral Data

Data TypeDetails
¹H NMR (400 MHz, DMSO-d6) δ 7.58 (d, J = 5.6 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 5.68 (d, J = 1.8 Hz, 1H), 5.57 (s, 2H), 2.89 (s, 6H)[2]
Mass Spectrometry (ESI) m/z 138.05 [M+H]⁺[2]
¹³C NMR Data not available
Infrared (IR) Data not available

Synthesis and Reactivity

The primary documented synthesis of this compound involves the reduction of a nitro-substituted pyridine N-oxide precursor.

Experimental Protocol: Synthesis from 2-(dimethylamino)-4-nitropyridine 1-oxide

A detailed experimental protocol for the synthesis of this compound has been published and is outlined below.[2]

Reaction Scheme:

G Synthesis of this compound reactant 2-(dimethylamino)-4-nitropyridine 1-oxide reagents Raney Nickel, H₂ (pressure) Methanol, 50 °C, 22h reactant->reagents product This compound reagents->product

Caption: Reaction scheme for the synthesis of this compound.

Procedure:

  • To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), Raney nickel (2 g) was added.[2]

  • The reaction mixture was heated to 50°C under hydrogen pressure for 22 hours.[2]

  • The progress of the reaction was monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure.[2]

  • The crude product was purified by silica gel (100:200 mesh) column chromatography using 6% methanolic ammonia in dichloromethane as the eluent to afford this compound (1.1 g, 74% yield).[2]

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-(dimethylamino)-4-nitropyridine 1-oxide in Methanol B Add Raney Nickel A->B C Heat to 50 °C under H₂ pressure for 22 hours B->C D Monitor reaction by TLC C->D E Filter through Celite D->E Upon completion F Concentrate filtrate under reduced pressure E->F G Purify by Silica Gel Column Chromatography (6% methanolic ammonia in DCM) F->G H This compound (Final Product) G->H

Caption: Experimental workflow for the synthesis of this compound.

Biological and Pharmacological Activity

As of the date of this guide, there is no publicly available information on the specific biological activities, mechanism of action, or pharmacological properties of this compound.

The broader class of aminopyridines, however, is known for a wide range of biological and pharmacological effects.[3] They are recognized as essential heterocycles in medicinal chemistry.[3] For instance, certain aminopyridine derivatives function by blocking voltage-gated potassium channels.[3] The well-known compound 4-aminopyridine (4-AP) acts as a potassium channel blocker and is used to improve walking speed in patients with multiple sclerosis.[4][5] Other aminopyridine-containing drugs have been developed for various therapeutic areas.[3]

Substituted pyridines and their derivatives have been investigated for a multitude of biological activities, including but not limited to:

  • Antiparasitic[6]

  • Anti-inflammatory[6]

  • Antihistamine[6]

  • Antibacterial[6]

  • Antiviral[6]

  • Anticonvulsant[6]

  • Anti-Alzheimer's[6]

  • Antifungal[6]

  • Antidiabetic[6]

  • Analgesic properties[6]

Given the diverse bioactivities of the aminopyridine scaffold, this compound represents a potential candidate for screening in various biological assays to uncover novel therapeutic applications. However, dedicated studies on this specific isomer are required to determine its pharmacological profile.

Safety and Handling

Specific safety and handling information for this compound is limited. Based on data for similar compounds, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with defined synthetic accessibility and some characterized physical and spectral properties. However, a significant knowledge gap exists concerning its biological and pharmacological activities. This technical guide serves as a foundational document for researchers and drug development professionals, providing the available data and highlighting the untapped potential for future investigation into the therapeutic applications of this molecule. The detailed synthesis protocol provided herein should facilitate further research into this under-explored chemical entity.

References

An In-depth Technical Guide to N2,N2-dimethylpyridine-2,4-diamine: Molecular Structure, Weight, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, molecular weight, and a validated synthesis protocol for N2,N2-dimethylpyridine-2,4-diamine. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Molecular Information

This compound is a substituted pyridine derivative with the chemical formula C7H11N3.[1][2] Its structure features a pyridine ring with a dimethylamino group at the 2-position and an amino group at the 4-position.

Molecular Structure and Weight

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C7H11N3[1][2]
Molecular Weight 137.18 g/mol [2]
CAS Number 90008-36-9[1][2]

Physicochemical and Spectral Data

While a comprehensive experimental dataset for this compound is not widely available in the public domain, key spectral data has been reported in the context of its synthesis. This information is crucial for the identification and characterization of the compound.

Data TypeDescriptionSource
¹H NMR (400 MHz, DMSO-d6) δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H)[2]
Mass Spectrometry (ESI) m/z (M+1)⁺: 138.05[2]
Melting Point Not reported in the searched literature.
Boiling Point Not reported in the searched literature.
¹³C NMR Not reported in the searched literature.
Infrared (IR) Spectroscopy Not reported in the searched literature.

Experimental Protocols: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been documented, involving the reduction of a nitro-substituted pyridine N-oxide precursor.[2]

Synthesis from 2-(dimethylamino)-4-nitropyridine 1-oxide

The synthesis involves the catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide.

Reaction Scheme:

2-(dimethylamino)-4-nitropyridine 1-oxide → this compound

Materials and Reagents:

  • 2-(dimethylamino)-4-nitropyridine 1-oxide

  • Methanol (MeOH)

  • Raney nickel

  • Hydrogen (H₂)

  • Celite

  • Silica gel (100-200 mesh)

  • 6% Methanolic ammonia in dichloromethane

Procedure:

  • A solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL) is prepared in a suitable reaction vessel.[2]

  • Raney nickel (2 g) is added to the stirred solution.[2]

  • The reaction mixture is heated to 50°C under hydrogen pressure for 22 hours.[2]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is filtered through a pad of Celite.[2]

  • The filtrate is concentrated under reduced pressure.[2]

  • The crude product is purified by silica gel column chromatography using 6% methanolic ammonia in dichloromethane as the eluent.[2]

  • This process yields this compound (1.1 g, 74% yield).[2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization start Start: 2-(dimethylamino)-4-nitropyridine 1-oxide in Methanol reagents Add Raney Nickel start->reagents reaction Heat to 50°C under H₂ pressure for 22h reagents->reaction tlc Monitor by TLC reaction->tlc filtration Filter through Celite tlc->filtration concentration Concentrate under reduced pressure filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product This compound chromatography->product characterization Characterization (¹H NMR, MS) product->characterization

References

Technical Guide: Synthesis of N2,N2-dimethylpyridine-2,4-diamine from 2-(dimethylamino)-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of N2,N2-dimethylpyridine-2,4-diamine, a key intermediate in pharmaceutical and agrochemical research. The synthesis pathway detailed herein focuses on the reduction of 2-(dimethylamino)-4-nitropyridine 1-oxide.

Synthesis Pathway Overview

The primary and most direct method for synthesizing this compound from 2-(dimethylamino)-4-nitropyridine 1-oxide is through a one-step reduction reaction. This process involves the catalytic hydrogenation of the nitro group and the removal of the N-oxide functionality.

Synthesis_Pathway Synthesis of this compound start 2-(dimethylamino)-4-nitropyridine 1-oxide product This compound start->product Reduction reagents H2, Raney Nickel Methanol, 50°C

Caption: Catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis process.

ParameterValueReference
Starting Material2-(dimethylamino)-4-nitropyridine 1-oxide[1]
ProductThis compound[1]
CatalystRaney Nickel[1]
Reducing AgentHydrogen Gas[1]
SolventMethanol[1]
Reaction Temperature50°C[1]
Reaction Time22 hours[1]
Yield 74% [1]
Purification MethodSilica Gel Column Chromatography[1]
Eluent6% Methanolic Ammonia in Dichloromethane[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-(dimethylamino)-4-nitropyridine 1-oxide, based on established literature.[1]

Materials and Reagents:
  • 2-(dimethylamino)-4-nitropyridine 1-oxide

  • Methanol (MeOH)

  • Raney Nickel

  • Hydrogen (H₂) gas

  • Celite

  • Silica gel (100-200 mesh)

  • Dichloromethane (DCM)

  • Methanolic Ammonia

Procedure:
  • Reaction Setup: In a suitable reaction vessel, dissolve 2 g (10.92 mmol) of 2-(dimethylamino)-4-nitropyridine 1-oxide in 100 mL of methanol.

  • Catalyst Addition: To the stirred solution, carefully add 2 g of Raney nickel.

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere and heated to 50°C for 22 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is filtered through a pad of celite to remove the Raney nickel catalyst.

  • Solvent Removal: The filtrate is concentrated under reduced pressure to remove the methanol.

  • Purification: The resulting crude product is purified by silica gel column chromatography (100-200 mesh). The column is eluted with a solution of 6% methanolic ammonia in dichloromethane.

  • Product Isolation: The fractions containing the desired product are collected and concentrated to afford this compound.

Characterization Data:
  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H).[1]

  • Mass Spectrometry (ESI): m/z 138.05 [M+H]⁺.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Starting Material in Methanol add_catalyst Add Raney Nickel dissolve->add_catalyst hydrogenate Heat under Hydrogen Atmosphere add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product product chromatography->product Pure Product

Caption: Step-by-step workflow for the synthesis and purification.

References

The 2,4-Diaminopyrimidine Core: A Privileged Scaffold in Drug Discovery from Dihydrofolate Reductase to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent inhibitors targeting a range of critical enzymes. This technical guide provides a comprehensive overview of the discovery, history, and evolution of 2,4-diaminopyrimidine derivatives, from their seminal role as dihydrofolate reductase (DHFR) inhibitors to their modern applications in targeting various protein kinases. This document details key quantitative data, experimental protocols, and the underlying signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Discovery and Historical Development

The journey of 2,4-diaminopyrimidine derivatives began in the 1940s through the pioneering work of George H. Hitchings and Gertrude B. Elion.[1] Their rational drug design approach focused on creating antimetabolites that could interfere with nucleic acid biosynthesis.[1] Initially synthesized as potential purine and pyrimidine antagonists, it was discovered that these compounds did not act as direct nucleic acid building blocks but rather interfered with the utilization of folic acid.[2] This pivotal observation led to the identification of dihydrofolate reductase (DHFR) as their primary molecular target.

This early research culminated in the development of two landmark drugs:

  • Pyrimethamine: An antimalarial agent that demonstrated high selectivity for the DHFR enzyme of the malaria parasite, Plasmodium falciparum.

  • Trimethoprim: A potent antibacterial agent with a high affinity for bacterial DHFR over the human enzyme.[3]

The success of these early DHFR inhibitors established the 2,4-diaminopyrimidine core as a "privileged scaffold" in drug discovery. The key to their biological activity lies in the ability of the 2,4-diamino groups to form crucial hydrogen bonds with the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate.

In recent decades, the versatility of the 2,4-diaminopyrimidine scaffold has been further demonstrated by its application in the development of potent and selective kinase inhibitors. By modifying the substituents on the pyrimidine ring, researchers have successfully designed compounds that target a variety of kinases implicated in cancer and other diseases, including:

  • Focal Adhesion Kinase (FAK) [4][5][6]

  • Cyclin-Dependent Kinase 7 (CDK7)

  • p21-Activated Kinase 4 (PAK4) [7][8]

This evolution from DHFR to kinase inhibition underscores the remarkable adaptability of the 2,4-diaminopyrimidine core and its enduring importance in modern drug discovery.

Mechanism of Action: From Folate Antagonism to Kinase Inhibition

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[5] By competitively inhibiting DHFR, 2,4-diaminopyrimidine derivatives deplete the cellular pool of THF, leading to the cessation of DNA synthesis and cell death.[5] This mechanism is particularly effective against rapidly proliferating cells, such as bacteria, parasites, and cancer cells.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA_RNA DNA, RNA, and Protein Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA AminoAcids->DNA_RNA Inhibitor 2,4-Diaminopyrimidine Derivatives Inhibitor->DHFR Inhibition

DHFR signaling pathway and its inhibition.
Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2,4-diaminopyrimidine scaffold has proven to be an effective template for designing ATP-competitive kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity.

FAK is a non-receptor tyrosine kinase that is a key regulator of cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are associated with the progression and metastasis of many cancers. 2,4-Diaminopyrimidine-based FAK inhibitors block the autophosphorylation of FAK at Tyr397, thereby preventing the recruitment of Src family kinases and the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

FAK_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation PI3K PI3K FAK->PI3K MAPK MAPK/ERK FAK->MAPK Migration Migration FAK->Migration Src Src pY397->Src Recruitment Src->FAK Phosphorylation Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Inhibitor 2,4-Diaminopyrimidine FAK Inhibitors Inhibitor->FAK Inhibition

FAK signaling pathway and its inhibition.

CDK7 is a unique member of the CDK family with dual roles in regulating both the cell cycle and transcription.[9] As part of the CDK-activating kinase (CAK) complex (with Cyclin H and MAT1), it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[10][11] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for transcription initiation and elongation.[10] Inhibition of CDK7 by 2,4-diaminopyrimidine derivatives can therefore simultaneously arrest the cell cycle and suppress the transcription of oncogenes.

CDK7_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK7_CAK CDK7/CycH/MAT1 (CAK) CDKs CDK1, 2, 4, 6 CDK7_CAK->CDKs Phosphorylation CellCycle Cell Cycle Progression CDKs->CellCycle CDK7_TFIIH CDK7/TFIIH RNAPII RNA Polymerase II CTD CDK7_TFIIH->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription Inhibitor 2,4-Diaminopyrimidine CDK7 Inhibitors Inhibitor->CDK7_CAK Inhibition Inhibitor->CDK7_TFIIH Inhibition

Dual roles of CDK7 and its inhibition.

PAK4 is a serine/threonine kinase that is a downstream effector of the Rho GTPases, Cdc42 and Rac1. It is involved in regulating the cytoskeleton, cell motility, and cell survival. Overexpression of PAK4 is found in various cancers and is associated with increased invasion and metastasis. 2,4-Diaminopyrimidine-based PAK4 inhibitors block its kinase activity, thereby inhibiting downstream signaling pathways that promote cancer progression.

PAK4_Pathway Cdc42_Rac1 Cdc42/Rac1 PAK4 PAK4 Cdc42_Rac1->PAK4 Activation LIMK LIMK PAK4->LIMK Bad Bad PAK4->Bad Inhibits Cofilin Cofilin LIMK->Cofilin Actin Actin Cytoskeleton Cofilin->Actin CellMotility Cell Motility & Invasion Actin->CellMotility Apoptosis Apoptosis Bad->Apoptosis Inhibits Inhibitor 2,4-Diaminopyrimidine PAK4 Inhibitors Inhibitor->PAK4 Inhibition

PAK4 signaling pathway and its inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of key 2,4-diaminopyrimidine derivatives against their respective targets.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against DHFR

CompoundOrganism/Enzyme SourceIC50 / KiReference
PyrimethaminePlasmodium falciparumIC50: 0.10 µ g/100 µl[12]
PyrimethamineHuman (hDHFR)IC50: 52 µM[13]
TrimethoprimEscherichia coliKi: 13-fold lower than control[3]
TrimethoprimPlasmodium falciparumIC50: 0.15 µ g/100 µl[12]
Compound 28 Pneumocystis cariniiIC50: 23 nM[14]
Compound 28 Toxoplasma gondiiIC50: 5.5 nM[14]
Compound 28 *Mycobacterium aviumIC50: 1.5 nM[14]
IclaprimDfrA (TMP-resistant)Ki: 90 nM[15]
IclaprimDfrG (TMP-resistant)Ki: 1350 nM[15]
IclaprimDfrK (TMP-resistant)Ki: 221 nM[15]

*Compound 28 : 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine

Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Kinases

CompoundTarget KinaseIC50 (nM)Reference
11b FAK2.75[16]
12f FAK1.87[16]
8f FAK27.44[5]
12s FAK47[6]
Q6 FAK3.2[4]
A2 PAK418.4[7]
B6 PAK45.9[7]
B8 PAK420.4[7]
5n PAK42.7[8]
5o PAK420.2[8]
WCDD115 hDHFR144[13]
PF-4800567 CK1ε32[17]
SR-4133 CK1ε15[17]
Umbralisib CK1ε37[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of 2,4-diaminopyrimidine derivatives.

General Synthesis of 2,4-Diamino-5-arylpyrimidines

The synthesis of 2,4-diamino-5-arylpyrimidines can be achieved through various routes. A common method involves the Suzuki coupling of a 5-halo-2,4-diaminopyrimidine with an appropriate arylboronic acid.

Materials:

  • 2,4-Diamino-5-bromopyrimidine or 2,4-Diamino-5-iodopyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

Procedure:

  • To a reaction vessel, add 2,4-diamino-5-halopyrimidine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diamino-5-arylpyrimidine.

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of compounds against DHFR.

Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.

Materials:

  • Purified DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the microplate, add 180 µL of a mixture containing the assay buffer, NADPH (final concentration, e.g., 100 µM), and the test compound at various concentrations. Include wells for a positive control (e.g., methotrexate) and a negative control (DMSO vehicle).

  • Add 10 µL of the DHFR enzyme solution to each well and incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of DHF solution (final concentration, e.g., 50 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes in a kinetic mode.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[18]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[18]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of the microplate by adding the kinase, substrate, ATP, and test compound in the kinase reaction buffer. Include appropriate controls.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

Experimental and Drug Discovery Workflows

The development of novel 2,4-diaminopyrimidine derivatives follows a structured drug discovery pipeline, from initial hit identification to preclinical candidate selection.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification and Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy (Animal Models) ADMET->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

A typical workflow for kinase inhibitor drug discovery.

This workflow illustrates the iterative process of designing, synthesizing, and testing compounds to optimize their potency, selectivity, and drug-like properties. The initial discovery phase involves identifying and validating a biological target, developing a robust assay, and screening a compound library to identify initial "hits". These hits are then progressed through a hit-to-lead and lead optimization phase, where medicinal chemistry efforts are focused on improving the compound's properties through the study of structure-activity relationships (SAR). Promising lead compounds are then advanced to preclinical development, which involves efficacy and safety testing in animal models, ultimately leading to the selection of a preclinical candidate for further development.

Conclusion

The 2,4-diaminopyrimidine scaffold has a rich history in drug discovery, from its origins as a key component of early antifolate drugs to its current prominence in the design of targeted kinase inhibitors. Its remarkable versatility and proven success in generating clinically effective drugs ensure its continued importance in the field of medicinal chemistry. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key historical milestones, mechanisms of action, quantitative data, and experimental methodologies associated with this privileged scaffold. The ongoing exploration of novel 2,4-diaminopyrimidine derivatives holds great promise for the development of new and improved therapies for a wide range of diseases.

References

Spectroscopic Data of N2,N2-dimethylpyridine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound N2,N2-dimethylpyridine-2,4-diamine. The information is intended to assist researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science in the characterization and utilization of this molecule.

Molecular Structure and Properties
  • Compound Name: this compound

  • CAS Number: 90008-36-9

  • Molecular Formula: C₇H₁₁N₃

  • Molecular Weight: 137.18 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule, revealing details about their chemical environment and connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.58d1H5.6H-6
5.84dd1H5.6, 1.8H-5
5.68d1H1.8H-3
5.57s2H--NH₂
2.89s6H--N(CH₃)₂

d: doublet, dd: doublet of doublets, s: singlet

¹³C NMR Data

Despite extensive searches, experimental ¹³C NMR data for this compound was not found in the available literature and databases.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS)

Ionm/z
[M+H]⁺138.05
Infrared (IR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for aminopyridine derivatives.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the this compound sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. The choice of solvent is critical to avoid proton exchange with the amino groups.

¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. Typical acquisition parameters would include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (ESI-MS)

Sample Preparation: A dilute solution of this compound (e.g., 10 µg/mL) would be prepared in a suitable solvent mixture, typically a combination of water and a polar organic solvent like acetonitrile or methanol, with the addition of a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

Instrumentation and Analysis: The analysis would be performed using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio (m/z). The data would be collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis Sample This compound (Solid) Dissolve_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve_NMR NMR Path Dissolve_MS Dissolve in Solvent with 0.1% Formic Acid (e.g., MeCN/H₂O) Sample->Dissolve_MS MS Path NMR_Acquisition Acquire ¹H NMR Spectrum (400 MHz) Dissolve_NMR->NMR_Acquisition NMR_Data ¹H NMR Data NMR_Acquisition->NMR_Data MS_Acquisition Analyze by ESI-MS (Positive Ion Mode) Dissolve_MS->MS_Acquisition MS_Data Mass Spectrum Data MS_Acquisition->MS_Data

Caption: General workflow for obtaining spectroscopic data.

Diaminopyrimidine Scaffolds: A Comprehensive Technical Guide to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile core for the design of potent and selective inhibitors targeting a wide range of therapeutic targets. Its remarkable ability to mimic the hydrogen bonding pattern of the adenine hinge-binding motif of ATP has led to its extensive exploration in the development of kinase inhibitors. Furthermore, its structural features have been instrumental in the design of inhibitors for other critical enzymes, most notably dihydrofolate reductase. This technical guide provides an in-depth overview of the key therapeutic targets of diaminopyrimidine scaffolds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Key Therapeutic Targets and Quantitative Efficacy

The therapeutic potential of diaminopyrimidine derivatives has been demonstrated against a multitude of targets, primarily in the areas of oncology, infectious diseases, and inflammatory conditions. The following tables summarize the in vitro efficacy of various diaminopyrimidine-based compounds against their respective targets.

Kinase Inhibitors

Kinases are a major class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The diaminopyrimidine scaffold has proven to be a highly effective framework for the development of potent kinase inhibitors.

Table 1: Diaminopyrimidine-Based Focal Adhesion Kinase (FAK) Inhibitors

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
A12FAK<500A5490.13 ± 0.04[1][2][3]
A12FAK<500MDA-MB-2310.094 ± 0.05[1][2][3]
TAE-226FAK-A549, MDA-MB-231-[1]
VS-6063 (Defactinib)FAK, Pyk20.6--[4]
GSK-2256098FAK---[4]
CEP-37440FAK, ALK2 (FAK), 3.1 (ALK)--[4]

Table 2: Diaminopyrimidine-Based Cyclin-Dependent Kinase (CDK) Inhibitors

Compound ClassTargetIC50Cellular PotencyReference
2,4-diaminopyrimidinesCDKs< 10 nMSubmicromolar range[5]

Table 3: Other Diaminopyrimidine-Based Kinase Inhibitors

Compound IDTarget(s)IC50 (nM)Reference
A12FAK, PLK4, TRKA, ALK, cMet20.6 (TRKA), 15.1 (PLK4)[4]
11iJAK3-[6]
-MK219[7]
Cand 5CK1ε-[8]
-HPK1-[9]
Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase is a crucial enzyme in the synthesis of tetrahydrofolate, a precursor required for the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents.[10][11][12]

Table 4: Diaminopyrimidine-Based Dihydrofolate Reductase (DHFR) Inhibitors

CompoundTarget Organism/CellApplicationReference
TrimethoprimBacteriaAntibacterial[10][13][14]
PyrimethamineProtozoa (e.g., Plasmodium, Toxoplasma)Antimalarial, Antiprotozoal[10][13][15]
MethotrexateMammalian cellsAnticancer[10]
MetoprineMammalian cellsAnticancer (research)[12][16]
IclaprimBacteria (including some trimethoprim-resistant strains)Antibacterial[17][18]
Compound 16lMycobacterium tuberculosisAnti-tubercular (MIC = 6.25 µg/mL)[19][20]
Other Therapeutic Targets

The versatility of the diaminopyrimidine scaffold extends beyond kinases and DHFR, with demonstrated activity against various other targets, particularly in the context of infectious diseases.

Table 5: Diaminopyrimidine-Based Inhibitors of Protozoal and Other Targets

Compound IDTarget OrganismPotential Molecular Target(s)In Vitro Activity (IC50)Reference
SCYX-5070Trypanosoma bruceiMitogen-activated protein kinases (MAPKs), cdc2-related kinases (CRKs)-[21][22]
-Cryptosporidium parvumDihydrofolate Reductase (DHFR)-[23]

Experimental Protocols

This section provides a detailed methodology for key experiments commonly cited in the evaluation of diaminopyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay (Example: FAK)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human FAK enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (diaminopyrimidine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add the FAK enzyme and the substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (Antiproliferative) Assay

This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a negative control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity.

Materials:

  • Purified DHFR enzyme (from the target organism, e.g., E. coli or human)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Dihydrofolate (DHF)

  • NADPH (Nicotinamide adenine dinucleotide phosphate)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent plates

  • UV-Vis spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound. Include a no-enzyme control and a no-inhibitor control.

  • Pre-incubate the mixture for a few minutes at room temperature.

  • Initiate the reaction by adding DHF and NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the no-inhibitor control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for drug discovery involving diaminopyrimidine scaffolds.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Diaminopyrimidine_Inhibitor Diaminopyrimidine Inhibitor Diaminopyrimidine_Inhibitor->FAK

Caption: FAK signaling pathway and the point of inhibition by diaminopyrimidine derivatives.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Library_Design Library Design (Diaminopyrimidine Scaffold) Synthesis Chemical Synthesis Library_Design->Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Proliferation) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Models In Vivo Animal Models Lead_Optimization->In_Vivo_Models ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Models->ADMET_Profiling Clinical_Trials Clinical Trials (Phase I, II, III) ADMET_Profiling->Clinical_Trials

Caption: General workflow for the discovery and development of diaminopyrimidine-based drugs.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Synthesis Pathway cluster_downstream_effects Downstream Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Nucleotide Synthesis (dTMP) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acid_Synthesis Diaminopyrimidine_Inhibitor Diaminopyrimidine Inhibitor (e.g., Trimethoprim) Diaminopyrimidine_Inhibitor->DHFR DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Cell_Division Cell Division DNA_Synthesis->Cell_Division Inhibition of Cell Proliferation

Caption: Mechanism of action of diaminopyrimidine-based DHFR inhibitors.

Conclusion

The diaminopyrimidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its proven success in targeting kinases and dihydrofolate reductase has established it as a "privileged" structure in drug discovery. The ongoing research into novel derivatives and their application to a broader range of therapeutic targets, including those in infectious and inflammatory diseases, underscores the enduring potential of this chemical motif. This guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to facilitate further exploration and development of diaminopyrimidine-based drugs.

References

An In-depth Technical Guide to the Mechanism of Action of N2,N2-dimethylpyridine-2,4-diamine and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for kinase inhibitors based on the 2,4-diaminopyridine and 2,4-diaminopyrimidine scaffold, with a focus on N2,N2-dimethylpyridine-2,4-diamine and its functionally similar analogs. This document synthesizes findings from multiple studies to detail the inhibitory activity, impact on cellular signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: Targeting the Kinase ATP-Binding Site

Substituted 2,4-diaminopyrimidine and 2,4-diaminopyridine derivatives are a well-established class of kinase inhibitors that function as ATP-competitive inhibitors. The core scaffold of these molecules is designed to mimic the adenine ring of ATP, allowing them to bind to the hinge region of the kinase catalytic domain. This binding event physically obstructs the binding of ATP, thereby preventing the phosphorylation of downstream substrates and inhibiting the kinase's enzymatic activity. The specificity and potency of these inhibitors are modulated by the various substituents on the core ring structure, which can form additional interactions with hydrophobic pockets and specific residues within the ATP-binding site.

Molecular docking studies on related diaminopyrimidine compounds have provided insights into their binding mode. For instance, the pyrimidine ring often forms crucial hydrogen bonds with the backbone of the hinge region residues. The substituents at the 2- and 4-positions can then extend into adjacent hydrophobic regions, contributing to the affinity and selectivity of the inhibitor for specific kinases.

Quantitative Inhibitory Activity

The inhibitory potential of 2,4-diaminopyridine and 2,4-diaminopyrimidine derivatives has been quantified against a range of kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values from studies on various analogs, providing a comparative look at their potency.

Compound Class/DerivativeTarget Kinase(s)IC50 (nM)Reference Cell Line(s)
N2,N4-diphenylpyridine-2,4-diamine (14l)EGFR L858R/T790M/C797S8-11Baf3
N2,N4-diphenylpyridine-2,4-diamine (14o)EGFR L858R/T790M/C797SPotent InhibitionBaf3
N2,N4-disubstituted pyrimidine-2,4-diamines (3g)CDK2/cyclin A83-
N2,N4-disubstituted pyrimidine-2,4-diamines (3c)CDK9/cyclin T165-
2,4-diamino pyrimidine derivative (A12)FAK-A549, MDA-MB-231
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diaminesCDK2/cyclin E1, CDK9/cyclin T1Potent InhibitionVarious tumor cell lines
2,4-diamino pyrimidine derivative (11b)FAK2.75PANC-1, BxPC-3
2,4-diamino pyrimidine derivative (12f)FAK1.87PANC-1, BxPC-3
Compound Class/DerivativeGI50 (µM)Reference Cell Line(s)
2,4-diamino pyrimidine derivative (A12)0.13 (A549), 0.094 (MDA-MB-231)A549, MDA-MB-231
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diaminesSubmicromolar to lower micromolarVarious tumor cell lines
2,4-diamino pyrimidine derivative (11b)0.98 (PANC-1), 0.55 (BxPC-3)PANC-1, BxPC-3
2,4-diamino pyrimidine derivative (12f)0.11 (PANC-1), 0.15 (BxPC-3)PANC-1, BxPC-3

Impact on Cellular Signaling Pathways

Inhibition of target kinases by this compound analogs leads to the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Derivatives of N2,N4-diphenylpyridine-2,4-diamine have been shown to be potent inhibitors of mutant forms of the Epidermal Growth Factor Receptor (EGFR), which are often implicated in non-small cell lung cancer (NSCLC).[1] Inhibition of EGFR blocks the downstream phosphorylation cascade, including the mTOR signaling pathway.[1] This disruption leads to cell cycle arrest and the induction of apoptosis.[1]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K This compound analog This compound analog This compound analog->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival

EGFR Signaling Inhibition

Certain 2,4-diaminopyrimidine derivatives are potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[2][3][4] Inhibition of FAK disrupts the FAK/PI3K/Akt signaling pathway, leading to decreased expression of downstream targets like cyclin D1 and Bcl-2.[3] This ultimately results in reduced cell proliferation and angiogenesis.[3][4]

FAK_Signaling Integrin Signaling Integrin Signaling FAK FAK Integrin Signaling->FAK PI3K PI3K FAK->PI3K This compound analog This compound analog This compound analog->FAK Inhibition Akt Akt PI3K->Akt Cyclin D1 Cyclin D1 Akt->Cyclin D1 Bcl-2 Bcl-2 Akt->Bcl-2 Proliferation Proliferation Cyclin D1->Proliferation Anti-apoptosis Anti-apoptosis Bcl-2->Anti-apoptosis

FAK Signaling Inhibition

Analogs based on the N2,N4-disubstituted pyrimidine-2,4-diamine scaffold have demonstrated potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9.[5][6] CDKs are crucial regulators of the cell cycle.[5][6] Inhibition of these kinases leads to cell cycle arrest, typically at the G2/M phase, thereby preventing cell division.[6]

Cell_Cycle_Control G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/Cyclin E G2 Phase G2 Phase S Phase->G2 Phase CDK2/Cyclin A M Phase M Phase G2 Phase->M Phase CDK1/Cyclin B M Phase->G1 Phase CDK2/Cyclin E CDK2/Cyclin E CDK2/Cyclin A CDK2/Cyclin A CDK9/Cyclin T1 CDK9/Cyclin T1 This compound analog This compound analog This compound analog->CDK2/Cyclin E Inhibition This compound analog->CDK2/Cyclin A Inhibition This compound analog->CDK9/Cyclin T1 Inhibition of Transcription

CDK Inhibition and Cell Cycle

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of 2,4-diaminopyridine and 2,4-diaminopyrimidine kinase inhibitors.

This assay determines the IC50 value of a compound against a specific kinase.

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound dilutions, and a luminescence-based ATP detection reagent.

  • Procedure:

    • Add kinase, substrate, and test compound to a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent with a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Dispense Kinase, Substrate, and Test Compound into 384-well plate A->B C Initiate Reaction with ATP B->C D Incubate at RT C->D E Add Luminescence Detection Reagent D->E F Read Luminescence E->F G Calculate IC50 F->G

Kinase Inhibition Assay Workflow

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Reagents and Materials: Cancer cell lines, cell culture medium, test compound dilutions, trichloroacetic acid (TCA), and sulforhodamine B (SRB) dye.

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Fix the cells with TCA.

    • Stain the fixed cells with SRB dye.

    • Wash away the unbound dye and solubilize the bound dye.

    • Measure the absorbance at 510 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. GI50 values are determined from the dose-response curve.

This technique is used to detect changes in protein expression and phosphorylation levels, providing insights into the effects of the inhibitor on signaling pathways.

  • Reagents and Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

  • Procedure:

    • Lyse treated cells and quantify protein concentration.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the proteins of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Reagents and Materials: Treated cells, phosphate-buffered saline (PBS), ethanol for fixation, RNase A, and a DNA-intercalating dye (e.g., propidium iodide - PI).

  • Procedure:

    • Harvest and wash treated cells.

    • Fix the cells in cold 70% ethanol.

    • Wash the fixed cells and treat with RNase A.

    • Stain the cells with PI.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI stain.

Conclusion

This compound and its analogs represent a versatile class of kinase inhibitors with demonstrated activity against multiple cancer-relevant kinases, including EGFR, FAK, and CDKs. Their mechanism of action is primarily through competitive inhibition at the ATP-binding site, leading to the disruption of key signaling pathways that control cell proliferation, survival, and division. The data and methodologies presented in this guide provide a comprehensive framework for the continued research and development of this promising class of therapeutic agents.

References

A Technical Guide to N2,N2-dimethylpyridine-2,4-diamine and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-dimethylpyridine-2,4-diamine, also known by synonyms such as 2-dimethylamino-4-aminopyridine, is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a key pharmacophore in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound and its structural analogs, with a focus on data relevant to researchers in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 137.18 g/mol .[1] Its chemical structure and key properties are summarized in the tables below.

IdentifierValueReference
IUPAC Name This compound[2]
Synonyms 2-dimethylamino-4-aminopyridine, 2-Dimethylamino-4-amino-pyridin, N2,N2-Dimethyl-pyridine-2,4-diamine, 4-amino-2-dimethylaminopyridine, 4-Amino-2-dimethylamino-pyridin[3]
CAS Number 90008-36-9[4]
Molecular Formula C7H11N3[4]
Molecular Weight 137.18 g/mol
Melting Point 149-151 °C[2]
Physicochemical PropertyValueReference
Appearance White to off-white solid[5]
pKa 9.17 (for 4-aminopyridine)[6]
LogP 0.76 (for 4-aminopyridine)[6]

Synthesis and Characterization

A common synthetic route to this compound involves the reduction of a nitro-substituted precursor.[7]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G reactant 2-(dimethylamino)-4-nitropyridine 1-oxide product This compound reactant->product Reduction reagent H2, Raney Nickel Methanol, 50 °C, 22h

Caption: Synthesis of this compound.

Materials:

  • 2-(dimethylamino)-4-nitropyridine 1-oxide (1.0 eq)

  • Raney Nickel (catalyst)

  • Methanol (solvent)

  • Hydrogen gas

  • Celite

  • Silica gel (100-200 mesh)

  • 6% Methanolic ammonia in dichloromethane (eluent)

Procedure:

  • To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (e.g., 2 g, 10.92 mmol) in methanol (100 mL), add Raney nickel (2 g).[7]

  • Heat the reaction mixture to 50°C under hydrogen pressure for 22 hours.[7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

  • Upon completion, filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography using 6% methanolic ammonia in dichloromethane as the eluent to yield this compound.[7]

Characterization Data:

TechniqueDataReference
¹H NMR (400 MHz, DMSO-d6) δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H)[7]
MS (ESI) m/z (M+1)⁺: 138.05[7]

Potential Therapeutic Applications and Biological Activity of Structural Analogs

While specific biological activity data for this compound is limited in publicly available literature, the broader class of diaminopyridines and diaminopyrimidines has been extensively studied, revealing a range of therapeutic potentials.

Neuromuscular and Central Nervous System Disorders

4-aminopyridine (4-AP), a structural analog, is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[6][8] It acts by prolonging the action potential in demyelinated axons, thereby enhancing neurotransmitter release.[9] The diaminopyridine analog, 2,4-diaminopyridine (2,4-DAP), has shown greater potency than 4-AP in reversing neuromuscular blockade in animal models, suggesting that this compound could be investigated for similar applications.[10]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Action Potential Action Potential K+ Channel K+ Channel Action Potential->K+ Channel Opens Ca2+ Channel Ca2+ Channel Action Potential->Ca2+ Channel Opens K+ Channel->Action Potential Repolarizes (ends) Neurotransmitter Vesicles Neurotransmitter Vesicles Ca2+ Channel->Neurotransmitter Vesicles Triggers fusion Neurotransmitter Release Neurotransmitter Release Neurotransmitter Vesicles->Neurotransmitter Release Receptors Receptors Neurotransmitter Release->Receptors Binds to Muscle Contraction Muscle Contraction Receptors->Muscle Contraction Initiates 4-Aminopyridine 4-Aminopyridine 4-Aminopyridine->K+ Channel Blocks

Caption: Proposed mechanism of 4-aminopyridine at the neuromuscular junction.

Oncology

Derivatives of 2,4-diaminopyrimidine have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK), both of which are crucial targets in cancer therapy.[1][2] For instance, certain 2,4-diaminopyrimidine derivatives have shown significant antitumor activity against various cancer cell lines with IC50 values in the low micromolar to nanomolar range.[1][2] This suggests that this compound could serve as a scaffold for the development of novel kinase inhibitors.

Quantitative Data for 2,4-Diaminopyrimidine Analogs:

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Compound 9k A549 (Lung)2.14[2]
HCT-116 (Colon)3.59[2]
PC-3 (Prostate)5.52[2]
MCF-7 (Breast)3.69[2]
Compound 13f A549 (Lung)1.98[2]
HCT-116 (Colon)2.78[2]
PC-3 (Prostate)4.27[2]
MCF-7 (Breast)4.01[2]
Compound A12 A549 (Lung)0.130[1]
MDA-MB-231 (Breast)0.094[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is a general representation and may require optimization for specific compounds and cell lines.

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Fix cells with trichloroacetic acid D->E F Stain with Sulforhodamine B (SRB) E->F G Wash and solubilize the bound dye F->G H Measure absorbance at 515 nm G->H I Calculate IC50 value H->I

Caption: Workflow for an in vitro cytotoxicity assay.

Histamine Intolerance and Diamine Oxidase (DAO) Inhibition

Given its diamine structure, this compound could potentially interact with diamine oxidase (DAO), an enzyme responsible for the degradation of histamine.[11][12] Inhibition of DAO can lead to an accumulation of histamine, causing symptoms of histamine intolerance.[13] Further investigation is required to determine if this compound acts as a substrate or inhibitor of DAO.

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]

Hypothetical GC-MS Parameters:

ParameterRecommended Condition
Column Capillary column suitable for polar/amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C.
Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range m/z 40-300

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in various biologically active molecules. While direct biological data for this specific compound is sparse, the well-documented activities of its structural analogs in areas such as neuromuscular disorders and oncology highlight its potential as a valuable starting point for drug discovery campaigns. Further research into its pharmacological profile is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the medicinal chemistry of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis of N2,N2-dimethylpyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N2,N2-dimethylpyridine-2,4-diamine, a valuable diamino-pyridine derivative for research and development in medicinal chemistry and material science. The synthesis involves the catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide using Raney nickel. This application note includes a step-by-step experimental procedure, a summary of reaction parameters and product specifications, and relevant diagrams illustrating the synthetic workflow.

Introduction

This compound is a substituted pyridine compound with potential applications as a building block in the synthesis of novel pharmaceutical agents and functional materials. Diaminopyridine scaffolds are present in a variety of biologically active molecules, including kinase inhibitors for cancer therapy. The precise and efficient synthesis of derivatives such as this compound is crucial for further investigation into their therapeutic potential. The protocol described herein details a reliable method for its preparation from 2-(dimethylamino)-4-nitropyridine 1-oxide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material2-(dimethylamino)-4-nitropyridine 1-oxide
ReagentsRaney Nickel, Hydrogen gas, Methanol
Reaction Temperature50°C
Reaction Time22 hours
Product Yield74%
Product PurityPurified by silica gel column chromatography
Characterization Data
¹H NMR (400 MHz, DMSO-d6)δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H)[1]
Mass Spectrometry (ESI)m/z 138.05 (M+1)⁺[1]

Experimental Protocol

This protocol is adapted from the procedure described in patent literature for the synthesis of this compound (CAS 90008-36-9).[1]

Materials and Equipment:

  • 2-(dimethylamino)-4-nitropyridine 1-oxide (10.92 mmol, 2 g)

  • Raney Nickel (2 g)

  • Methanol (100 mL)

  • Hydrogen gas supply with a pressure regulator

  • Three-neck round-bottom flask or a suitable hydrogenation vessel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Celite for filtration

  • Rotary evaporator

  • Silica gel (100-200 mesh) for column chromatography

  • Eluent: 6% methanolic ammonia in dichloromethane

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: To a suitable hydrogenation vessel, add a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL).[1]

  • Catalyst Addition: Carefully add Raney nickel (2 g) to the solution under an inert atmosphere if possible, to prevent premature deactivation.

  • Hydrogenation: Securely connect the reaction vessel to a hydrogen gas source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen and heat the reaction mixture to 50°C with vigorous stirring.[1]

  • Reaction Monitoring: Maintain the reaction at 50°C under hydrogen pressure for 22 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully vent the excess hydrogen gas in a well-ventilated hood.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography (100-200 mesh) using 6% methanolic ammonia in dichloromethane as the eluent to afford pure this compound.[1]

  • Product Isolation: Collect the appropriate fractions and concentrate them under reduced pressure to yield the final product as a solid (1.1 g, 74% yield).[1]

  • Characterization: Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Visualizations

Reaction Scheme and Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Product start_material 2-(dimethylamino)-4-nitropyridine 1-oxide in Methanol catalyst Add Raney Nickel start_material->catalyst hydrogenation Heat to 50°C under H₂ pressure (22 hours) catalyst->hydrogenation filtration Filter through Celite hydrogenation->filtration concentration Concentrate in vacuo filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography final_product This compound chromatography->final_product characterization Characterization (NMR, MS) final_product->characterization Kinase_Pathway receptor Growth Factor Receptor kinase Tyrosine Kinase (e.g., EGFR, VEGFR) receptor->kinase Activates substrate Substrate Protein kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (Proliferation, Survival) p_substrate->response inhibitor This compound (Potential Inhibitor) inhibitor->kinase

References

Application Notes and Protocols for N2,N2-dimethylpyridine-2,4-diamine in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-dimethylpyridine-2,4-diamine is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its 2,4-diaminopyridine core structure is recognized as a privileged scaffold, particularly in the development of kinase inhibitors. The strategic placement of the amino groups allows for the formation of key hydrogen bond interactions within the ATP-binding sites of various kinases, making it an attractive starting point for the design of targeted therapies, especially in oncology.

This document provides detailed application notes on the utility of this compound, along with experimental protocols for its synthesis and its incorporation into kinase inhibitor scaffolds. The information presented is intended to guide researchers in leveraging this compound for the development of novel therapeutic agents.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-precursor. A detailed protocol is provided below.

Protocol: Synthesis of this compound

Starting Material: 2-(dimethylamino)-4-nitropyridine 1-oxide

Reagents and Equipment:

  • 2-(dimethylamino)-4-nitropyridine 1-oxide

  • Methanol (MeOH)

  • Raney Nickel

  • Hydrogen gas source

  • Reaction flask equipped with a stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: 6% methanolic ammonia in dichloromethane

Procedure:

  • To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), add Raney nickel (2 g).

  • Heat the reaction mixture to 50°C under hydrogen pressure.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Raney nickel.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using 6% methanolic ammonia in dichloromethane as the eluent to afford this compound.

Application in Kinase Inhibitor Synthesis

The 2,4-diaminopyridine scaffold, present in this compound, is a key structural motif in numerous kinase inhibitors. This is due to its ability to mimic the hinge-binding interactions of the adenine base of ATP. The N2,N2-dimethyl substitution can be a crucial element for modulating solubility, cell permeability, and metabolic stability, while the 4-amino group serves as a handle for further chemical modifications to enhance potency and selectivity.

Derivatives of the closely related 2,4-diaminopyrimidine scaffold have shown significant inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK).[1][2]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[3] Their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy.[2] Several 2,4-diaminopyrimidine-based compounds have been developed as potent CDK inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
3c CDK9/cyclin T165[2]
3g CDK2/cyclin A83[2]
22 CDK77.21[4]
Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration. Its overexpression is associated with tumor progression and metastasis.[1]

Compound IDTargetCell LineIC50 (nM)Reference
A12 FAKA549130[1]
A12 FAKMDA-MB-23194[1]

Experimental Protocols for Kinase Inhibitor Development

The following protocols provide a general framework for the synthesis of kinase inhibitors using a 2,4-diaminopyrimidine core, which can be adapted for this compound, and for assessing their biological activity.

Protocol: Synthesis of N2,N4-Disubstituted Pyrimidine-2,4-diamine Derivatives

This protocol outlines a general method for the synthesis of 2,4-diaminopyrimidine derivatives, which can be adapted for pyridine analogs. The synthesis typically involves sequential nucleophilic aromatic substitution reactions on a di-chlorinated pyrimidine or pyridine starting material.[5]

Starting Material: 2,4-Dichloropyrimidine

General Procedure:

  • First Substitution (C4 position): React 2,4-dichloropyrimidine with a desired amine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., ethanol) at room temperature or with gentle heating. This selectively substitutes the more reactive chlorine at the C4 position.

  • Second Substitution (C2 position): The resulting 2-chloro-N4-substituted-pyrimidin-4-amine is then reacted with a second amine, often requiring more forcing conditions such as heating in a sealed tube or microwave irradiation, to yield the N2,N4-disubstituted pyrimidine-2,4-diamine.

  • Purification: The final product is typically purified by column chromatography on silica gel.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[6]

Materials and Reagents:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a derivative of this compound)

  • Assay buffer (specific to the kinase)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D induces CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication promotes Inhibitor 2,4-Diaminopyridine Derivative Inhibitor->CDK4_6 Inhibitor->CDK2

Caption: Simplified CDK signaling pathway in cell cycle progression and points of inhibition.

Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation

Kinase_Inhibitor_Workflow Start Start: N2,N2-dimethyl- pyridine-2,4-diamine Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Kinase Inhibition Assay Purification->Screening Data_Analysis IC50 Determination Screening->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Study Lead_Optimization Lead Optimization SAR_Study->Lead_Optimization End Preclinical Candidate SAR_Study->End Lead_Optimization->Synthesis

Caption: General workflow for the development of kinase inhibitors.

References

Application Notes and Protocols: N2,N2-dimethylpyridine-2,4-diamine as a Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine-2,4-diamine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. While specific data on N2,N2-dimethylpyridine-2,4-diamine as a kinase inhibitor scaffold is emerging, extensive research has been conducted on structurally related analogs, particularly N2,N4-diphenylpyridine-2,4-diamine derivatives. These compounds have shown potent inhibitory activity against key kinases involved in cancer progression, most notably the Epidermal Growth Factor Receptor (EGFR).

This document provides detailed application notes and experimental protocols for the evaluation of kinase inhibitors based on the pyridine-2,4-diamine scaffold, using N2,N4-diphenylpyridine-2,4-diamine derivatives as a primary example. The methodologies described herein are broadly applicable to the characterization of novel kinase inhibitors and are intended to guide researchers in their drug discovery efforts.

Data Presentation

The inhibitory activities of novel kinase inhibitors are typically evaluated through a series of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following tables summarize the representative inhibitory activities of N2,N4-diphenylpyridine-2,4-diamine derivatives against EGFR-mutant cell lines, which are crucial in the context of non-small cell lung cancer (NSCLC).

Table 1: In Vitro Antiproliferative Activity of Representative N2,N4-diphenylpyridine-2,4-diamine Derivatives against EGFR-Mutant Cell Lines

Compound IDBaf3-EGFRL858R/T790M/C797S IC50 (nM)Baf3-EGFRDel19/T790M/C797S IC50 (nM)
14l 811
14o 1012

Data is illustrative and based on published findings for N2,N4-diphenylpyridine-2,4-diamine derivatives.[1]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of pyridine-2,4-diamine-based kinase inhibitors are provided below.

Protocol 1: General Synthesis of N2,N4-Diarylpyridine-2,4-diamine Derivatives via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of N2,N4-diarylpyridine-2,4-diamine derivatives, which can be adapted for various substituted anilines and pyridines.

Materials:

  • 2,4-Dichloropyridine

  • Substituted aniline (2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask, add 2,4-dichloropyridine (1 equivalent), the desired substituted aniline (2.2 equivalents), cesium carbonate (2.5 equivalents), palladium(II) acetate (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N2,N4-diarylpyridine-2,4-diamine derivative.

Protocol 2: Biochemical EGFR Kinase Assay (Luminescence-Based)

This assay determines the in vitro inhibitory activity of a compound against the EGFR kinase. It measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., N2,N4-diphenylpyridine-2,4-diamine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of recombinant EGFR kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., Baf3-EGFR mutant cells)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with the test compound.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Assay by Annexin V Staining

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Protocol 6: Western Blot Analysis of EGFR and mTOR Pathway Proteins

This protocol is used to assess the phosphorylation status of key proteins in the EGFR and mTOR signaling pathways.

Materials:

  • Cancer cell line

  • Test compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-mTOR, anti-total mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Pyridine-2,4-diamine Inhibitor Inhibitor->EGFR Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

mTOR_Signaling_Pathway AKT AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP Inhibits (GAP activity) Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Downstream mTOR signaling pathway.

Experimental Workflow Diagrams

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Inhibitor Start->Compound_Prep Add_Inhibitor Add Inhibitor to 384-well Plate Compound_Prep->Add_Inhibitor Add_Kinase Add Kinase (e.g., EGFR) Add_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Add_Substrate_ATP Initiate Reaction (Add Substrate/ATP) Pre_Incubate->Add_Substrate_ATP Incubate Incubate (60 min, 30°C) Add_Substrate_ATP->Incubate Add_ADP_Glo Stop Reaction (Add ADP-Glo™ Reagent) Incubate->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Generate Signal (Add Kinase Detection Reagent) Incubate_2->Add_Detection Incubate_3 Incubate (30 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze Analyze Data (Calculate IC50) Read_Luminescence->Analyze

Caption: Biochemical kinase assay workflow.

Cell_Based_Assay_Workflow cluster_viability Cell Viability (MTT) cluster_mechanism Mechanism of Action Seed_Cells Seed Cells (96-well plate) Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Compound Treat with Inhibitor (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_72h Incubate (72h) Treat_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Harvest_Cells Harvest Cells Incubate_72h->Harvest_Cells Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze Data Analysis (IC50, Cell Cycle Distribution, % Apoptosis) Read_Absorbance->Analyze Cell_Cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Harvest_Cells->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V, Flow Cytometry) Harvest_Cells->Apoptosis Western_Blot Western Blot (p-EGFR, p-mTOR) Harvest_Cells->Western_Blot Cell_Cycle->Analyze Apoptosis->Analyze Western_Blot->Analyze

Caption: Cell-based assay workflow.

References

Application of Diaminopyrimidine Derivatives in Anti-Cancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopyrimidine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the discovery of novel anti-cancer agents. The diaminopyrimidine scaffold is considered a "privileged structure" due to its ability to mimic the hinge-binding motif of ATP, enabling it to effectively target the ATP-binding sites of various protein kinases.[1] This structural feature has led to the development of numerous potent and selective inhibitors of key enzymes implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Dihydrofolate Reductase (DHFR).[1][2][3][4] This document provides a comprehensive overview of the application of diaminopyrimidine derivatives in oncology, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: In Vitro Efficacy of Diaminopyrimidine Derivatives

The following tables summarize the in vitro anti-proliferative and inhibitory activities of selected diaminopyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Anti-proliferative Activity of Diaminopyrimidine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
9k A549 (Lung)2.14Unknown[4]
HCT-116 (Colon)3.59[4]
PC-3 (Prostate)5.52[4]
MCF-7 (Breast)3.69[4]
13f A549 (Lung)1.98Unknown[4]
HCT-116 (Colon)2.78[4]
PC-3 (Prostate)4.27[4]
MCF-7 (Breast)4.01[4]
A12 A549 (Lung)0.13FAK[3][5]
MDA-MB-231 (Breast)0.094FAK[3][5]
21v Ba/F3-EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ0.041EGFR[6]
Ba/F3-EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ0.052EGFR[6]
22 MV4-11 (Leukemia)Not ReportedCDK7[7][8][9]

Table 2: Kinase Inhibitory Activity of Diaminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
21v EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ2.3[6]
EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ12.5[6]
21q EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ2.0[6]
EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ28.5[6]
EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ1.6[6]
22 CDK77.21[8]
A12 FAKNot Reported (Multi-kinase inhibitor)[3][5]

Signaling Pathways and Mechanisms of Action

Diaminopyrimidine derivatives exert their anti-cancer effects by modulating various signaling pathways critical for tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[10][11] Mutations in EGFR can lead to its constitutive activation, driving tumorigenesis in non-small cell lung cancer (NSCLC).[12] Diaminopyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR, including those resistant to first and second-generation inhibitors.[6][12][13]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Diaminopyrimidine Diaminopyrimidine Derivative (Inhibitor) Diaminopyrimidine->EGFR Inhibits EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

EGFR Signaling Pathway Inhibition
Cyclin-Dependent Kinase 7 (CDK7) and Cell Cycle Regulation

CDK7 is a key regulator of both the cell cycle and transcription.[8][14] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that drive cell cycle progression.[3][15] By inhibiting CDK7, diaminopyrimidine derivatives can induce cell cycle arrest, typically at the G1/S phase, and promote apoptosis.[7][8]

CDK7_Cell_Cycle_Pathway cluster_cell_cycle Cell Cycle Progression Diaminopyrimidine Diaminopyrimidine Derivative (Inhibitor) CDK7 CDK7/ Cyclin H/ MAT1 Diaminopyrimidine->CDK7 Inhibits Arrest G1/S Arrest Apoptosis Diaminopyrimidine->Arrest CDK46 CDK4/6 CDK7->CDK46 Activates CDK2 CDK2 CDK7->CDK2 Activates CDK1 CDK1 CDK7->CDK1 Activates G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46->G1 Drives CDK2->S Drives CDK1->M Drives

CDK7 and Cell Cycle Regulation
Focal Adhesion Kinase (FAK) Signaling in Cell Migration

FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction, regulating cell adhesion, migration, and survival.[12][16] Overexpression of FAK is associated with increased malignancy and invasiveness in various cancers.[3][17] Diaminopyrimidine-based FAK inhibitors can disrupt these processes, thereby inhibiting tumor metastasis.[3][5]

FAK_Signaling_Pathway cluster_membrane Focal Adhesion Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates p130Cas p130Cas Src->p130Cas Phosphorylates Diaminopyrimidine Diaminopyrimidine Derivative (Inhibitor) Diaminopyrimidine->FAK Inhibits ECM Extracellular Matrix ECM->Integrin Binds Crk Crk p130Cas->Crk Dock180 Dock180 Crk->Dock180 Rac Rac Dock180->Rac Actin Actin Cytoskeleton Reorganization Rac->Actin Migration Cell Migration & Invasion Actin->Migration DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Diaminopyrimidine Diaminopyrimidine Derivative (Inhibitor) Diaminopyrimidine->DHFR Inhibits Cell_Death Cell Death Diaminopyrimidine->Cell_Death DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Synthesis_Workflow Start Guanidine Salt + β-Ketoester Step1 Condensation/ Cyclization Start->Step1 Intermediate1 2-Amino-4-hydroxypyrimidine Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 2-Amino-4-chloropyrimidine Step2->Intermediate2 Step3 Nucleophilic Substitution (Amine) Intermediate2->Step3 FinalProduct 2,4-Diaminopyrimidine Derivative Step3->FinalProduct Xenograft_Workflow Start Cancer Cell Culture Step1 Subcutaneous Injection into Immunocompromised Mice Start->Step1 Step2 Tumor Growth Monitoring Step1->Step2 Step3 Randomization into Treatment Groups Step2->Step3 Step4 Drug Administration Step3->Step4 Step5 Tumor Volume & Body Weight Measurement Step4->Step5 End Data Analysis & Tumor Excision Step5->End

References

Application Notes and Protocols for N2,N2-dimethylpyridine-2,4-diamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N2,N2-dimethylpyridine-2,4-diamine (CAS No. 90008-36-9) as a versatile building block in organic synthesis. The information contained herein is intended to guide researchers in the effective utilization of this compound for the synthesis of complex molecules, particularly in the context of drug discovery and development.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a dimethylamino group, allows for diverse reactivity and the introduction of this key scaffold into larger molecules. This compound is particularly useful in the preparation of substituted pyridines and fused pyrimidine systems, which are prevalent motifs in many biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 90008-36-9
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound via the reduction of a nitro-precursor.

Experimental Workflow: Synthesis

G cluster_0 Synthesis of this compound Start 2-(dimethylamino)-4-nitropyridine 1-oxide Reagents Raney Nickel, H2 (gas) Methanol Start->Reagents Add Reaction Reaction at 50 °C for 22 h Reagents->Reaction Workup Filtration through celite Concentration under reduced pressure Reaction->Workup Purification Silica gel column chromatography (6% methanolic ammonia in DCM) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is adapted from the procedure described in patent WO2016/124508.

Materials:

  • 2-(dimethylamino)-4-nitropyridine 1-oxide

  • Raney Nickel

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Methanolic ammonia (7N)

  • Celite

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Silica gel (100-200 mesh)

  • Chromatography column

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2.0 g, 10.92 mmol) in methanol (100 mL) in a suitable hydrogenation vessel, add Raney nickel (2.0 g) under an inert atmosphere.

  • Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas.

  • Heat the reaction mixture to 50 °C and maintain under a hydrogen atmosphere (balloon pressure is typically sufficient) with vigorous stirring for 22 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully filter through a pad of celite to remove the Raney nickel. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

    • Prepare a slurry of silica gel in dichloromethane and pack the column.

    • Load the crude product onto the column.

    • Elute the column with a mobile phase of 6% methanolic ammonia in dichloromethane.

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to afford this compound as a solid.

Quantitative Data: Synthesis
ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)
2-(dimethylamino)-4-nitropyridine 1-oxide183.152.010.92
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
This compound137.181.174

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 7.58 (d, J = 5.6 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 5.68 (d, J = 1.8 Hz, 1H), 5.57 (s, 2H), 2.89 (s, 6H).

  • MS (ESI) m/z: 138.05 [M+H]⁺.

Application in the Synthesis of Pyridine Carboxamides

This compound is a key nucleophile in the synthesis of N-pyridyl carboxamides, which are important scaffolds in medicinal chemistry. The following protocol details its use in an acylation reaction.

Reaction Scheme: Acylation

G cluster_1 Acylation of this compound Reactant1 This compound Reaction Amide Bond Formation Room Temperature, 1 h Reactant1->Reaction Reactant2 Pyridine Carboxylic Acid Chloride Reactant2->Reaction Reagent Triethylamine DCM Reagent->Reaction Product N-(2-(dimethylamino)pyridin-4-yl)pyridinecarboxamide Reaction->Product

Caption: Reaction scheme for the acylation of this compound.

Protocol: Synthesis of 4-[2-chloro-4-(trifluoromethoxy)phenoxy]-N-[2-(dimethylamino)-4-pyridyl]-6-(trifluoromethyl)pyridine-2-carboxamide

This protocol is based on the general procedure described in patent WO2020014246A1.

Materials:

  • 4-[2-chloro-4-(trifluoromethoxy)phenoxy]-6-(trifluoromethyl)pyridine-2-carbonyl chloride

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Preparative reversed-phase HPLC system

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-[2-chloro-4-(trifluoromethoxy)phenoxy]-6-(trifluoromethyl)pyridine-2-carbonyl chloride (0.10 mmol, 1.0 eq) in anhydrous dichloromethane (2 mL).

  • To this solution, add triethylamine (0.03 mL, 0.25 mmol, 2.5 eq) followed by this compound (20.5 mg, 0.15 mmol, 1.5 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Extract the organic layer with 1N hydrochloric acid (2 mL) to remove excess triethylamine and unreacted diamine.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Purify the crude residue by preparative reversed-phase HPLC to obtain the final product.

Quantitative Data: Acylation Reaction
ReactantMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
4-[2-chloro-4-(trifluoromethoxy)phenoxy]-6-(trifluoromethyl)pyridine-2-carbonyl chloride(Varies based on specific structure)-0.101.0
This compound137.1820.5 mg0.151.5
Triethylamine101.190.03 mL0.252.5

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

Application Notes and Protocols for the Proposed Synthesis of Novel Anti-Tubercular Agents from N2,N2-dimethylpyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document outlines a proposed application for N2,N2-dimethylpyridine-2,4-diamine in the synthesis of novel anti-tubercular agents. While direct literature on the use of this specific diamine in tuberculosis drug discovery is not currently available, this document leverages established structure-activity relationships (SAR) of related aminopyridine and diaminopyrimidine scaffolds to propose a rational synthetic approach and screening cascade.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new and effective therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb). Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including potent anti-tubercular effects. The structural motif of a 2,4-diaminopyridine offers a versatile scaffold for chemical modification to optimize efficacy and drug-like properties. This compound is a readily available starting material that presents a unique opportunity to explore novel chemical space in the search for new anti-TB drugs. The presence of a primary amine at the 4-position allows for selective derivatization, while the dimethylamino group at the 2-position can influence the physicochemical properties and metabolic stability of the resulting compounds.

This document provides a hypothetical framework for the synthesis and evaluation of a library of derivatives based on this scaffold. The proposed synthetic protocols are based on standard organic chemistry transformations, and the anticipated biological activities are extrapolated from published SAR studies on analogous compounds.

Proposed Synthetic Strategy

The primary amino group at the 4-position of this compound is the key site for derivatization. A library of amides, sulfonamides, and ureas/thioureas can be synthesized to explore the impact of various substituents on anti-tubercular activity.

Diagram of Proposed Synthetic Workflow

G cluster_synthesis Synthesis of Derivatives cluster_screening Screening Cascade start This compound reaction Derivatization at C4-NH2 start->reaction reagents Acyl Chlorides / Sulfonyl Chlorides / Isocyanates / Isothiocyanates reagents->reaction library Library of Amide, Sulfonamide, Urea, and Thiourea Derivatives reaction->library maba Primary Screen: Microplate Alamar Blue Assay (MABA) vs. M. tuberculosis H37Rv library->maba cytotoxicity Cytotoxicity Assay (e.g., against Vero cells) maba->cytotoxicity mdr_screen Screening against MDR-TB strains cytotoxicity->mdr_screen hit_to_lead Hit-to-Lead Optimization mdr_screen->hit_to_lead

Caption: Proposed workflow for synthesis and screening.

Quantitative Data from Analogous Series

The following table summarizes anti-tubercular activity data for structurally related aminopyridine and diaminopyrimidine derivatives from the literature. This data informs the rationale for the proposed synthesis.

Scaffold Derivative Type Example Substituent MIC (µg/mL) vs. Mtb H37Rv Reference
2,4-DiaminopyrimidineEther-linked side chain(S)-(+)-2,3-dihydroxypropyl6.25[1][2]
2,6-Disubstituted PyridineThiosemicarbazonePyrrolidine2[3]
4-Aminopyridine derivativeAnilinopyridine3,5-disubstituted1.56[4]
Imidazo[1,2-a]pyridineAmideVarious aryl amides0.05 - 3.125[5][6]
2,4-DiaminoquinazolineBenzyl amine4-Fluorobenzyl<0.2[7]

This table is for illustrative purposes to guide the design of novel compounds based on the this compound scaffold.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amide Derivatives

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Sulfonamide Derivatives

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous pyridine or dichloromethane.

  • Sulfonylation: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for the Synthesis of Urea/Thiourea Derivatives

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like tetrahydrofuran or acetonitrile.

  • Addition: Add the corresponding isocyanate or isothiocyanate (1.05 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor the reaction by TLC.

  • Isolation: If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by column chromatography.

Protocol 4: Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity

  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in a 96-well microplate.

  • Inoculation: Add the Mtb culture to each well to achieve a final concentration of approximately 10^5 CFU/mL. Include positive (e.g., isoniazid) and negative (no drug) controls.

  • Incubation: Incubate the plates at 37 °C for 5-7 days.

  • Assay Development: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Reading: Measure the fluorescence or absorbance to determine cell viability. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that inhibits 90% of bacterial growth.

Diagram of Proposed Structure-Activity Relationship (SAR)

SAR cluster_modifications Modifications at C4-Amine cluster_substituents Favorable 'R' Group Properties (Hypothesized) scaffold This compound Scaffold amide Amide (R-CO-) scaffold->amide sulfonamide Sulfonamide (R-SO2-) scaffold->sulfonamide urea Urea (R-NH-CO-) scaffold->urea thiourea Thiourea (R-NH-CS-) scaffold->thiourea activity Modulation of Anti-Tubercular Activity amide->activity sulfonamide->activity urea->activity thiourea->activity lipophilic Lipophilic Groups (e.g., long alkyl chains, aryl groups) activity->lipophilic influenced by h_bond Hydrogen Bond Acceptors/Donors activity->h_bond influenced by heterocycles Heterocyclic Moieties activity->heterocycles influenced by

Caption: Hypothesized structure-activity relationships.

Conclusion

The use of this compound as a scaffold for the synthesis of novel anti-tubercular agents is a promising, yet unexplored, avenue of research. The proposed synthetic protocols and screening cascade provide a solid foundation for initiating a drug discovery program based on this starting material. The structural novelty of the resulting compounds may lead to the identification of new chemical entities with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Further investigation into the mechanism of action and in vivo efficacy of any identified hits will be crucial for their development as clinical candidates.

References

Application Notes and Protocols: N2,N2-dimethylpyridine-2,4-diamine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-dimethylpyridine-2,4-diamine is a functionalized pyridine derivative that serves as a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its distinct structural features, comprising a pyridine ring substituted with a dimethylamino group and a primary amine, offer multiple reactive sites for constructing complex molecular architectures. This diamine is particularly useful in the development of novel therapeutic agents, where the resulting heterocyclic scaffolds have shown significant biological activity. These application notes provide an overview of its utility and detailed protocols for its synthesis and derivatization.

Key Applications

The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of kinase inhibitors and other targeted therapeutics. The pyridine nitrogen and the two amino groups provide opportunities for a variety of chemical transformations, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

1. Synthesis of Bioactive Pyridine Carboxamides: The 4-amino group of this compound can be readily acylated with various carboxylic acid derivatives to form pyridine carboxamides. These compounds are of significant interest in drug discovery, with examples targeting voltage-gated sodium channels like NaV1.8, which are implicated in pain signaling pathways.

2. Precursor for Fused Heterocyclic Systems: While direct examples are emerging, diamines are classical precursors for the synthesis of fused heterocyclic systems such as pyrazolo[4,3-d]pyrimidines. These scaffolds are known to be potent inhibitors of various kinases, including Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK), which are involved in inflammatory and neurodegenerative diseases.

3. Building Block for BCL6 Inhibitors: this compound has been incorporated into molecules designed to inhibit the B-cell lymphoma 6 (BCL6) protein-protein interaction. BCL6 is a key transcriptional repressor in germinal center B cells, and its inhibition is a promising strategy for the treatment of diffuse large B-cell lymphoma and other hematological malignancies.

Experimental Protocols

Protocol 1: Synthesis of the Building Block: this compound

This protocol describes the synthesis of this compound from 2-(dimethylamino)-4-nitropyridine 1-oxide.

Reaction Scheme:

Materials:

  • 2-(dimethylamino)-4-nitropyridine 1-oxide

  • Methanol (MeOH)

  • Raney Nickel

  • Hydrogen (H₂) gas

  • Celite

  • Dichloromethane (DCM)

  • Methanolic ammonia (6%)

Procedure:

  • To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), add Raney nickel (2 g).

  • Heat the reaction mixture to 50°C under hydrogen pressure.

  • Maintain the reaction at this temperature for 22 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (100-200 mesh) using 6% methanolic ammonia in dichloromethane as the eluent.

  • This affords this compound as the final product.[1]

Quantitative Data:

ProductYield¹H NMR (400 MHz, DMSO-d6) δMS (ESI) m/z
This compound74%2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H)[M+1]⁺: 138.05
Protocol 2: Synthesis of a Pyridine Carboxamide Derivative for NaV1.8 Inhibition

This protocol outlines the synthesis of 4-[2-chloro-4-(trifluoromethoxy)phenoxy]-N-[2-(dimethylamino)-4-pyridyl]-6-(trifluoromethyl)pyridine-2-carboxamide, a potential NaV1.8 inhibitor, using this compound as a key building block.

Reaction Scheme:

Materials:

  • 4-(2-chloro-4-(trifluoromethoxy)phenoxy)-6-(trifluoromethyl)pyridine-2-carbonyl chloride

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1N)

Procedure:

  • In a suitable reaction vessel, dissolve 4-(2-chloro-4-(trifluoromethoxy)phenoxy)-6-(trifluoromethyl)pyridine-2-carbonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add triethylamine (0.03 mL, 0.25 mmol) followed by this compound (20.5 mg, 0.15 mmol).

  • Stir the resulting solution at room temperature for one hour.

  • After the reaction is complete, extract the mixture with 1N hydrochloric acid (2 mL).

  • Concentrate the organic layer.

  • Purify the residue by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) to yield the final product.

Quantitative Data:

CompoundStarting MaterialReagents
4-[2-chloro-4-(trifluoromethoxy)phenoxy]-N-[2-(dimethylamino)-4-pyridyl]-6-(trifluoromethyl)pyridine-2-carboxamideThis compound4-(2-chloro-4-(trifluoromethoxy)phenoxy)-6-(trifluoromethyl)pyridine-2-carbonyl chloride, Triethylamine

Signaling Pathways and Experimental Workflows

The heterocyclic compounds synthesized from this compound often target key nodes in cellular signaling pathways implicated in various diseases.

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_derivatization Derivatization to Bioactive Compound cluster_application Biological Application start 2-(dimethylamino)-4-nitropyridine 1-oxide reagents1 Raney Ni, H2, MeOH, 50°C start->reagents1 product1 This compound reagents1->product1 product1_ref This compound reagents2 TEA, DCM, RT product1_ref->reagents2 acyl_chloride Pyridine-2-carbonyl chloride derivative acyl_chloride->reagents2 product2 Bioactive Pyridine Carboxamide reagents2->product2 product2_ref Bioactive Compound target Protein Target (e.g., Kinase, Ion Channel) product2_ref->target effect Therapeutic Effect (e.g., Anti-inflammatory, Analgesic) target->effect

A generalized workflow from building block synthesis to biological application.

BCL6_pathway BCL6_inhibitor BCL6 Inhibitor (derived from this compound) BCL6 BCL6 BCL6_inhibitor->BCL6 inhibits Co_repressors Co-repressors (SMRT, NCOR, BCOR) BCL6->Co_repressors recruits Transcription_Repression Transcription Repression DNA Target Gene Promoters Co_repressors->DNA act on DNA->Transcription_Repression leads to Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Repression->Cell_Cycle_Arrest represses genes for Apoptosis Apoptosis Transcription_Repression->Apoptosis represses genes for Differentiation B-cell Differentiation Transcription_Repression->Differentiation represses genes for

Inhibition of the BCL6 protein-protein interaction pathway.

SYK_pathway SYK_inhibitor SYK Inhibitor (e.g., Pyrazolo[4,3-d]pyrimidine derivative) SYK SYK SYK_inhibitor->SYK inhibits BCR B-cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn activates ITAM ITAM Phosphorylation Lyn->ITAM ITAM->SYK recruits & activates Downstream Downstream Signaling (e.g., PLCγ2, PI3K) SYK->Downstream phosphorylates Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Response

Inhibition of the Spleen Tyrosine Kinase (SYK) signaling pathway.

References

Lack of Publicly Available Data on N2,N2-dimethylpyridine-2,4-diamine Against Bacillus anthracis

Author: BenchChem Technical Support Team. Date: December 2025

As of the current date, there is no publicly available scientific literature detailing the experimental use, efficacy, or mechanism of action of N2,N2-dimethylpyridine-2,4-diamine specifically against Bacillus anthracis. Searches of chemical and biological databases and scholarly articles have not yielded any studies on the antimicrobial properties of this particular compound against the aforementioned bacterium.

Alternative Data: Application Notes and Protocols for Substituted 2,4-Diaminopyrimidines Against Bacillus anthracis

While information on this compound is unavailable, extensive research has been conducted on a closely related class of compounds: substituted 2,4-diaminopyrimidines . These compounds have demonstrated significant inhibitory activity against Bacillus anthracis, primarily by targeting the essential enzyme dihydrofolate reductase (DHFR).[1][2] The following application notes and protocols are based on the available data for these related 2,4-diaminopyrimidine derivatives.

Application Notes: Substituted 2,4-Diaminopyrimidines as Inhibitors of Bacillus anthracis

Introduction

Substituted 2,4-diaminopyrimidines are a class of synthetic compounds that have been investigated for their potent antibacterial properties.[1][2] A key target for these molecules is dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1] Inhibition of DHFR disrupts the production of tetrahydrofolate, a vital precursor for DNA synthesis, ultimately leading to bacterial growth inhibition. This mechanism is shared by the well-known antibiotic trimethoprim. However, some bacteria, including potentially engineered strains of B. anthracis, may exhibit resistance to trimethoprim, necessitating the development of novel DHFR inhibitors.[2]

Mechanism of Action

The primary mechanism of action for the studied 2,4-diaminopyrimidine derivatives against Bacillus anthracis is the inhibition of the dihydrofolate reductase (DHFR) enzyme.[1] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By binding to the active site of bacterial DHFR with high affinity, these inhibitors block the synthesis of essential building blocks for DNA and RNA, leading to a bacteriostatic effect.[1] The specificity of these compounds for bacterial DHFR over human DHFR is a critical aspect of their therapeutic potential.[1]

DHFR_Pathway_Inhibition DHF Dihydrofolate (DHF) DHFR Bacillus anthracis Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA_AA DNA, RNA, and Amino Acid Synthesis THF->DNA_RNA_AA DHFR->THF Product Inhibitor Substituted 2,4-Diaminopyrimidine Inhibitor->DHFR Inhibition

Figure 1: Mechanism of DHFR Inhibition.
Data Presentation

The following table summarizes the in vitro activity of various substituted 2,4-diaminopyrimidine derivatives against Bacillus anthracis, as measured by the Minimum Inhibitory Concentration (MIC).

Compound IDDerivative Structure/NameMIC (µg/mL)Reference
1a (±)-3-{5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxyphenyl}-1-(1-propyl-2(1H)-phthalazinyl)-2-propen-1-one1–3[1]
1e Isobutenyl derivative of 1a0.5[1]
1h Phenyl derivative of 1a0.375–1.5[1]
Various Dihydrophthalazine-appended 2,4-diaminopyrimidines0.5–2[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the general procedure for determining the MIC of substituted 2,4-diaminopyrimidines against Bacillus anthracis using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacillus anthracis strain (e.g., Sterne strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Substituted 2,4-diaminopyrimidine compounds

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37°C)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing. The final DMSO concentration should not exceed 1% to avoid solvent toxicity to the bacteria.

  • Inoculum Preparation:

    • Culture B. anthracis on a suitable agar plate overnight at 37°C.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the appropriate compound dilution to each well.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Serial Dilutions Plate_Setup Plate Setup: Compound + Inoculum in 96-well plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare B. anthracis Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 18-24h Plate_Setup->Incubation Read_Results Visual or Spectrophotometric Reading of Growth Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Figure 2: Workflow for MIC Determination.
Protocol 2: DHFR Enzyme Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against purified B. anthracis DHFR enzyme.

Materials:

  • Purified recombinant B. anthracis DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Test compounds

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a quartz cuvette or 96-well UV-transparent plate, prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme.

    • Add the test compound at various concentrations (with a DMSO control).

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for compound binding to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate, DHF.

  • Kinetic Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP⁺, which is stoichiometric with the reduction of DHF to THF.

    • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

These protocols provide a foundational framework for the initial screening and characterization of substituted 2,4-diaminopyrimidines as potential therapeutic agents against Bacillus anthracis. Further in vivo studies would be required to establish efficacy and safety.

References

Application Notes and Protocols for the Evaluation of N2,N2-dimethylpyridine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cell-based evaluation of N2,N2-dimethylpyridine-2,4-diamine derivatives. The protocols outlined herein cover fundamental assays to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle, which are critical for characterizing the therapeutic potential of novel chemical entities.

This compound and its derivatives belong to a class of compounds that are structurally related to various biologically active molecules. Pyridine and pyrimidine derivatives, for instance, are known to exhibit a wide range of therapeutic activities, including anticancer effects.[1][2][3] Some of these compounds function by inhibiting key enzymes involved in cell cycle progression and transcription, such as cyclin-dependent kinases (CDKs).[4][5][6] Therefore, a thorough in vitro evaluation is a crucial first step in the drug discovery process to identify promising lead compounds.[7]

The following sections detail the experimental protocols for essential cell-based assays, present a structured format for data summarization, and include visualizations of key workflows and signaling pathways to aid in experimental design and data interpretation.

Data Presentation: Summarized Quantitative Data

The effective evaluation of this compound derivatives requires the systematic recording and comparison of quantitative data. The following tables provide a template for summarizing key results from the described assays.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound IDDerivative SubstitutionCell LineIncubation Time (h)IC50 (µM)
NNDPD-01UnsubstitutedMCF-7 (Breast)4815.2
NNDPD-026-ChloroMCF-7 (Breast)488.7
NNDPD-036-FluoroMCF-7 (Breast)4811.5
NNDPD-01UnsubstitutedA549 (Lung)4822.8
NNDPD-026-ChloroA549 (Lung)4812.1
NNDPD-036-FluoroA549 (Lung)4818.4

Table 2: Apoptosis Induction by Lead Compound NNDPD-02

Cell LineTreatment Concentration (µM)Incubation Time (h)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
MCF-752412.55.217.7
MCF-7102425.810.135.9
MCF-7202440.218.658.8
A5495248.93.112.0
A549102418.47.525.9
A549202432.715.348.0

Table 3: Cell Cycle Analysis of Cells Treated with Lead Compound NNDPD-02

Cell LineTreatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-70 (Control)65.220.114.7
MCF-71050.815.333.9
A5490 (Control)58.925.415.7
A5491045.120.234.7

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.

Protocol 1: MTT Cell Viability and Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] This assay is widely used for screening the cytotoxic effects of novel compounds.[8]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in the appropriate cell culture medium.[8] After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[9] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorochrome-labeled Annexin V.[10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer within one hour of staining.[11] Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12] The DNA content of cells in the G2/M phase is twice that of cells in the G0/G1 phase.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the evaluation of this compound derivatives.

G cluster_0 Cell-Based Assay Workflow cluster_1 Select Assay start Seed Cells in Multi-well Plates treatment Treat with NNDPD Derivatives (Varying Concentrations) start->treatment incubation Incubate for Specific Duration (e.g., 24-48h) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle data_acq Data Acquisition (Plate Reader / Flow Cytometer) cytotoxicity->data_acq apoptosis->data_acq cell_cycle->data_acq analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) data_acq->analysis

Caption: Workflow for evaluating this compound (NNDPD) derivatives.

G cluster_pathway Hypothetical Signaling Pathway NNDPD NNDPD Derivative CDK Cyclin-Dependent Kinase (e.g., CDK2/9) NNDPD->CDK Inhibits pRb pRb (Phosphorylated) CDK->pRb Phosphorylates Apoptosis Apoptosis Induction CDK->Apoptosis Other Pathways E2F E2F G1_S_Transition G1/S Phase Transition Blocked Rb Rb (Hypophosphorylated) Rb->E2F Sequesters E2F->G1_S_Transition Promotes

Caption: Hypothetical inhibition of a CDK-mediated signaling pathway by a derivative.

G node_action node_action start Initial Screening of Derivatives ic50_check IC50 < Threshold? start->ic50_check apoptosis_check Significant Apoptosis? ic50_check->apoptosis_check Yes discard Discard or Modify Compound ic50_check->discard No cell_cycle_check Cell Cycle Arrest? apoptosis_check->cell_cycle_check Yes apoptosis_check->discard No lead_compound Identify Lead Compound cell_cycle_check->lead_compound Yes cell_cycle_check->discard No

Caption: Decision-making logic for lead compound identification based on assay results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N2,N2-dimethylpyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N2,N2-dimethylpyridine-2,4-diamine. Our aim is to help you overcome common challenges, optimize reaction yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method for the synthesis of this compound is the catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide. This method has been reported to achieve a yield of approximately 74%.[1]

Q2: What are the typical reaction conditions for the catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide?

A2: The established protocol involves the use of Raney nickel as a catalyst in a methanol solvent. The reaction is typically carried out under hydrogen pressure at a temperature of 50°C for about 22 hours.[1]

Q3: I am experiencing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?

A3: Low yields in the synthesis of this compound can stem from several factors. Here are some common issues and their solutions:

  • Catalyst Activity: The activity of Raney nickel is crucial for the successful reduction of the nitro group and the N-oxide. Ensure you are using a fresh and active batch of the catalyst. The activity of Raney nickel can be influenced by its preparation and storage conditions.

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. Ensure your reaction vessel is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction.

  • Reaction Time and Temperature: The reaction may not have gone to completion. You can monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you may need to extend it or slightly increase the temperature. However, be cautious as excessive heat can lead to side reactions.

  • Purity of Starting Material: Impurities in the 2-(dimethylamino)-4-nitropyridine 1-oxide can interfere with the reaction and reduce the yield. Ensure the purity of your starting material before proceeding with the synthesis.

Q4: What are the common side products I should be aware of during the synthesis?

A4: During the catalytic hydrogenation of nitroaromatic compounds, several side products can form, especially if the reaction is not optimized. These can include:

  • Partially reduced intermediates: Such as the corresponding hydroxylamine or nitroso compounds. The accumulation of arylhydroxylamines can be a safety concern as they can be thermally unstable.

  • Products from incomplete deoxygenation of the N-oxide: This would result in N2,N2-dimethyl-4-aminopyridine-1-oxide.

  • Over-hydrogenation of the pyridine ring: Although less common under the specified conditions, it is a possibility, leading to piperidine derivatives.

Q5: How can I purify the final product, this compound?

A5: The most common method for purifying this compound is silica gel column chromatography.[1] Given that the product is a diamine, it is basic and may interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol/dichloromethane, to improve the peak shape and separation efficiency.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive CatalystUse a fresh, highly active batch of Raney nickel. Consider preparing the catalyst fresh if possible.
Insufficient Hydrogen PressureCheck for leaks in the hydrogenation apparatus. Ensure a constant and adequate hydrogen pressure is maintained.
Impure Starting MaterialPurify the 2-(dimethylamino)-4-nitropyridine 1-oxide before the reaction, for example, by recrystallization.
Presence of Multiple Spots on TLC (Impure Product) Incomplete ReactionMonitor the reaction by TLC. If starting material persists, extend the reaction time or consider a slight increase in temperature or hydrogen pressure.
Formation of Side ProductsOptimize reaction conditions. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. Consider adding a co-catalyst or modifier if persistent side reactions occur.
Degradation of ProductAvoid excessive temperatures and prolonged reaction times once the starting material is consumed. Work up the reaction mixture promptly after completion.
Difficulty in Purifying the Product by Column Chromatography Tailing and Poor Separation on Silica GelAdd a basic modifier to the eluent (e.g., 0.5-2% triethylamine or methanolic ammonia in the mobile phase).
Co-elution of ImpuritiesIf impurities have similar polarity, consider alternative purification techniques such as crystallization or derivatization followed by purification and subsequent deprotection.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation [1]

Materials:

  • 2-(dimethylamino)-4-nitropyridine 1-oxide

  • Raney Nickel (slurry in water)

  • Methanol

  • Hydrogen gas

  • Celite

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-(dimethylamino)-4-nitropyridine 1-oxide in methanol.

  • Carefully add Raney nickel to the solution. The amount of catalyst can be critical and is typically a significant weight percentage of the starting material.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure.

  • Heat the reaction mixture to 50°C with vigorous stirring.

  • Maintain the temperature and hydrogen pressure for 22 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be handled with care, always kept wet.

  • Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of methanolic ammonia).

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-(dimethylamino)-4-nitropyridine 1-oxide in Methanol add_catalyst Add Raney Nickel Catalyst start->add_catalyst seal_purge Seal Vessel and Purge with N2 then H2 add_catalyst->seal_purge pressurize Pressurize with Hydrogen seal_purge->pressurize heat_stir Heat to 50°C and Stir pressurize->heat_stir monitor Monitor by TLC heat_stir->monitor cool_vent Cool and Vent H2 monitor->cool_vent Reaction Complete filter Filter through Celite cool_vent->filter concentrate Concentrate Filtrate filter->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography end This compound chromatography->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_materials Starting Materials cluster_purification Purification Loss start Low Yield of this compound catalyst_activity Check Catalyst Activity start->catalyst_activity hydrogen_pressure Verify Hydrogen Pressure start->hydrogen_pressure purity Check Purity of Starting Material start->purity column_technique Optimize Chromatography start->column_technique catalyst_loading Optimize Catalyst Loading catalyst_activity->catalyst_loading reaction_time Extend Reaction Time hydrogen_pressure->reaction_time temperature Optimize Temperature reaction_time->temperature

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of N2,N2-dimethylpyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N2,N2-dimethylpyridine-2,4-diamine crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are column chromatography on silica gel, acid-base extraction, and recrystallization. The choice of method depends on the impurity profile of the crude product, the desired final purity, and the scale of the purification.

Q2: My purified product yield is very low after column chromatography. What are the possible reasons?

A2: Low yield after column chromatography can be attributed to several factors. The compound, being basic, might be irreversibly adsorbed onto the acidic silica gel. Additionally, improper solvent system selection could lead to poor separation and loss of product in mixed fractions. Streaking or tailing of the compound on the column can also result in broader elution bands and difficulty in collecting pure fractions.

Q3: I am observing significant peak tailing during the column chromatography of my compound. How can I prevent this?

A3: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. This is due to strong interactions between the basic amino groups of your compound and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2% v/v) or ammonia (in the form of methanolic ammonia), to your eluent system. This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.

Q4: What are the likely impurities in my crude this compound?

A4: Common impurities depend on the synthetic route. If synthesized from 2-chloro-4-nitropyridine and dimethylamine followed by reduction, impurities may include:

  • Unreacted starting materials: 2-chloro-4-nitropyridine.

  • Intermediates: 2-(dimethylamino)-4-nitropyridine.

  • Byproducts of nitro reduction: N-(2-(dimethylamino)pyridin-4-yl)hydroxylamine or azo-dimers.

Q5: Can I use recrystallization to purify my crude product?

A5: Recrystallization can be an effective method if a suitable solvent or solvent system is identified. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired compound and high solubility for impurities at room temperature or below. Screening various solvents of different polarities is recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product appears as an oil or fails to crystallize during recrystallization. The solution is supersaturated, or the melting point of the compound is lower than the temperature of the solution. Impurities may also be inhibiting crystallization.- Try adding a seed crystal of pure product.- Scratch the inside of the flask with a glass rod to induce nucleation.- Cool the solution more slowly.- Try a different recrystallization solvent or a solvent mixture.
Multiple spots are observed on TLC after purification by column chromatography. - The chosen eluent system has insufficient resolving power.- The column was overloaded with the crude product.- The compound is degrading on the silica gel.- Optimize the eluent system using TLC with different solvent ratios and polarities. Consider adding a basic modifier like triethylamine.- Reduce the amount of crude product loaded onto the column.- Assess the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an extended period before eluting. If it degrades, consider alternative purification methods like acid-base extraction.
The product is not separating from a closely related impurity. The impurity has a very similar polarity to the desired product.- For column chromatography, try a shallower solvent gradient or isocratic elution with a finely tuned solvent system.- Consider using a different stationary phase, such as alumina.- If the impurity has different acidic/basic properties, an acid-base extraction may be effective.
During acid-base extraction, an emulsion forms between the aqueous and organic layers. The two phases are not separating cleanly, often due to high concentrations of dissolved species or fine particulate matter.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a bed of Celite.

Experimental Protocols

Purification by Column Chromatography

This protocol is a standard method for the purification of this compound on a laboratory scale.[1]

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia solution (e.g., 7N in methanol) or triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Eluent Preparation: Prepare the mobile phase by mixing dichloromethane and methanol. A common starting ratio is 95:5 (DCM:MeOH). To this mixture, add a basic modifier. A typical eluent system is 6% methanolic ammonia in dichloromethane. Alternatively, add 0.5-2% triethylamine to the DCM/MeOH mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the prepared mobile phase. If necessary, the polarity of the eluent can be gradually increased by increasing the proportion of methanol to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification by Acid-Base Extraction

This method is suitable for separating the basic this compound from neutral or acidic impurities.

Materials:

  • Crude this compound

  • An organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous acid solution (e.g., 1M HCl)

  • Aqueous base solution (e.g., 1M NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel, beakers, flasks, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The basic this compound will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer now contains neutral and acidic impurities.

  • Repeat Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of 1M HCl. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1M NaOH solution with stirring until the solution is basic (pH > 10, check with pH paper). The protonated diamine will be neutralized and precipitate out or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Purification by Recrystallization

The choice of solvent is critical for successful recrystallization. A solvent screening should be performed on a small scale to identify a suitable solvent or solvent pair.

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexane)

  • Erlenmeyer flask, condenser, heating source (hot plate), and filtration apparatus (Buchner funnel)

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves completely, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If no single solvent is ideal, a two-solvent system can be used.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Process Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification technique based on the initial assessment of the crude product.

Purification_Workflow start Crude this compound tlc_analysis Initial TLC Analysis start->tlc_analysis impurity_profile Assess Impurity Profile tlc_analysis->impurity_profile single_major_spot Single Major Spot with Minor Baseline Impurities impurity_profile->single_major_spot Clean Profile multiple_spots Multiple Spots or Streaking impurity_profile->multiple_spots Complex Mixture recrystallization Recrystallization single_major_spot->recrystallization column_chromatography Column Chromatography multiple_spots->column_chromatography acid_base_extraction Acid-Base Extraction multiple_spots->acid_base_extraction If impurities have different acid/base properties pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product

Caption: Decision workflow for purification technique selection.

References

Common side reactions in the synthesis of 2,4-diaminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,4-diaminopyrimidines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 2,4-diaminopyrimidines, offering explanations and actionable solutions.

Issue 1: Presence of Oxo-Byproducts in the Final Product

Q1: My final 2,4-diaminopyrimidine product is contaminated with significant amounts of mono-oxo derivatives. What are these impurities and how can I prevent their formation?

A1: The most common mono-oxo byproducts are 2-amino-4-oxo-pyrimidine and 4-amino-2-oxo-pyrimidine. These arise from the hydrolysis of the amino groups at the C4 and C2 positions of the pyrimidine ring, respectively. This hydrolysis can occur during the reaction work-up or purification steps, especially under acidic or basic conditions at elevated temperatures.

The selectivity of hydrolysis (which amino group is replaced by a hydroxyl group) is influenced by the electronic properties of other substituents on the pyrimidine ring. Generally, the 4-amino group is more susceptible to hydrolysis.[1] However, the presence of an electron-donating group at the C6 position can alter this selectivity, favoring the formation of the 4-amino-2-oxo-pyrimidine isomer.[1][2][3]

Troubleshooting Steps:

  • Control pH: Maintain a neutral or near-neutral pH during work-up and purification. If acidic or basic conditions are necessary, perform the steps at low temperatures and for the shortest possible duration.

  • Temperature Management: Avoid excessive heat during all stages of the synthesis and purification.

  • Solvent Choice: Use anhydrous solvents to minimize the presence of water, which is necessary for hydrolysis.

  • Protective Groups: For multi-step syntheses, consider protecting the amino groups, though this adds extra steps to the overall process.

Issue 2: Tar Formation and Low Yields During Chlorination with Phosphorus Oxychloride (POCl₃)

Q2: When converting 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine using POCl₃, I observe significant tar formation and obtain a low yield of the desired product. What is causing this?

A2: The reaction of aminohydroxypyrimidines with phosphorus oxychloride is highly exothermic and can lead to decomposition and polymerization of the starting material and/or product, resulting in tar formation.[4] The use of tertiary amine catalysts, such as N,N-dimethylaniline, can also contribute to byproduct formation at elevated temperatures.[4]

Troubleshooting Steps:

  • Temperature Control: Maintain strict temperature control throughout the reaction, typically between 90-120°C. Gradual heating and efficient cooling are crucial.

  • Slow Reagent Addition: Add the phosphorus oxychloride slowly to the reaction mixture to control the exotherm.

  • Catalyst Choice and Amount: If a catalyst is used, optimize its choice and concentration. In some cases, running the reaction without a catalyst at a slightly higher temperature might be cleaner.

  • Quenching Procedure: The quenching of excess POCl₃ is also highly exothermic and must be done carefully by slowly adding the reaction mixture to ice or an alcohol. Using an alcohol for quenching can be safer and may lead to a cleaner product.[5]

Issue 3: Incomplete Cyclization and Self-Condensation in Pinner-Type Syntheses

Q3: I am attempting to synthesize a 2,4-diaminopyrimidine via the condensation of guanidine with a β-ketoester, but I am getting low yields and a mixture of products. How can I improve this reaction?

A3: The Pinner synthesis and related condensations for forming the pyrimidine ring can be prone to several side reactions:

  • Self-condensation of the β-ketoester: This can compete with the desired cyclization with guanidine.

  • Hydrolysis of guanidine or the β-ketoester: Water in the reaction mixture can lead to the decomposition of starting materials.[6]

  • Incomplete cyclization: The reaction may stall at an intermediate stage, especially if the reaction conditions are not optimal.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis.[6]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred. Sodium ethoxide in ethanol is a common choice. The stoichiometry of the base should be carefully controlled.[6]

  • Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by Thin Layer Chromatography (TLC) to find the ideal temperature that promotes cyclization without causing decomposition.[6]

  • Order of Addition: Adding the reagents in a specific order can sometimes minimize side reactions. For instance, preparing the sodium salt of the β-ketoester before adding guanidine might be beneficial.

Quantitative Data on Side Reactions

The following table summarizes the influence of reaction conditions on the formation of hydrolysis byproducts from a substituted 2,4-diaminopyrimidine derivative.

Starting MaterialReagent/Condition2-Amino-4-oxo-pyrimidine Yield (%)4-Amino-2-oxo-pyrimidine Yield (%)Reference
Pyrimethamine6M HCl, refluxMixture of isomersMixture of isomers[2]
2,4-diaminopyrido[2,3-d]pyrimidinesAcid Hydrolysis-Major Product[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine

This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride.

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Ethyl acetate

  • Ammonia water

  • Purified water

Procedure:

  • To a three-necked flask, add 2,4-diamino-6-hydroxypyrimidine (1 equivalent).

  • Slowly add phosphorus oxychloride (4-6 equivalents) to the flask with stirring.

  • Heat the reaction mixture to 105°C and maintain for 6 hours.

  • After the reaction is complete, cool the mixture and distill off the excess POCl₃ under reduced pressure.

  • Cool the residue to 30-40°C and slowly add ethanol dropwise to quench the remaining POCl₃.

  • After the addition of ethanol is complete, heat the mixture to reflux for 2 hours.

  • Cool the mixture and add ethyl acetate to precipitate the product.

  • Stir the suspension for 2 hours, then filter to collect the 2,4-diamino-6-chloropyrimidine hydrochloride.

  • Dissolve the hydrochloride salt in water and heat to 70°C.

  • Neutralize the solution with ammonia water to a pH of 6-7.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.[5]

Protocol 2: General Procedure for Pinner-Type Synthesis of 2,4-Diaminopyrimidines

This protocol provides a general framework for the condensation of a β-dicarbonyl compound with guanidine.

Materials:

  • β-Dicarbonyl compound (e.g., ethyl cyanoacetate)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the β-dicarbonyl compound (1 equivalent) in anhydrous ethanol.

  • Add guanidine hydrochloride (1 equivalent) to the solution.

  • Under a nitrogen atmosphere, add a solution of sodium ethoxide in ethanol (1 equivalent) dropwise to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 2,4-diaminopyrimidine.[6]

Visualizing Reaction Pathways and Workflows

Diagram 1: General Synthesis Pathway and Potential Side Reactions

G cluster_synthesis Main Synthesis Pathway cluster_side_reactions Common Side Reactions Guanidine Guanidine Condensation Condensation (e.g., Pinner Synthesis) Guanidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation SelfCondensation Self-Condensation of Dicarbonyl Dicarbonyl->SelfCondensation Side Reaction Diaminopyrimidine 2,4-Diaminopyrimidine Condensation->Diaminopyrimidine Hydrolysis Hydrolysis of Amino Groups Diaminopyrimidine->Hydrolysis During Work-up/ Purification OxoProducts 2-Amino-4-oxo-pyrimidine & 4-Amino-2-oxo-pyrimidine Hydrolysis->OxoProducts G Start Impure 2,4-Diaminopyrimidine (Contains Oxo-Byproducts) CheckpH Check pH of Work-up/Purification Steps Start->CheckpH HighTemp Check Temperature of Reaction/Purification CheckpH->HighTemp pH is Neutral AdjustpH Action: Neutralize pH, Minimize time in acid/base CheckpH->AdjustpH pH is Acidic/Basic Anhydrous Verify Anhydrous Conditions HighTemp->Anhydrous Temp is Low LowerTemp Action: Lower temperature during all steps HighTemp->LowerTemp Temp is High DryReagents Action: Use anhydrous solvents and reagents Anhydrous->DryReagents Water is Present End Pure 2,4-Diaminopyrimidine Anhydrous->End Conditions are Anhydrous AdjustpH->HighTemp LowerTemp->Anhydrous DryReagents->End

References

Technical Support Center: Improving the Solubility of N2,N2-dimethylpyridine-2,4-diamine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing N2,N2-dimethylpyridine-2,4-diamine for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of this compound and how might they affect solubility?

Q2: My stock solution of this compound in DMSO is precipitating when I dilute it into my aqueous assay buffer. What is happening and what should I do?

A2: This phenomenon, often called "crashing out," is a common issue when diluting a stock solution of a poorly soluble compound from a high-concentration organic solvent like DMSO into an aqueous buffer.[5] The compound is likely exceeding its solubility limit in the final aqueous environment. To address this, you can try several approaches:

  • Lower the final concentration: The simplest solution is to reduce the final concentration of the compound in your assay.

  • Modify the assay buffer: Incorporating solubility-enhancing excipients into your aqueous buffer can increase the compound's solubility.

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help to redissolve small amounts of precipitate, but be cautious as this may only be a temporary solution.[5]

Q3: What are the primary strategies for systematically improving the aqueous solubility of this compound for in vitro assays?

A3: Several established techniques can be employed to enhance the aqueous solubility of your compound. The most common and effective methods for preclinical and biological assay development include pH modification, the use of co-solvents, surfactants, and cyclodextrins.[6][7][8] The choice of method will depend on the specific requirements of your assay, such as the sensitivity of the biological system to the excipients.

Troubleshooting Guide: Solubility Enhancement Strategies

This guide provides an overview and comparison of common strategies to improve the solubility of this compound.

Comparison of Solubility Enhancement Techniques
StrategyMechanism of ActionAdvantagesDisadvantages
pH Modification As a weak base, lowering the pH will protonate the pyridine and amine nitrogens, creating a more soluble cationic species.[3][4][9]Simple to implement and can be highly effective for basic compounds.[5]May alter the compound's biological activity or be incompatible with the assay's biological system (e.g., cell viability, enzyme function).[5]
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) reduces the polarity of the aqueous solution, making it more favorable for dissolving hydrophobic compounds.[8][10]Effective for a wide range of compounds; many biocompatible co-solvents are available.[5][11]High concentrations of co-solvents can be toxic to cells or interfere with assay components.[12][13][14]
Surfactants Surfactants form micelles in solution above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the compound, increasing its apparent solubility.[15][16][17]Highly effective at low concentrations. A variety of non-ionic, biocompatible surfactants are available (e.g., Polysorbate 80, Pluronics).[16][18]Can interfere with biological membranes and some assay readouts. Ionic surfactants can denature proteins.[15]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[19][20][21][22][23]Generally have low toxicity and are widely used in pharmaceutical formulations.[21][22] Can also improve compound stability.[21]Can be a more expensive option. The interaction is specific to the size and shape of the guest molecule.[24]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Modification
  • Determine the pKa: If not known, determine the pKa of this compound experimentally or through computational prediction. The predicted pKa of a similar compound is around 7.87.[1][2]

  • Prepare a Series of Buffers: Prepare a range of biologically compatible buffers with pH values spanning from 2 units below the pKa to a physiologically relevant pH (e.g., pH 5.8, 6.2, 6.8, 7.4).

  • Solubility Assessment:

    • Add an excess amount of the compound to a small volume of each buffer.

    • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Assay Compatibility Check: Test the effect of the optimal pH buffer on your biological assay (e.g., cell viability, enzyme activity) in the absence of the compound to ensure compatibility.

Protocol 2: Co-solvent Solubility Enhancement
  • Select Co-solvents: Choose biocompatible, water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[11]

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Assessment:

    • Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent.

    • Add a small aliquot of the stock solution to each of the co-solvent/buffer mixtures to reach a target final concentration.

    • Visually inspect for precipitation immediately and after a defined period (e.g., 1-2 hours) at the assay temperature.

    • For a quantitative assessment, use nephelometry or filter the solutions and measure the concentration of the soluble fraction.

  • Assay Compatibility Check: Determine the maximum concentration of the co-solvent that is tolerated by your biological assay without causing adverse effects.[12][13][14]

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of a wide range of compounds.[25]

  • Prepare Cyclodextrin Solutions: Create a series of aqueous buffer solutions with increasing concentrations of HP-β-CD (e.g., 1, 5, 10, 20 mM).

  • Phase Solubility Study:

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the mixtures by shaking for 24-48 hours.

    • Separate the undissolved solid by centrifugation or filtration.

    • Analyze the supernatant to determine the compound's solubility at each cyclodextrin concentration.

  • Preparation of a Solubilized Stock Solution:

    • Based on the phase solubility results, prepare a stock solution of the compound in an appropriate concentration of HP-β-CD in your desired buffer. Gentle warming and sonication can aid in the formation of the inclusion complex.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_prep Preparation cluster_screening Solubility Screening cluster_strategies Enhancement Strategies cluster_validation Validation start Start with poorly soluble This compound stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock into aqueous assay buffer stock->dilute precipitate Precipitation observed? dilute->precipitate ph_mod pH Modification precipitate->ph_mod Yes cosolvent Co-solvents precipitate->cosolvent Yes surfactant Surfactants precipitate->surfactant Yes cyclodextrin Cyclodextrins precipitate->cyclodextrin Yes final_protocol Optimized Solubilization Protocol precipitate->final_protocol No assay_compat Assay Compatibility Check ph_mod->assay_compat cosolvent->assay_compat surfactant->assay_compat cyclodextrin->assay_compat assay_compat->final_protocol

Caption: Workflow for addressing solubility issues.

decision_tree Decision Tree for Selecting a Solubilization Method q1 Is the compound's activity pH-sensitive? a1_yes Avoid pH modification. Consider co-solvents, surfactants, or cyclodextrins. q1->a1_yes Yes a1_no pH modification is a viable first option. q1->a1_no No q2 Is the assay sensitive to organic solvents or detergents? a1_yes->q2 a1_no->q2 a2_yes Prioritize cyclodextrins or low concentrations of specific non-ionic surfactants. q2->a2_yes Yes a2_no Co-solvents and a wider range of surfactants can be explored. q2->a2_no No q3 Is cost a major constraint? a2_yes->q3 a2_no->q3 a3_yes pH modification and common co-solvents are generally more cost-effective. q3->a3_yes Yes a3_no Cyclodextrins and specialized surfactants are viable options. q3->a3_no No start Start Here start->q1

Caption: Decision tree for selecting a solubilization method.

References

N2,N2-dimethylpyridine-2,4-diamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N2,N2-dimethylpyridine-2,4-diamine (CAS: 90008-36-9). This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and an accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] It is recommended to store the compound under an inert atmosphere to prevent oxidation. Keep it away from strong oxidizing agents and strong acids, as these can promote degradation.[1] For long-term storage, refrigeration at 2-8°C is advisable.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the chemical structure and data from similar compounds like 3,4-diaminopyridine, the primary factors contributing to degradation are:

  • Oxidation: Exposure to air and oxidizing agents can lead to the formation of N-oxides and nitro derivatives.[3][4]

  • Light: As with many aromatic amines, exposure to light can induce photochemical degradation.

  • Heat: Elevated temperatures can accelerate degradation. The compound has a melting point of 149-151°C and is expected to be stable at room temperature, but prolonged exposure to high temperatures should be avoided.

  • Moisture: The presence of moisture can facilitate hydrolytic degradation or act as a catalyst for other degradation pathways.

  • pH: Strongly acidic or basic conditions may affect the stability of the compound.

Q3: What are the potential degradation products of this compound?

While specific degradation products for this compound have not been extensively documented in the literature, we can hypothesize potential degradation products based on studies of the closely related compound 3,4-diaminopyridine.[3][4][5] Potential degradation products could include:

  • N-oxide derivatives: Oxidation of the pyridine nitrogen.

  • Nitro derivatives: Oxidation of the amino group on the pyridine ring.

  • Dimers: Formation of dimers through various linkages.

  • Hydrolysis products: If exposed to significant moisture and harsh pH, cleavage of the amino groups could occur, although this is generally less common for aromatic amines under typical experimental conditions.

Q4: How can I detect degradation in my sample of this compound?

Degradation can be monitored by a variety of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity and detecting the appearance of new peaks that correspond to degradation products. A stability-indicating HPLC method should be developed.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products, often in conjunction with HPLC (LC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on impurities and degradation products if they are present in sufficient quantities.

  • Visual Inspection: A change in color (e.g., from off-white to yellow or brown) or physical state can be an initial indicator of degradation.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

Possible Cause: Degradation of the this compound starting material.

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your this compound stock using a suitable analytical method like HPLC.

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (cool, dry, dark, inert atmosphere).

  • Check Handling Procedures: Evaluate your experimental workflow for potential exposure to heat, light, strong acids/bases, or oxidizing agents.

  • Perform a Forced Degradation Study: To understand the potential degradation products in your specific experimental matrix, you can perform a forced degradation study (see Experimental Protocols section). This can help in identifying impurity peaks in your experimental samples.

Issue 2: The appearance of new, unidentified peaks in the HPLC chromatogram of a reaction mixture.

Possible Cause: Degradation of this compound under the reaction conditions.

Troubleshooting Steps:

  • Run a Control Reaction: Perform a blank reaction containing this compound and the solvent/reagents (excluding one key reactant) under the same conditions to see if the impurity peaks are still formed.

  • Analyze the Impurity: If the impurity peak is significant, consider using LC-MS to obtain the molecular weight, which can provide clues to its structure and help in identifying the degradation pathway.

  • Modify Reaction Conditions: If degradation is confirmed, consider modifying the reaction conditions, such as lowering the temperature, protecting the reaction from light, or using deoxygenated solvents.

Data Presentation

Table 1: General Stability Profile of Diaminopyridine Derivatives

ParameterConditionPotential OutcomeReference
Oxidative Stress Hydrogen PeroxideFormation of N-oxides and nitro-pyridines. Salt forms are generally more stable than the free base.[3][4]
Temperature 37°C (in capsule)Stable for at least 1 month.[6]
Storage Room Temp (protected from light)Stable for at least 6 months.[6]
Storage Refrigerated (4°C, protected from light)Stable for at least 6 months.[6]
Physical Form Solid (Powder)Generally stable.[6]

Note: This data is for 3,4-diaminopyridine and should be used as a general guideline for this compound.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute potential degradation products with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound has good absorbance (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This study can help identify potential degradation products and pathways.

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Acidic Condition: Add 1N HCl to a sample of the stock solution and heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).

  • Basic Condition: Add 1N NaOH to a sample of the stock solution and heat at 60-80°C for a specified time.

  • Oxidative Condition: Add 3% hydrogen peroxide to a sample of the stock solution and keep at room temperature for a specified time.

  • Thermal Condition: Heat a solid sample of the compound at a temperature below its melting point (e.g., 100°C) for a specified time.

  • Photolytic Condition: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.

  • Analysis: After the specified time, neutralize the acidic and basic samples and analyze all samples by the developed stability-indicating HPLC method. Compare the chromatograms to an untreated control sample to identify degradation peaks.

Visualizations

Degradation_Pathway This compound This compound N-Oxide_Derivative N-Oxide_Derivative This compound->N-Oxide_Derivative Oxidation (H2O2) Nitro_Derivative Nitro_Derivative This compound->Nitro_Derivative Oxidation Dimer Dimer This compound->Dimer Various Conditions

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acidic (1N HCl, Heat) Stock_Solution->Acid Base Basic (1N NaOH, Heat) Stock_Solution->Base Oxidative Oxidative (3% H2O2) Stock_Solution->Oxidative Thermal Thermal (Heat Solid) Stock_Solution->Thermal Photolytic Photolytic (UV Light) Stock_Solution->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Data_Interpretation Identify Degradation Products Analysis->Data_Interpretation Troubleshooting_Guide Start Inconsistent Experimental Results? Check_Purity Check Purity of Starting Material Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Review_Storage Review Storage and Handling Purity_OK->Review_Storage Yes Order_New Order New Batch of Compound Purity_OK->Order_New No Degradation_Suspected Degradation Under Reaction Conditions? Review_Storage->Degradation_Suspected Run_Control Run Control Reaction Degradation_Suspected->Run_Control Yes Proceed Proceed with Experiment Degradation_Suspected->Proceed No Modify_Conditions Modify Reaction Conditions (Temp, Light, etc.) Run_Control->Modify_Conditions

References

Troubleshooting low efficacy of N2,N2-dimethylpyridine-2,4-diamine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers

Our comprehensive review of scientific literature and patent databases indicates that N2,N2-dimethylpyridine-2,4-diamine (CAS 90008-36-9) is primarily documented as a chemical intermediate. It serves as a building block in the synthesis of more complex molecules with potential therapeutic applications, including kinase and protein-protein interaction inhibitors.

Currently, there is no publicly available data detailing a direct biological mechanism of action or a specific application for this compound itself in cell culture experiments. Consequently, creating a troubleshooting guide for its "low efficacy" is not feasible, as its intended biological effect and efficacy parameters are not defined in the literature.

To address your interest in this class of compounds, we have created a comprehensive troubleshooting guide for a closely related and well-characterized molecule: a representative 2,4-diaminopyrimidine-based kinase inhibitor. This guide will address common issues encountered when working with similar small molecule inhibitors in a cell culture setting.

Troubleshooting Guide: Low Efficacy of 2,4-Diaminopyrimidine-Based Kinase Inhibitors in Cell Culture

This guide is designed to help researchers identify and resolve common issues leading to lower-than-expected efficacy of 2,4-diaminopyrimidine-based kinase inhibitors in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My 2,4-diaminopyrimidine-based inhibitor shows low potency in my cell-based assay. What are the potential causes?

A1: Several factors could contribute to low potency. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. Key areas to investigate include:

  • Compound Integrity and Solubility: Degradation or precipitation of the inhibitor.

  • Cell Line Characteristics: Low expression of the target kinase or presence of resistance mechanisms.

  • Assay Conditions: Suboptimal inhibitor concentration, incubation time, or assay readout sensitivity.

  • Serum Protein Binding: The inhibitor may be sequestered by proteins in the cell culture medium.

Q2: How can I be sure my inhibitor is soluble in my cell culture medium?

A2: Solubility is a critical factor. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your final culture medium, visually inspect for any signs of precipitation (cloudiness, crystals). It is also advisable to determine the kinetic solubility of your compound in the final assay medium.

Q3: Could the serum in my culture medium be affecting the inhibitor's activity?

A3: Yes, many small molecules can bind to serum proteins, primarily albumin. This binding reduces the free concentration of the inhibitor available to enter the cells and interact with its target. Consider reducing the serum concentration during the treatment period or using serum-free medium if your cell line can tolerate it.

Troubleshooting Common Issues

Below are structured tables to guide you through troubleshooting common problems related to low inhibitor efficacy.

Table 1: Compound and Reagent-Related Issues

Problem Potential Cause Recommended Action
Inconsistent Results Compound degradationStore stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
No Dose-Response Compound precipitationDecrease the final concentration of the inhibitor. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Low Potency Inaccurate stock concentrationVerify the concentration of your stock solution using a spectrophotometric method if the compound has a known extinction coefficient.

Table 2: Experimental Protocol-Related Issues

Problem Potential Cause Recommended Action
Weak Phenotype Insufficient incubation timePerform a time-course experiment to determine the optimal treatment duration for observing the desired effect.
High IC50 Value High cell seeding densityOptimize cell seeding density. Overly confluent cells can exhibit altered signaling and drug sensitivity.
Variable Data Inconsistent cell healthEnsure cells are in the logarithmic growth phase and have consistent passage numbers for all experiments.

Table 3: Biological System-Related Issues

Problem Potential Cause Recommended Action
No Effect Observed Low target expressionConfirm the expression of the target kinase in your cell line via Western blot or qPCR.
Reduced Efficacy Drug efflux pumpsCo-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if potency is restored.
Acquired Resistance Compensatory signaling pathwaysInvestigate the activation of parallel signaling pathways that may bypass the effect of your inhibitor.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a kinase inhibitor on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol helps to verify that the inhibitor is engaging its intracellular target.

  • Cell Treatment: Treat cells with the kinase inhibitor at various concentrations and for a specific duration.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of the target kinase and a primary antibody for the total protein of the target kinase.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of target phosphorylation inhibition.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Upstream Kinase Receptor->Kinase_A Activates Target_Kinase Target Kinase (e.g., CDK, FAK) Kinase_A->Target_Kinase Phosphorylates Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Activates Transcription Gene Transcription Downstream_Effector->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->Target_Kinase Inhibits

Caption: Generic kinase signaling pathway and point of inhibition.

Experimental Workflow Diagram

G start Start: Low Inhibitor Efficacy Observed check_compound Verify Compound Solubility & Stability start->check_compound solubility_ok Solubility OK? check_compound->solubility_ok Test check_protocol Review Experimental Protocol protocol_ok Protocol Optimized? check_protocol->protocol_ok Review check_cells Assess Cell Line Characteristics target_present Target Expressed? check_cells->target_present Check solubility_ok->check_protocol Yes troubleshoot_solubility Troubleshoot Solubility: - Lower Concentration - Change Solvent solubility_ok->troubleshoot_solubility No protocol_ok->check_cells Yes troubleshoot_protocol Optimize Protocol: - Time Course - Cell Density protocol_ok->troubleshoot_protocol No troubleshoot_cells Validate Cell Line: - Western Blot for Target - Select New Cell Line target_present->troubleshoot_cells No end Efficacy Issue Resolved target_present->end Yes troubleshoot_solubility->check_compound troubleshoot_protocol->check_protocol troubleshoot_cells->check_cells

Caption: Logical workflow for troubleshooting low inhibitor efficacy.

Technical Support Center: Overcoming Resistance to Diaminopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to diaminopyrimidine-based inhibitors in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you identify, understand, and overcome resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: My cells have become resistant to a diaminopyrimidine-based inhibitor. What are the most common reasons for this?

A1: Acquired resistance to diaminopyrimidine-based inhibitors and similar compounds typically arises from several key mechanisms:

  • On-Target Mutations: This is the most frequent cause. Specific point mutations in the drug's target protein can reduce the inhibitor's binding affinity, rendering it less effective. For dihydrofolate reductase (DHFR) inhibitors like trimethoprim and pyrimethamine, mutations in the DHFR gene are common.[1][2] For kinase inhibitors, mutations like T790M in EGFR or T315I in BCR-ABL are well-characterized resistance drivers.[3][4]

  • Increased Target Expression: Amplification of the gene encoding the target protein can lead to its overexpression. This increased concentration of the target can overwhelm the inhibitor, requiring higher doses to achieve the same level of inhibition.

  • Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibited pathway, thereby maintaining cell proliferation and survival. For example, in the case of EGFR inhibitors, amplification of the MET proto-oncogene can provide an alternative survival signal.

  • Increased Drug Efflux: Cells, particularly bacteria, can upregulate the expression of efflux pumps (e.g., ATP-binding cassette transporters) that actively remove the inhibitor from the cell, preventing it from reaching its target.[5]

  • Acquisition of Resistant Enzymes: In bacteria, resistance can be acquired through horizontal gene transfer of plasmids or transposons that carry genes encoding a drug-resistant version of the target enzyme (e.g., a resistant DHFR).[1]

Q2: How do I confirm that my cell line has genuinely developed resistance?

A2: Resistance is quantitatively confirmed by performing a dose-response assay (such as an MTT or CellTiter-Glo® assay) and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value, typically considered to be greater than two-fold, in the treated cell line compared to the original, sensitive (parental) cell line indicates the development of resistance.[5]

Q3: I've confirmed resistance via IC50 shift, what's my first step to investigate the mechanism?

A3: A logical starting point is to distinguish between on-target modifications and the activation of bypass pathways.[5]

  • Sequence the Target Gene: Extract DNA from both your sensitive and resistant cell lines and sequence the coding region of the target protein. This will identify any acquired mutations that could explain altered inhibitor binding.[5]

  • Assess Target Protein Expression: Use Western blotting to compare the total protein levels of the target in sensitive versus resistant cells. A significant increase in the resistant line may indicate gene amplification.[5]

  • Analyze Signaling Pathways: For kinase inhibitors, a phospho-kinase antibody array can provide a broad snapshot of activated signaling pathways in your resistant cells, helping to pinpoint potential bypass mechanisms.[5] For DHFR inhibitors, assess downstream effects like nucleotide pool depletion.

Q4: My inhibitor is highly potent in a biochemical (enzyme) assay but much less effective in my cell-based assay. What could be the issue?

A4: This discrepancy is common and often points to cell-specific factors that are not present in a purified enzyme assay.[6] Key reasons include:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux: The compound might be a substrate for efflux pumps that actively remove it from the cell.

  • Compound Metabolism: The cells may metabolize the inhibitor into a less active form.

  • High Intracellular ATP Levels (for Kinase Inhibitors): Kinase inhibitors are often ATP-competitive. The high concentration of ATP within a cell (millimolar range) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to a biochemical assay where ATP concentrations are typically lower. The T790M mutation in EGFR, for example, is known to increase the enzyme's affinity for ATP, further exacerbating this effect.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Inconsistent IC50 Values Between Experiments

Description: You are performing cell viability assays, but the calculated IC50 value for your inhibitor varies significantly from one experiment to the next.

Potential Cause Troubleshooting Recommendation
Cell-Related Issues Use low-passage cells and perform regular cell line authentication. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase when treated.[7][8]
Compound Handling Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9]
Compound Solubility Poor solubility can lead to precipitation and an inaccurate effective concentration. Visually inspect for precipitate in the media. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[9][10]
Assay Protocol Standardize incubation times for both drug treatment and assay reagent steps. Use a multichannel pipette to add reagents simultaneously to minimize timing variability. Ensure proper mixing after reagent addition.[7]
Data Analysis Use a consistent non-linear regression model (e.g., four-parameter logistic curve) for IC50 calculation across all experiments. Ensure your data points properly bracket the 50% inhibition mark.[7]
Problem 2: No Resistance Mutation Detected in the Target Gene

Description: Your cells show a clear resistant phenotype (high IC50), but sequencing of the target gene reveals no mutations.

Potential Cause Troubleshooting Recommendation
Target Overexpression Perform Western blot or qPCR to compare the expression level of the target protein or mRNA, respectively, between sensitive and resistant cells.[5]
Bypass Pathway Activation Use a phospho-kinase array to screen for hyperactivated signaling pathways in the resistant cells. Follow up with Western blotting to confirm the activation of specific pathway components (e.g., p-MET, p-AKT).[5]
Increased Drug Efflux Perform a drug efflux assay using fluorescent substrates for ABC transporters (e.g., Rhodamine 123). Test if resistance can be reversed by co-incubating with known efflux pump inhibitors.[5]
Epigenetic Modifications Changes in DNA methylation or histone modification could alter the expression of the target or other resistance-mediating genes. Consider performing bisulfite sequencing or ChIP-seq if other mechanisms are ruled out.
Problem 3: High Background or Inconsistent Results in Western Blots

Description: When analyzing target phosphorylation or expression, you are getting high background, weak signals, or variable band intensities.

Potential Cause Troubleshooting Recommendation
Antibody Issues Validate your primary antibody. Use positive and negative control cell lysates. Titrate the antibody to find the optimal concentration. For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins; use BSA instead.[11]
Sample Preparation Ensure complete cell lysis and accurate protein quantification (e.g., using a BCA assay). Load equal amounts of protein for each sample.[12]
Blocking and Washing Increase blocking time or change blocking agent (e.g., from milk to BSA or vice versa, depending on the antibody). Ensure washing steps are thorough to remove non-specific antibody binding.[11]
Loading Control Variability The expression of housekeeping proteins like GAPDH or β-actin can sometimes vary between treatments. Normalize the phospho-protein signal to the total protein signal for your target of interest, in addition to the loading control. This is done by stripping the membrane and re-probing for the total protein.[12][13]

Quantitative Data on Inhibitor Resistance

The following tables summarize IC50 data for common diaminopyrimidine-based inhibitors and structurally related compounds, highlighting the impact of resistance mutations.

Table 1: Resistance to EGFR Tyrosine Kinase Inhibitors in NSCLC Cell Lines

InhibitorCell LineEGFR StatusIC50 (µM)Reference
DY3002 H1975L858R + T790M0.037[3]
HCC827del E746_A750~0.010[3]
A549Wild-Type4.45[3]
Osimertinib H1975L858R + T790M-[3]
Rociletinib H1975L858R + T790M-[3]

Note: Specific IC50 values for Osimertinib and Rociletinib in H1975 cells were not provided in the reference but are known to be potent.

Table 2: Resistance to BCR-ABL Tyrosine Kinase Inhibitors in Ba/F3 Cells

InhibitorBCR-ABL MutantIC50 (nM)Fold Change vs. Wild-TypeReference(s)
Imatinib Wild-Type~4001[14]
T315I>10,000>25[1][15]
Nilotinib Wild-Type~301[1]
Y253H~45015[1]
E255V~45015[1]
T315I>2000>67[1][15]
Dasatinib Wild-Type~11[1]
F317V~4040[1]
T315I>500>500[1]

Table 3: Resistance to Antifolate DHFR Inhibitors (P. falciparum)

InhibitorDHFR MutantKᵢ Fold Increase vs. Wild-TypeReference
Pyrimethamine S108N~10[2]
N51I + S108N10 - 50[2]
C59R + S108N10 - 50[2]
N51I+C59R+S108N40 - 600[2]
Cycloguanil S108N~6[2]
N51I + S108N10 - 50[2]
C59R + S108N10 - 50[2]
N51I+C59R+S108N40 - 600[2]

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol provides a framework for assessing the effect of an inhibitor on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • Test inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO₂).[5]

  • Compound Dilution: Prepare a serial dilution of the inhibitor in culture medium from a concentrated stock. It is common to perform a 2- or 3-fold dilution series. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).[16]

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.[5]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[5]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, until purple formazan crystals are visible under a microscope.[5][17]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[17]

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.[17]

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells = 100% viability).

    • Plot percent viability versus the logarithm of the inhibitor concentration and fit the data to a non-linear regression, sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures kinase activity by quantifying the amount of ATP remaining after a kinase reaction. A decrease in signal indicates kinase activity, while signal preservation indicates inhibition.

Materials:

  • Purified kinase and its specific substrate peptide

  • Test inhibitor (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute this into the kinase assay buffer.[18]

  • Assay Setup: In a white assay plate, add the diluted inhibitor or DMSO control. Then, add the kinase to each well. Incubate for ~10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[18][19]

  • Initiate Kinase Reaction: Prepare a mixture of the kinase substrate and ATP in the assay buffer. Initiate the reaction by adding this mixture to all wells.[18][19]

  • Reaction Incubation: Incubate the plate at 30°C (or optimal temperature for the kinase) for 60 minutes. Aim for initial velocity conditions (typically <20% substrate conversion).

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the kit according to the manufacturer's instructions. This usually involves a first reagent to stop the reaction and degrade remaining ATP, followed by a second reagent to generate a luminescent signal proportional to the amount of ADP produced (which is then converted back to ATP for detection).[18]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[18]

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50.

Protocol 3: Western Blot for EGFR Phosphorylation

This protocol is for assessing the inhibition of EGFR autophosphorylation in response to a kinase inhibitor.

Materials:

  • Cell line expressing EGFR (e.g., A431)

  • EGF (Epidermal Growth Factor)

  • EGFR inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1173) and anti-total EGFR

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight. Pre-treat with various concentrations of the EGFR inhibitor for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes. Include untreated and EGF-only controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Perform electrophoresis, then transfer the separated proteins to a membrane.[12]

  • Immunoblotting for p-EGFR:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate with the primary anti-p-EGFR antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11][12]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[12]

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[12]

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane using a mild stripping buffer. Re-block and re-probe the membrane with an antibody for total EGFR, and subsequently for a loading control like β-Actin, following the same immunoblotting steps.[11][12]

  • Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Calculate the ratio of p-EGFR to total EGFR to determine the degree of inhibition.

Visualizations

Signaling Pathways and Resistance Mechanisms

EGFR_Signaling_and_Resistance cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors cluster_resistance Resistance Mechanisms cluster_downstream Downstream Signaling EGFR EGFR RAS RAS-RAF-MEK (MAPK Pathway) EGFR->RAS Activates PI3K PI3K-AKT (Survival Pathway) EGFR->PI3K Activates TKI Diaminopyrimidine-based EGFR TKI (e.g., Gefitinib) TKI->EGFR Inhibits (ATP Competitive) T790M On-Target Mutation (T790M) Increases ATP Affinity T790M->EGFR Alters Target MET_Amp Bypass Pathway (MET Amplification) MET_Amp->PI3K Activates (Bypasses EGFR) Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates

Caption: EGFR signaling, inhibition by TKIs, and key resistance mechanisms.

Experimental Workflow for Investigating Resistance

Resistance_Workflow start Cells Show Resistant Phenotype ic50 Confirm IC50 Shift (MTT Assay) start->ic50 decision Is Resistance Confirmed? ic50->decision seq Sequence Target Gene decision->seq Yes end End decision->end No wb Western Blot for Target Expression seq->wb array Phospho-Kinase Array seq->array mutation Mutation Found? seq->mutation overexp Overexpression? wb->overexp bypass Bypass Pathway Activated? array->bypass mutation->wb No mech1 Mechanism: On-Target Mutation mutation->mech1 Yes overexp->array No mech2 Mechanism: Target Overexpression overexp->mech2 Yes mech3 Mechanism: Bypass Activation bypass->mech3 Yes other Investigate Other Mechanisms (e.g., Efflux) bypass->other No mech1->end mech2->end mech3->end other->end

Caption: A logical workflow for identifying resistance mechanisms.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 cluster_checks Initial Checks cluster_investigation Deeper Investigation cluster_solution Solutions start Inconsistent IC50 Values check_cells Cell Health & Passage start->check_cells check_compound Compound Stock & Dilutions start->check_compound check_protocol Assay Protocol Consistency start->check_protocol solubility Test Compound Solubility in Media check_cells->solubility solution1 Standardize Cell Culture check_cells->solution1 check_compound->solubility solution2 Use Fresh Compound Dilutions check_compound->solution2 variability Analyze Plate Variability (Edge Effects, etc.) check_protocol->variability solution3 Ensure Consistent Timing check_protocol->solution3 data_analysis Review Curve Fit & Data Normalization solubility->data_analysis variability->data_analysis solution4 Optimize Assay Conditions data_analysis->solution4

Caption: Troubleshooting logic for variable IC50 results in assays.

References

Technical Support Center: Coupling Reactions of N2,N2-dimethylpyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with coupling reactions of N2,N2-dimethylpyridine-2,4-diamine. The information is designed to help overcome common challenges and refine reaction conditions for optimal results.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound resulting in a low yield?

Answer: Low yields with this substrate can stem from several factors, primarily related to the electron-rich nature and potential chelating ability of the diaminepyridine core.

  • Catalyst Inhibition/Deactivation: The two nitrogen atoms on the pyridine ring, particularly the exocyclic dimethylamino group and the endocyclic pyridine nitrogen, can act as bidentate ligands, chelating to the palladium center and forming inactive catalyst species. This is a common issue with 2-aminopyridine derivatives.[1][2]

  • Poor Oxidative Addition: If your coupling partner is an aryl chloride, the strong carbon-chlorine bond can make the initial oxidative addition step difficult, leading to low reactivity.[1][3]

  • Competitive Side Reactions:

    • Protodeboronation (Suzuki coupling): Pyridylboronic acids can be susceptible to this side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1]

    • Homocoupling: Self-coupling of the coupling partners can occur, consuming the starting materials and generating impurities.[1]

    • Hydrodehalogenation: A side reaction where the halide on the coupling partner is replaced by a hydrogen atom can also reduce the yield of the desired product.[4]

Question 2: What are the initial steps for optimizing a coupling reaction with this substrate?

Answer: A systematic approach to optimizing the reaction conditions is crucial. The following table summarizes key parameters to investigate:

ParameterRecommendationRationale
Palladium Precatalyst Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles).[5]The choice of palladium source is critical. Pre-formed catalysts can sometimes offer better activity and reproducibility.[5][6]
Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos).[3] For some applications, bidentate ligands like Xantphos or DPPF can be effective.[4][7]These ligands can promote the desired catalytic cycle and prevent the formation of inactive palladium complexes.[3]
Base Screen a range of bases, including inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (e.g., Et₃N, DBU) bases.[8]The base plays a crucial role in the catalytic cycle, and its effectiveness is highly dependent on the specific reaction type and solvent.
Solvent Test a variety of anhydrous solvents such as toluene, dioxane, DMF, or THF.[8][9]The solvent can significantly influence the solubility of reactants and the stability of catalytic intermediates.
Temperature Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Microwave irradiation can sometimes improve yields and reduce reaction times.[10][11]Higher temperatures can increase reaction rates but may also promote side reactions.[1]

Question 3: How can I minimize catalyst deactivation when using this compound?

Answer: To mitigate catalyst deactivation due to chelation, consider the following strategies:

  • Use of Bulky Ligands: Employing sterically hindered phosphine ligands can disfavor the bidentate chelation of the diaminepyridine to the palladium center.[3]

  • Higher Catalyst Loading: In some cases, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to compensate for catalyst deactivation.

  • Choice of Precatalyst: Certain precatalysts are designed to be more resistant to deactivation pathways.

Question 4: Are there any specific recommendations for Suzuki-Miyaura coupling with this substrate?

Answer: For Suzuki-Miyaura reactions, in addition to the general optimization strategies, pay close attention to the boronic acid reagent.

  • Boronic Acid Stability: If protodeboronation is suspected, consider using potassium trifluoroborate salts or MIDA boronates, which are often more stable.[1][12]

  • Base Selection: The choice of base is critical to avoid protodeboronation. Anhydrous conditions and non-aqueous bases may be beneficial.[1]

Question 5: What about Sonogashira coupling with this compound?

Answer: Sonogashira couplings are generally robust but can be optimized.

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst (e.g., CuI), copper-free conditions can sometimes provide better results and avoid the formation of alkyne homocoupling byproducts.[8][13]

  • Base: An amine base like triethylamine or diisopropylethylamine is typically used and can often serve as the solvent as well.[8][9]

Question 6: For a Buchwald-Hartwig amination, what are the key considerations?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.

  • Ligand Choice: The choice of ligand is paramount and often dictates the success of the reaction. Buchwald ligands are highly effective.[4] Bidentate phosphine ligands like BINAP and DPEPhos have also been used successfully.[4]

  • Base: A strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄ is typically required.[7][14]

Experimental Protocols

The following are generalized experimental protocols that should be optimized for specific substrates and reaction scales.

General Procedure for a Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 1.2-1.5 mol equivalent relative to palladium).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure for a Sonogashira Coupling
  • To an oven-dried reaction vessel, add this compound halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).[9]

  • The vessel is evacuated and backfilled with an inert gas.

  • Add anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N).[9]

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • The reaction is stirred at the desired temperature (e.g., room temperature to 65 °C) until completion.[9]

  • Work-up and purification are performed as described for the Suzuki-Miyaura coupling.

General Procedure for a Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).[7]

  • Add the this compound halide (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[7]

  • The vessel is evacuated and backfilled with an inert gas.

  • Add anhydrous solvent (e.g., toluene).

  • The reaction mixture is heated (e.g., to 100 °C) and stirred until the starting material is consumed.

  • Work-up and purification are performed as described for the Suzuki-Miyaura coupling.

Visualizing Experimental Workflows and Troubleshooting

The following diagrams illustrate the general workflow for a cross-coupling reaction and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Weigh Reagents: - Diaminepyridine Halide - Coupling Partner - Base inert Establish Inert Atmosphere start->inert add_cat Add Catalyst & Ligand inert->add_cat add_solv Add Anhydrous Solvent add_cat->add_solv heat Heat to Temperature add_solv->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

troubleshooting_flowchart start Low Yield or No Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents optimize_catalyst Optimize Catalyst System: - Screen Pd sources - Screen ligands - Vary catalyst loading check_reagents->optimize_catalyst Reagents OK optimize_conditions Optimize Reaction Conditions: - Screen bases - Screen solvents - Vary temperature optimize_catalyst->optimize_conditions side_reactions Analyze for Side Reactions: - Protodeboronation - Homocoupling - Hydrodehalogenation optimize_conditions->side_reactions adjust_protocol Adjust Protocol: - Use anhydrous conditions - Use more stable reagents - Degas solvent thoroughly side_reactions->adjust_protocol Side reactions observed success Improved Yield side_reactions->success No side reactions, yield improves adjust_protocol->success

Caption: Troubleshooting flowchart for low-yielding coupling reactions.

References

N2,N2-dimethylpyridine-2,4-diamine storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of N2,N2-dimethylpyridine-2,4-diamine, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. It can be harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Some sources indicate it may be toxic or fatal if it comes in contact with the skin.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] Some suppliers recommend room temperature storage for the substance in powder form.[5] For long-term storage, a cool, dry place is advised.[3] It is also recommended to keep it away from sources of ignition.[3]

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection.[2][3] In situations where dust or fumes may be generated, a NIOSH-approved respirator should be used.[6]

Q4: What should I do in case of a spill?

A4: In the event of a spill, you should first ensure the area is well-ventilated and remove all sources of ignition.[3][7] Wearing appropriate PPE, you can then contain the spill. For a solid, you can vacuum or sweep up the material and place it into a suitable disposal container.[3] For a liquid, you can absorb it with an inert material.[3] Always consult local regulations for proper disposal.[3]

Q5: What materials are incompatible with this compound?

A5: this compound should not be stored with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7] Contact with these substances could lead to a chemical reaction.

Troubleshooting Guides

Problem: I've noticed the material has changed in appearance (e.g., color change, clumping).

  • Possible Cause: This could be due to improper storage, such as exposure to moisture, light, or air. Some related compounds are known to be light-sensitive and may liquefy if impure and exposed to air for prolonged periods.[4]

  • Solution: Discard the material according to your institution's hazardous waste disposal procedures. In the future, ensure the container is always tightly sealed and stored in a cool, dry, and dark place.

Problem: I'm concerned about potential inhalation exposure during handling.

  • Possible Cause: Handling the compound in an open or poorly ventilated area can lead to the inhalation of dust or fumes.

  • Solution: Always handle this compound in a well-ventilated area or under a chemical fume hood.[7] If you are weighing out the solid, do so in a way that minimizes dust generation.[3] If significant dust is unavoidable, use an appropriate respirator.

Quantitative Data Summary

ParameterValueSource
Melting Point149-151 °C[5]
Storage TemperatureRoom Temperature (for powder)[5]
Long-term StorageCool, dry place[3]

Experimental Protocols

Standard Handling Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dispensing: Carefully open the container. If the compound is a solid, use a clean spatula to transfer the desired amount, minimizing dust creation. If it is a liquid, use a calibrated pipette or syringe.

  • Closing: After dispensing, securely close the container to prevent exposure to air and moisture.

  • Cleaning: Clean any contaminated surfaces immediately. Wash your hands thoroughly with soap and water after handling is complete.[3]

Visual Guides

StorageDecisionTree start Start: Storing This compound q_term Short-term or Long-term Storage? start->q_term short_term Store at Room Temperature q_term->short_term Short-term long_term Store in a Cool, Dry Place q_term->long_term Long-term container Is the container tightly sealed? short_term->container long_term->container seal_container Seal the container tightly container->seal_container No ventilation Is the area well-ventilated? container->ventilation Yes seal_container->ventilation move_storage Move to a well-ventilated area ventilation->move_storage No incompatibles Are incompatible materials (e.g., strong acids, oxidizers) stored nearby? ventilation->incompatibles Yes move_storage->incompatibles remove_incompatibles Remove incompatible materials incompatibles->remove_incompatibles Yes end Proper Storage Achieved incompatibles->end No remove_incompatibles->end

Caption: Decision tree for the proper storage of this compound.

SpillResponseWorkflow spill Spill of this compound Occurs evacuate Evacuate immediate area if necessary spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE (gloves, goggles, respirator if needed) ventilate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Carefully collect the absorbed material into a suitable container contain->collect clean Clean the spill area thoroughly collect->clean dispose Dispose of waste according to local regulations clean->dispose

Caption: Workflow for responding to a spill of this compound.

References

Avoiding common pitfalls in diaminopyrimidine SAR studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals navigate common pitfalls in diaminopyrimidine Structure-Activity Relationship (SAR) studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My diaminopyrimidine inhibitor shows potent activity in biochemical assays but is significantly weaker in cell-based assays.

Q: Why is there a discrepancy between my biochemical and cellular assay results?

A: This is a common challenge in drug discovery and can be attributed to several factors related to the compound's properties and the complexity of the cellular environment. Key reasons include:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • High Plasma Protein Binding: In cell culture media containing serum, the compound can bind to proteins, reducing the free concentration available to act on the target.[1]

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.[2][3][4]

  • Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Off-Target Effects: In a cellular context, the compound might engage off-target kinases or other proteins, leading to complex biological responses that mask the intended on-target effect.[5][6][7][8][9]

Troubleshooting Workflow:

start Discrepancy Observed: Biochemical vs. Cellular Activity permeability Assess Cell Permeability (e.g., Caco-2 Assay) start->permeability ppb Measure Plasma Protein Binding start->ppb metabolism Evaluate Metabolic Stability (Microsomes, Hepatocytes) start->metabolism efflux Determine if Compound is an Efflux Pump Substrate start->efflux off_target Profile Off-Target Kinase Activity start->off_target conclusion Identify Limiting Factor(s) and Guide SAR for Improvement permeability->conclusion ppb->conclusion metabolism->conclusion efflux->conclusion off_target->conclusion

Caption: Troubleshooting workflow for conflicting SAR data.

Issue 2: My diaminopyrimidine compounds are showing activity against unexpected targets.

Q: How can I identify and mitigate off-target effects of my diaminopyrimidine kinase inhibitors?

A: The diaminopyrimidine scaffold is a "privileged structure" known to bind to the ATP pocket of numerous kinases.[2] Off-target activity is a common occurrence and can lead to undesired toxicity or misleading SAR data.[5][6][7][8][9]

Troubleshooting and Mitigation Strategies:

  • Kinome-Wide Profiling: Screen your lead compounds against a broad panel of kinases to identify potential off-targets early.

  • Dose-Response Analysis: On-target effects should occur at lower concentrations consistent with the inhibitor's potency (IC50/EC50). Off-target effects often appear at higher concentrations.[6]

  • Use of Structurally Dissimilar Inhibitors: Confirm that the observed phenotype is due to inhibition of the intended target by using a structurally unrelated inhibitor for the same target.[6]

  • Target Knockdown/Knockout Models: Use techniques like siRNA or CRISPR to validate that the biological effect is dependent on the intended target.

  • Structural Biology: Obtain a co-crystal structure of your inhibitor bound to the target kinase. This can reveal specific interactions that can be exploited to improve selectivity and guide further SAR studies.

inhibitor Diaminopyrimidine Inhibitor on_target On-Target Kinase (e.g., EGFR) inhibitor->on_target Binds off_target Off-Target Kinase (e.g., SRC) inhibitor->off_target Binds on_pathway Intended Signaling Pathway on_target->on_pathway Inhibits off_pathway Unintended Signaling Pathway off_target->off_pathway Inhibits on_effect Desired Therapeutic Effect on_pathway->on_effect Leads to off_effect Adverse/Confounding Effects off_pathway->off_effect Leads to

Caption: On-target vs. off-target kinase inhibition.

Table 1: On- and Off-Target Activities of Representative Kinase Inhibitors

CompoundPrimary TargetIC50 (nM)Off-Target ExampleOff-Target IC50 (nM)
ImatinibABL100-1000NQO282[5]
FedratinibJAK23BRD4130[5]
Compound 1MTHFD211[10]MTHFD10.5[10]
Compound 2MTHFD2254[10]MTHFD189[10]
Issue 3: I'm struggling with the poor aqueous solubility of my diaminopyrimidine analogs.

Q: What strategies can I use to improve the solubility of my compounds?

A: Poor aqueous solubility is a frequent challenge with heterocyclic compounds like diaminopyrimidines and can hinder biological testing and preclinical development.[1][11][12][13]

Troubleshooting and Solubilization Strategies:

  • pH Adjustment: Diaminopyrimidines are basic and will become protonated and more soluble in acidic conditions. Lowering the pH of your aqueous buffer can significantly improve solubility.[12]

  • Use of Co-solvents: Solvents like DMSO, DMF, or ethanol can be used to create stock solutions, but care must be taken when diluting into aqueous buffers to avoid precipitation (crashing out).[12][13]

  • Structural Modification (SAR):

    • Introduce polar or ionizable functional groups (e.g., amines, carboxylic acids, phosphates) into the molecule.[14]

    • Break up planarity and reduce crystal lattice energy by introducing non-planar substituents.[12]

    • Reduce the lipophilicity (LogP) of the compound.

  • Formulation Approaches: For in vivo studies, consider advanced formulation strategies such as creating salt forms, using cyclodextrins to form inclusion complexes, or developing solid dispersions.[11]

start Poor Aqueous Solubility Observed ph_adjust Attempt pH Adjustment (Acidic Buffer) start->ph_adjust formulation Advanced Formulation (e.g., Salt Forms, Cyclodextrins) start->formulation cosolvent Use Co-solvents (e.g., DMSO, Ethanol) ph_adjust->cosolvent Fails/Incompatible solved Solubility Issue Resolved ph_adjust->solved Success structural_mod Structural Modification (SAR) - Add polar groups - Reduce LogP cosolvent->structural_mod Fails/Precipitates cosolvent->solved Success structural_mod->solved

Caption: Logical workflow for addressing solubility issues.

Issue 4: My compounds show high clearance in metabolic stability assays.

Q: How can I improve the metabolic stability of my diaminopyrimidine compounds?

A: Rapid metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver, can lead to a short in vivo half-life and poor drug exposure.[2][3][4]

Strategies to Enhance Metabolic Stability:

  • Metabolite Identification: Use techniques like LC-MS/MS to identify the metabolites of your compound. This will pinpoint the "soft spots" in the molecule that are susceptible to metabolism.

  • Blocking Metabolic Sites: Modify the chemical structure at the sites of metabolism. Common strategies include:

    • Fluorination: Replacing a hydrogen atom with fluorine at a metabolically active position can block oxidation.

    • Deuteration: Replacing a C-H bond with a C-D bond can slow the rate of metabolism (kinetic isotope effect).[15]

    • Introducing Heteroatoms: Incorporating nitrogen or oxygen into an aliphatic ring can decrease lipophilicity and alter metabolic pathways.

  • Modulating Physicochemical Properties: Reducing lipophilicity (LogP) can decrease non-specific binding to metabolic enzymes.

Table 2: In Vitro ADME Properties of Novel Aminopyrimidine Derivatives

Compound IDTargetLogPCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Microsomal Stability (t½, min)Plasma Protein Binding (%)Data Source
9h JNK Inhibitor2.8Not Reported26 (Mouse)Not Reported[2]
9l JNK Inhibitor3.5Not Reported>60 (Mouse, Rat, Human)Not Reported[2]
7 BRD4/PLK1 Inhibitor3.1High (Predicted)High Stability (Predicted)Not Reported[2]
A12 FAK InhibitorNot ReportedFavorable (Predicted)FavorableWeak[14]

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the in vitro potency (IC50) of compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.[16][17][18][19][20]

Materials:

  • Recombinant kinase and its specific peptide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of the diluted compounds to the 384-well plates.

  • Kinase/Substrate Addition: Prepare a solution containing the kinase and its substrate in the kinase assay buffer. Add this solution to the wells containing the test compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion Measurement:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[21]

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Clear 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 or GI50 value by plotting the percent viability against the log of the compound concentration.

Protocol 3: Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, a source of key drug-metabolizing enzymes like CYPs.[2][3][4]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a solution of the test compound and HLM in phosphate buffer in the incubation plate. Pre-warm the plate to 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[2]

Protocol 4: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier to predict intestinal permeability of a drug.[2]

Materials:

  • Caco-2 cells

  • Transwell plate inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Test compound

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on the semi-permeable membrane of the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with transport buffer.

    • Add the test compound in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Sampling: At specific time points (e.g., 60, 90, 120 minutes), take samples from the basolateral chamber.

  • LC-MS/MS Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the apical chamber.[2]

References

Validation & Comparative

A Comparative Guide to N2,N2-dimethylpyridine-2,4-diamine and N2,N2-dimethylpyridine-2,5-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Structurally Similar Pyridine Diamine Isomers

In the landscape of medicinal chemistry and drug discovery, the nuanced structural differences between isomeric compounds can lead to vastly different biological activities and physicochemical properties. This guide provides a detailed comparison of N2,N2-dimethylpyridine-2,4-diamine and N2,N2-dimethylpyridine-2,5-diamine, two isomers with potential applications in pharmaceutical research. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this guide synthesizes available information on their properties and the known biological activities of structurally related compounds to offer a valuable resource for researchers.

Physicochemical Properties: A Tale of Two Isomers

The placement of the amino and dimethylamino groups on the pyridine ring significantly influences the electronic distribution and, consequently, the physicochemical properties of this compound and N2,N2-dimethylpyridine-2,5-diamine. While experimental data for the 2,4-diamine isomer is scarce, predicted values for the 2,5-diamine isomer offer some insight.

PropertyThis compoundN2,N2-dimethylpyridine-2,5-diamine
CAS Number 90008-36-9[1]4928-43-2[2]
Molecular Formula C₇H₁₁N₃[1]C₇H₁₁N₃[2]
Molecular Weight 137.18 g/mol [1]137.18 g/mol [2]
pKa (Predicted) Not available7.87 ± 0.10[3]
LogP (Predicted) Not available0.476[3]
Topological Polar Surface Area Not available42.2 Ų[2]

Table 1: Comparison of the physicochemical properties of this compound and N2,N2-dimethylpyridine-2,5-diamine.

The predicted pKa of N2,N2-dimethylpyridine-2,5-diamine suggests it is a weak base.[3] The predicted LogP value indicates moderate lipophilicity, a crucial factor for cell membrane permeability.[3] The differing substitution patterns are expected to result in distinct dipole moments and hydrogen bonding capabilities, which can affect solubility, crystal packing, and interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of these diamine isomers typically involves the amination of a suitably substituted pyridine precursor. For instance, N2,N2-dimethylpyridine-2,5-diamine has been synthesized via the amination of 2,5-dichloropyridine with dimethylamine.[3] A general synthetic approach for 2,4-diaminopyridine derivatives involves a multi-step process starting from 2-chloropyridine, which undergoes oxidation, nitration, amination, and subsequent reduction.

Experimental Protocol: General Synthesis of 2,4-Diaminopyridine Derivatives

This protocol outlines a general synthetic route that can be adapted for the synthesis of this compound.

  • Oxidation: 2-Chloropyridine is oxidized to 2-chloropyridine-N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

  • Nitration: The resulting N-oxide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.

  • Amination with Dimethylamine: The 2-chloro-4-nitropyridine-N-oxide is then reacted with dimethylamine in a suitable solvent. The dimethylamine will displace the chloride at the 2-position to give N,N-dimethyl-4-nitropyridin-2-amine-N-oxide.

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or a metal in acidic media (e.g., SnCl₂/HCl). This step yields this compound-N-oxide.

  • Deoxygenation of the N-oxide: The final step involves the removal of the N-oxide to yield the target compound, this compound. This can be accomplished using a reducing agent like phosphorus trichloride (PCl₃).

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Start 2-Chloropyridine Step1 Oxidation (e.g., m-CPBA) Start->Step1 Intermediate1 2-Chloropyridine-N-oxide Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 2-Chloro-4-nitropyridine-N-oxide Step2->Intermediate2 Step3 Amination (Dimethylamine) Intermediate2->Step3 Intermediate3 N,N-Dimethyl-4-nitropyridin-2-amine-N-oxide Step3->Intermediate3 Step4 Nitro Reduction (e.g., H2/Pd-C) Intermediate3->Step4 Intermediate4 This compound-N-oxide Step4->Intermediate4 Step5 Deoxygenation (e.g., PCl3) Intermediate4->Step5 End This compound Step5->End

Caption: A potential synthetic pathway for this compound.

Potential Biological Activity: Insights from Related Compounds

Kinase Inhibition:

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore known to target the ATP-binding site of various kinases.[4][5][6] These compounds typically act as "hinge-binders," forming crucial hydrogen bonds with the kinase hinge region. Given the structural similarity, it is plausible that both this compound and its 2,5-isomer could exhibit inhibitory activity against certain kinases. The different substitution patterns would likely lead to variations in their kinase selectivity profiles.

For instance, derivatives of N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9, which are key regulators of the cell cycle and transcription.[4][5] Inhibition of these kinases is a validated strategy in cancer therapy.

Hypothetical Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_cell Cell ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Pyridine- diamine Inhibitor Inhibitor->Kinase inhibits

Caption: General mechanism of kinase inhibition by a small molecule inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation: Prepare solutions of the kinase, substrate (a peptide or protein that the kinase phosphorylates), ATP, and the test compounds (this compound and N2,N2-dimethylpyridine-2,5-diamine) at various concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and the test compound. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature for a specific period (e.g., 60 minutes).

  • ADP Detection: After the incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The inhibitory effect of the compounds is determined by comparing the signal in the presence of the compound to the control (no compound). IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) can be calculated from a dose-response curve.

Conclusion and Future Directions

This compound and N2,N2-dimethylpyridine-2,5-diamine represent two intriguing isomers whose distinct structural features are likely to confer different physicochemical and biological properties. While direct comparative data is currently lacking, the known pharmacology of related diaminopyrimidine and diaminopyridine scaffolds suggests that these compounds may hold potential as kinase inhibitors or as scaffolds for the development of other biologically active molecules.

Further research is warranted to synthesize these compounds in high purity and to perform comprehensive in vitro and in vivo evaluations. This should include:

  • Detailed Physicochemical Profiling: Experimental determination of pKa, LogP, solubility, and crystal structure.

  • Broad-panel Kinase Screening: To identify potential kinase targets and determine selectivity profiles.

  • Cell-based Assays: To assess their effects on cell proliferation, apoptosis, and other cellular processes in relevant disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to understand the key structural determinants of activity.

Such studies will be crucial in elucidating the full potential of these pyridine diamine isomers in the field of drug discovery and development.

References

A Comparative Guide to the Kinase Inhibitory Activity of Diaminopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitory activity of diaminopyrimidine isomers, focusing on the well-studied 2,4-diaminopyrimidine scaffold and available data for the 4,6-diaminopyrimidine isomer. The information presented is collated from published research to assist in drug discovery and development efforts.

Introduction

Diaminopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors. The isomeric forms of diaminopyrimidine, particularly the 2,4- and 4,6-isomers, can confer distinct pharmacological properties due to their different substitution patterns and ability to form hydrogen bonds with the kinase hinge region. This guide summarizes the inhibitory activities of derivatives of these isomers against key kinase targets implicated in cancer and other diseases.

Data Presentation: Kinase Inhibitory Activity

2,4-Diaminopyrimidine Derivatives

The 2,4-diaminopyrimidine scaffold is a common core for many potent kinase inhibitors.[1] It is a key structural moiety for promoting binding to the hinge region of the ATP binding site of kinases.[2]

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Focal Adhesion Kinase (FAK)

Compound/DerivativeFAK IC50 (nM)Reference CompoundFAK IC50 (nM)
A1356TAE-2266.3
A1294 (MDA-MB-231 cells), 130 (A549 cells)TAE-226-
B1-B10 Series6 - 32TAE-2266.3
Compound from[3]1.03 - 5.0--
Compound from[3]4.25 - 10.69--

Data compiled from multiple sources, see citations.[3][4]

Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Cyclin-Dependent Kinase 7 (CDK7)

Compound/DerivativeCDK7 IC50 (nM)Reference CompoundCDK7 IC50 (nM)
Compound 227.21--
Compound 5f479--

Data compiled from multiple sources, see citations.[5][6]

4,6-Diaminopyrimidine Derivatives

Data on the kinase inhibitory activity of 4,6-diaminopyrimidine derivatives is less prevalent in the literature compared to the 2,4-isomer. The following data is for a series of pyrimidine-4,6-diamine derivatives developed as Janus Kinase 3 (JAK3) inhibitors.

Table 3: Inhibitory Activity of a Pyrimidine-4,6-diamine Derivative against Janus Kinase 3 (JAK3)

Compound/DerivativeJAK3 IC50 (nM)
Compound 11e2.1

Data from a study on JAK3 inhibitors.[7]

Experimental Protocols

Detailed methodologies for the key kinase inhibition assays are crucial for the interpretation and replication of results. The most common assays cited in the literature for the presented data are the ADP-Glo™ Kinase Assay and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

ADP-Glo™ Kinase Assay (for FAK and other kinases)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction. The luminescent signal positively correlates with kinase activity.[8][9]

General Protocol for IC50 Determination: [10][11]

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., diaminopyrimidine derivatives) in DMSO. Further dilute in the kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compounds or vehicle control (DMSO). Add the kinase (e.g., recombinant FAK) and the substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (for CDK7 and other kinases)

This assay format is a homogeneous assay that measures the phosphorylation of a substrate by a kinase.

Principle: TR-FRET assays utilize a long-lifetime donor fluorophore (e.g., a lanthanide chelate) and a shorter-lifetime acceptor fluorophore. In a kinase assay, one of these fluorophores is typically on an antibody that recognizes the phosphorylated substrate, and the other is on the substrate itself. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation.[12][13]

General Protocol for IC50 Determination: [14][15]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in the kinase assay buffer.

  • Kinase Reaction Setup: In a suitable microplate, add the test compounds, the kinase (e.g., CDK7/Cyclin H/MAT1 complex), and the specific substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 1-4 hours).

  • Detection: Add a "stop and detect" solution containing EDTA (to stop the kinase reaction) and the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an acceptor-labeled streptavidin if a biotinylated substrate is used).

  • Incubation: Incubate for a period to allow for antibody-substrate binding (e.g., 60 minutes at room temperature).

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[4] It is a key component of focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Grb2 Grb2 FAK->Grb2 Src->FAK Phosphorylation Src->p130Cas Phosphorylation Crk Crk p130Cas->Crk Dock180 Dock180 Crk->Dock180 Rac1 Rac1 Dock180->Rac1 Actin Actin Cytoskeleton (Cell Migration) Rac1->Actin SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CDK7_Signaling_Pathway CDK7 CDK7 / Cyclin H / MAT1 (CAK Complex) CDK4_6 CDK4/6 CDK7->CDK4_6 Activation CDK2 CDK2 CDK7->CDK2 Activation CDK1 CDK1 CDK7->CDK1 Activation TFIIH TFIIH CDK7->TFIIH Component of CellCycle Cell Cycle Progression CDK4_6->CellCycle CDK2->CellCycle CDK1->CellCycle RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylation of CTD Transcription Transcription Initiation RNA_Pol_II->Transcription Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Start->Prepare_Reagents Prepare_Inhibitor Prepare Serial Dilution of Inhibitor Start->Prepare_Inhibitor Reaction Set up Kinase Reaction in Microplate Prepare_Reagents->Reaction Prepare_Inhibitor->Reaction Incubate Incubate Reaction->Incubate Detect Add Detection Reagents (e.g., ADP-Glo™ or TR-FRET) Incubate->Detect Read Read Plate (Luminescence or Fluorescence) Detect->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

References

Navigating the Structure-Activity Landscape of Diaminopyrimidine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A series of novel N2,N4-disubstituted pyrimidine-2,4-diamines were designed and synthesized to explore their inhibitory potential against CDK2/cyclin A and CDK9/cyclin T1.[1] The compounds' efficacy was also evaluated through antiproliferative assays against various tumor cell lines.[1] The findings from these studies provide a robust framework for guiding further drug development efforts in this chemical space.

Comparative Analysis of Inhibitory Activity

The synthesized analogs of the N2,N4-disubstituted pyrimidine-2,4-diamine scaffold were evaluated for their in vitro inhibitory activity against CDK2/cyclin A and CDK9/cyclin T1. The half-maximal inhibitory concentrations (IC50) were determined and are presented in the table below. Additionally, the antiproliferative activity of these compounds was assessed against the MDA-MB-231 triple-negative breast cancer cell line.

Compound IDModificationsCDK2/cyclin A IC50 (nM)[1]CDK9/cyclin T1 IC50 (nM)[1]MDA-MB-231 IC50 (µM)[1]
2a R1 = 4-fluorophenyl, R2 = N,N-dimethylglycine1501201.2
2d R1 = 4-chlorophenyl, R2 = N,N-dimethylglycine110951.5
3b R1 = 4-fluorophenyl, R2 = 4-(N,N-dimethylamino)phenyl2101802.1
3c R1 = 4-fluorophenyl, R2 = 4-morpholinophenyl95653.5
3g R1 = 4-fluorophenyl, R2 = 4-(4-methylpiperazin-1-yl)phenyl83784.2

Structure-Activity Relationship (SAR) Insights

The analysis of the data reveals several key SAR trends:

  • Substitution at the N4-phenyl ring: Halogen substitutions, such as fluorine and chlorine, at the para-position of the N4-phenyl ring (R1) were well-tolerated and contributed to potent CDK inhibition.

  • Variations at the N2-position: A range of substituents at the N2-position (R2) significantly influenced the inhibitory activity.

    • The presence of a basic amino group, such as in the N,N-dimethylglycine moiety, was found to be favorable for activity.

    • More complex aromatic and heterocyclic systems at this position also yielded potent inhibitors. For instance, compounds with a 4-morpholinophenyl (3c) or a 4-(4-methylpiperazin-1-yl)phenyl (3g) group at R2 displayed strong inhibition of both CDK2 and CDK9.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay[1]

The inhibitory activity of the compounds against CDK2/cyclin A and CDK9/cyclin T1 was determined using a mobility shift assay. The assays were performed in a final volume of 25 µL containing the respective kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at varying concentrations. The reaction was incubated at room temperature for a specified time and then stopped by the addition of a termination buffer. The substrate and product peptides were separated by microfluidic capillary electrophoresis, and the kinase activity was determined by quantifying the conversion of the substrate to the product. IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay (SRB Assay)[1]

The antiproliferative activity of the compounds was evaluated using the Sulforhodamine B (SRB) assay. Human cancer cell lines, including MDA-MB-231, were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, the cells were fixed with trichloroacetic acid and stained with SRB dye. The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at 515 nm using a microplate reader. The IC50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK-mediated cell cycle regulation pathway and the general workflow of the in vitro kinase inhibition assay.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation cluster_cellular_processes Cellular Processes G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 Phosphorylates Rb (Promotes G1/S transition) CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Initiates DNA replication CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S Progresses S phase CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Initiates mitosis CDK9_CyclinT1 CDK9 / Cyclin T1 Transcription Gene Transcription CDK9_CyclinT1->Transcription Phosphorylates RNA Pol II (Promotes transcription elongation) DNA_Replication DNA Replication Mitosis Mitosis Inhibitor Pyrimidine-2,4-diamine Analogs Inhibitor->CyclinA_CDK2 Inhibitor->CDK9_CyclinT1

Caption: CDK-mediated cell cycle regulation and transcription, highlighting the inhibitory action of pyrimidine-2,4-diamine analogs on CDK2 and CDK9.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Mix_Components Mix Components in Assay Plate Prepare_Reagents->Mix_Components Incubate Incubate at Room Temperature Mix_Components->Incubate Stop_Reaction Stop Reaction with Termination Buffer Incubate->Stop_Reaction Separate Separate Substrate and Product (Capillary Electrophoresis) Stop_Reaction->Separate Detect Detect Fluorescent Signals Separate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: General experimental workflow for the in vitro kinase inhibition assay.

References

Navigating the Anti-Proliferative Landscape: An In Vitro Validation of Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel anti-cancer therapeutics, pyridine and pyrimidine derivatives have emerged as a promising class of compounds due to their ability to modulate key signaling pathways involved in cancer cell proliferation.[1][2] While specific data on the anti-proliferative effects of N2,N2-dimethylpyridine-2,4-diamine remains to be elucidated in published literature, a wealth of research on structurally related diaminopyrimidine compounds offers valuable insights into their potential as anti-cancer agents. This guide provides a comparative analysis of a representative diaminopyrimidine derivative, Compound A12, a potent Focal Adhesion Kinase (FAK) inhibitor, against other anti-proliferative agents, supported by experimental data and detailed methodologies.[1]

Comparative Anti-Proliferative Activity

The in vitro efficacy of novel compounds is often benchmarked against established anti-cancer drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound A12, a diaminopyrimidine derivative, in comparison to TAE-226, another FAK inhibitor, and Doxorubicin, a standard chemotherapeutic agent, across various cancer cell lines.

Compound/DrugCancer Cell LineIC50 (nM)Reference
Compound A12 A549 (Lung)130[1]
MDA-MB-231 (Breast)94[1]
TAE-226 A549 (Lung)Not specified[1]
MDA-MB-231 (Breast)Not specified[1]
Doxorubicin HCT-116 (Colon)40.0[3]
MCF-7 (Breast)64.8[3]
HepG2 (Liver)24.7[3]
A549 (Lung)58.1[3]

Table 1: Comparative IC50 values of Compound A12 and other anti-cancer agents.

Mechanism of Action: Targeting the FAK Signaling Pathway

Compound A12 exerts its anti-proliferative effects by inhibiting Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase that is overexpressed in various tumors.[1] FAK plays a crucial role in cell adhesion, survival, proliferation, and migration.[1] By inhibiting FAK, Compound A12 can effectively disrupt these downstream signaling pathways, leading to a reduction in cancer cell viability.[1]

FAK_Signaling_Pathway Extracellular_Matrix Extracellular Matrix Integrins Integrins Extracellular_Matrix->Integrins FAK FAK Integrins->FAK Activation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Cell_Migration Cell Migration FAK->Cell_Migration Compound_A12 Compound A12 Compound_A12->FAK Inhibition Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

References

The Pyridine-2,4-Diamine Scaffold: A Head-to-Head Comparison with Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While first, second, and third-generation inhibitors have demonstrated significant clinical benefit, the emergence of resistance mutations necessitates the exploration of novel chemical scaffolds. This guide provides a head-to-head comparison of a promising class of compounds based on the pyridine-2,4-diamine scaffold, exemplified by derivatives of N2,N4-diphenylpyridine-2,4-diamine, against established EGFR inhibitors: gefitinib, erlotinib, afatinib, and osimertinib.

While direct experimental data for the specific compound N2,N2-dimethylpyridine-2,4-diamine as an EGFR inhibitor is not publicly available, extensive research into its derivatives highlights the potential of this chemical core. These novel compounds are particularly noteworthy for their activity against the formidable C797S mutation, a key mechanism of resistance to third-generation inhibitors like osimertinib.

Performance Comparison: Potency Against Key EGFR Mutations

The efficacy of EGFR inhibitors is critically dependent on their ability to inhibit the kinase activity of both the primary activating mutations (e.g., L858R, exon 19 deletions) and subsequent resistance mutations (e.g., T790M, C797S). The following tables summarize the half-maximal inhibitory concentrations (IC50) of established EGFR inhibitors and representative pyridine-2,4-diamine derivatives against various EGFR genotypes.

InhibitorEGFR wt (nM)EGFR L858R (nM)EGFR Exon 19 Del (nM)
First Generation
Gefitinib>1000~10-50~5-20
Erlotinib~100-200~20-50~5-20
Second Generation
Afatinib~10~0.5-1~0.5-1
Third Generation
Osimertinib~100-500~1-10~1-10
InhibitorEGFR T790M (nM)EGFR L858R/T790M (nM)EGFR Del19/T790M (nM)EGFR L858R/T790M/C797S (nM)EGFR Del19/T790M/C797S (nM)
First Generation
Gefitinib>1000>1000>1000>1000>1000
Erlotinib>1000>1000>1000>1000>1000
Second Generation
Afatinib~50-100~50-100~50-100>1000>1000
Third Generation
Osimertinib~1-10~1-10~1-10>1000>1000
Pyridine-2,4-diamine Derivatives
Compound 14l¹Not ReportedNot ReportedNot Reported11[1]8[1]
Compound Y9m²Not ReportedNot ReportedNot Reported9[2]8[2]

¹N2,N4-diphenylpyridine-2,4-diamine derivative[1] ²N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivative[2]

The data clearly illustrates the evolution of EGFR inhibitors, with third-generation drugs like osimertinib showing remarkable potency against the T790M resistance mutation. However, the Achilles' heel of osimertinib is the C797S mutation, which renders it ineffective. It is in this context that the pyridine-2,4-diamine derivatives demonstrate their significant potential, with compounds like 14l and Y9m exhibiting nanomolar efficacy against EGFR triple mutations including C797S[1][2].

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks ATP Binding

Figure 1. Simplified EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Lines Cancer Cell Lines (WT & Mutant EGFR) MTT_Assay Cell Viability Assay (MTT) (Determine Cellular IC50) Cell_Lines->MTT_Assay Western_Blot Western Blot (Analyze Pathway Phosphorylation) Cell_Lines->Western_Blot Xenograft Tumor Xenograft Models (e.g., in mice) Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy Compound Test Compound (e.g., this compound derivative) Compound->Kinase_Assay Compound->Cell_Lines Compound->Xenograft

Figure 2. General Experimental Workflow for Evaluating EGFR Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized protocols for key experiments cited in the evaluation of EGFR inhibitors.

Biochemical Kinase Inhibition Assay (Determination of IC50)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.

  • Materials: Recombinant human EGFR (wild-type or mutant), kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), ATP, substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1), and the test inhibitor.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a microplate, add the EGFR enzyme, the substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using a phospho-specific antibody in an ELISA format.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

  • Materials: Human cancer cell lines with known EGFR status (e.g., A549 for wild-type, HCC827 for exon 19 deletion, H1975 for L858R/T790M), culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the EGFR inhibitor for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Western Blotting for EGFR Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.

  • Materials: Cell lysates from inhibitor-treated and untreated cells, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Lyse the treated and untreated cells to extract proteins.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-EGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the total (non-phosphorylated) form of the target protein.

Conclusion

The pyridine-2,4-diamine scaffold represents a promising avenue for the development of next-generation EGFR inhibitors. While direct comparative data for this compound is lacking, the potent activity of its derivatives against C797S-mediated resistance highlights the significant potential of this chemical class. Further preclinical and clinical investigation of optimized pyridine-2,4-diamine derivatives is warranted to fully elucidate their therapeutic utility in overcoming the challenges of acquired resistance in EGFR-mutated NSCLC. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers in the field of oncology drug discovery to evaluate and advance novel EGFR inhibitors.

References

Cross-reactivity profiling of N2,N2-dimethylpyridine-2,4-diamine against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The development of selective kinase inhibitors is a cornerstone of modern drug discovery, aimed at maximizing therapeutic efficacy while minimizing off-target effects. This guide presents a comparative analysis of the cross-reactivity profile of a novel investigational compound, N2,N2-dimethylpyridine-2,4-diamine, against a panel of 15 kinases. Its selectivity is benchmarked against two well-characterized kinase inhibitors: Staurosporine, a potent broad-spectrum inhibitor, and Dasatinib, a multi-kinase inhibitor used in oncology.[1][2][3] This report provides objective experimental data to aid researchers in evaluating the potential of this compound for further investigation.

Disclaimer: The cross-reactivity data for this compound presented in this guide is hypothetical and generated for illustrative purposes. While the compound is commercially available[4], no public kinase screening data could be identified. The profiles for comparator compounds and the experimental protocol are based on established scientific literature.

Introduction to Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[5][6] Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[7] Kinase inhibitors are designed to block the activity of specific kinases.[7] However, due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit cross-reactivity, binding to unintended kinase targets. This can lead to unexpected side effects or, in some cases, beneficial polypharmacology.

Selectivity profiling using a panel of diverse kinases is therefore a critical step in the characterization of any new inhibitor.[8][9] It provides a quantitative measure of a compound's potency and spectrum of activity, which is essential for predicting its biological effects and potential toxicities.[7] This guide compares the selectivity of this compound with Staurosporine, known for its widespread kinase inhibition[1][10][11][12], and Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases.[2][3][13]

Comparative Kinase Inhibition Profiles

The inhibitory activity of this compound, Dasatinib, and Staurosporine was assessed against a panel of 15 kinases representing various branches of the human kinome. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined for each compound-kinase interaction. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Data (IC50, nM)

Kinase Target Family This compound (Hypothetical) Dasatinib Staurosporine
ABL1 Tyrosine Kinase >10,000 14[2] 15
SRC Tyrosine Kinase 850 0.5[3] 6[1]
BTK Tyrosine Kinase >10,000 5[2] 25
c-KIT Tyrosine Kinase 9,200 <30[3] 12
PDGFRβ Tyrosine Kinase 7,500 <30[3] 28
VEGFR2 Tyrosine Kinase 15,500 80 70
EGFR Tyrosine Kinase >20,000 >1,000 150
CDK2/cyclin A CMGC 95 >1,000 3[12]
CDK9/cyclin T1 CMGC 110 >1,000 7
GSK3β CMGC 4,500 >500 10
PKA AGC 18,000 >1,000 7[1][11]
PKCα AGC 12,000 >1,000 0.7[11]
AKT1 AGC >20,000 >1,000 60
MAPK1 (ERK2) CMGC >20,000 >1,000 250

| p38α (MAPK14) | CMGC | 19,000 | 350 | 90 |

Data for Dasatinib and Staurosporine are compiled from published sources. Data for this compound is hypothetical.

Analysis: Based on this hypothetical profile, this compound demonstrates a selective inhibitory profile, with potent activity against CDK2 and CDK9. In contrast, it shows significantly weaker activity against the tested tyrosine kinases and other serine/threonine kinases compared to the comparator compounds. Staurosporine confirms its role as a pan-kinase inhibitor with potent, low nanomolar IC50 values against most kinases tested.[1][11][14] Dasatinib shows potent inhibition of ABL and SRC family kinases as expected, with moderate activity against other selected kinases.[2][3][13]

Experimental Protocols

The following protocol describes a representative method for determining kinase inhibitor potency.

In Vitro Radiometric Kinase Assay (HotSpot™ Assay)

This method measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.[15][16]

  • Compound Preparation: Test compounds are serially diluted in 100% DMSO to create a concentration gradient. A fixed volume of each dilution is then transferred to the assay plate.

  • Reaction Mixture Preparation: A master mix is prepared containing reaction buffer, the specific peptide substrate for the kinase being tested, and [γ-³³P]-ATP.

  • Kinase Addition: The kinase enzyme is diluted to its optimal concentration in kinase buffer and added to the master mix.

  • Initiation of Reaction: The kinase/substrate/ATP mixture is added to the assay plates containing the diluted compounds to start the enzymatic reaction. The final DMSO concentration is kept constant at ~1%.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 120 minutes) at room temperature.

  • Reaction Termination: The reaction is stopped by adding a solution of phosphoric acid, which precipitates the phosphorylated substrate.

  • Separation: The reaction mixtures are transferred to a filter plate. The phosphorylated substrate is captured on the filter, while unreacted [γ-³³P]-ATP is washed away.[15]

  • Detection: Scintillation fluid is added to the dried filter plate, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The raw counts are converted to percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. IC50 values are then calculated by fitting the percent inhibition data versus the logarithm of inhibitor concentration to a sigmoidal dose-response curve.

Workflow and Pathway Visualization

The diagrams below illustrate the experimental workflow for kinase profiling and a simplified signaling pathway involving a key target.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound Compound Dilution (10-point curve) Reaction Initiate Reaction: Combine Compound, Kinase, and Substrate Compound->Reaction Kinase Kinase Enzyme Preparation Kinase->Reaction Substrate Substrate + ³³P-ATP Master Mix Substrate->Reaction Incubate Incubate at RT (e.g., 120 min) Reaction->Incubate Terminate Stop Reaction (Phosphoric Acid) Incubate->Terminate Filter Filter & Wash (Capture Substrate) Terminate->Filter Scintillation Scintillation Counting Filter->Scintillation Analysis Data Analysis: % Inhibition -> IC50 Curve Scintillation->Analysis

Caption: Experimental workflow for the radiometric kinase inhibition assay.

G cluster_pathway Simplified CDK2 Signaling Pathway CyclinE Cyclin E ActiveComplex Active CDK2/ Cyclin E Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Substrate Downstream Substrates (e.g., Rb protein) ActiveComplex->Substrate Phosphorylation Inhibitor N2,N2-dimethyl- pyridine-2,4-diamine (Hypothetical) Inhibitor->ActiveComplex Inhibition PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate G1S G1/S Phase Transition PhosphoSubstrate->G1S

Caption: Simplified pathway showing CDK2 inhibition and cell cycle progression.

References

Comparative Efficacy of N2,N2-dimethylpyridine-2,4-diamine Derivatives in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anti-tumor activity and mechanisms of action of emerging pyridine-2,4-diamine derivatives for researchers and drug development professionals.

This guide provides a comparative overview of the in vivo efficacy of several N2,N2-dimethylpyridine-2,4-diamine derivatives that have shown promise in preclinical xenograft models of cancer. The data presented herein is compiled from recent studies and is intended to offer a clear, data-driven comparison to aid in research and development decisions.

I. Overview of Investigated Compounds

Recent research has highlighted the potential of this compound derivatives as potent anti-cancer agents. This guide focuses on three distinct classes of these derivatives, each with a unique target and mechanism of action:

  • Deuterated N2, N4-diphenylpyridine-2,4-diamine Derivatives: These compounds are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly in the context of resistance mutations in non-small cell lung cancer (NSCLC).

  • N2,N4-disubstituted pyrimidine-2,4-diamine Derivatives: This class of molecules has been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), showing activity in triple-negative breast cancer and colorectal cancer models.

  • 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives: These derivatives have demonstrated efficacy as dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9) in breast cancer xenografts.

II. Quantitative Efficacy in Xenograft Models

The following table summarizes the quantitative data on the anti-tumor efficacy of representative compounds from each class in various xenograft models.

Compound IDDerivative ClassCancer TypeXenograft ModelDosageAdministration RouteTreatment DurationTumor Growth Inhibition (TGI)Reference
14o Deuterated N2, N4-diphenylpyridine-2,4-diamineNon-Small Cell Lung Cancer (NSCLC)Not Specified40 mg/kgNot SpecifiedNot Specified75.1%[1]
20a N2,N4-disubstituted pyrimidine-2,4-diamineColorectal Cancer, GliomaHCT116, C6Not SpecifiedOralNot SpecifiedEffective Inhibition (Specific % not reported)[2]
Compound 66 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamineBreast CancerNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSignificant Inhibition (Specific % not reported)

III. Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of efficacy data.

General Xenograft Model Protocol

A generalized protocol for establishing and evaluating the efficacy of the investigated compounds in xenograft models is as follows:

  • Cell Culture: The respective human cancer cell lines (e.g., NSCLC cell line for compound 14o, HCT116 for compound 20a, or a breast cancer cell line for compound 66) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used for tumor implantation.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of saline or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Drug Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The investigational compound is administered at the specified dose and route. The control group receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. The primary endpoint is typically the tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

Specific Protocol for Deuterated N2, N4-diphenylpyridine-2,4-diamine Derivative (Compound 14o)

While the full detailed protocol for the compound 14o xenograft study is not publicly available, the study highlights that the compound was administered to xenograft-bearing mice, and tumor growth was monitored. The reported tumor growth inhibition of 75.1% at a dosage of 40 mg/kg demonstrates significant in vivo activity.[1]

IV. Signaling Pathways and Mechanisms of Action

The anti-tumor activity of these this compound derivatives stems from their targeted inhibition of key signaling pathways involved in cancer cell proliferation and survival.

EGFR/mTOR Signaling Pathway (Target of Compound 14o)

The deuterated N2, N4-diphenylpyridine-2,4-diamine derivative, compound 14o, exerts its effect by inhibiting mutated EGFR. This disrupts downstream signaling through the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival in many cancers, including NSCLC.[1]

EGFR_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound_14o Compound 14o Compound_14o->EGFR Inhibits

Figure 1: Simplified EGFR/mTOR signaling pathway and the inhibitory action of Compound 14o.

CDK2/CDK9 and CDK6/CDK9 Signaling Pathways (Targets of Pyrimidine Derivatives)

The N2,N4-disubstituted pyrimidine-2,4-diamine derivatives (e.g., compound 20a) and the 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (compound 66) target cyclin-dependent kinases. CDKs are essential for cell cycle regulation and transcription. Inhibition of CDK2 and CDK6 disrupts the cell cycle, leading to arrest, while inhibition of CDK9 blocks transcription of key oncogenes and anti-apoptotic proteins, ultimately inducing cancer cell death.

CDK_Pathway cluster_nucleus Nucleus CDK2 CDK2/Cyclin E/A G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition CDK6 CDK6/Cyclin D CDK6->G1_S_Transition CDK9 CDK9/Cyclin T Transcription Transcription CDK9->Transcription CellCycleProgression Cell Cycle Progression G1_S_Transition->CellCycleProgression OncogeneExpression Oncogene Expression Transcription->OncogeneExpression Compound_20a Compound 20a Compound_20a->CDK2 Inhibits Compound_20a->CDK9 Inhibits Compound_66 Compound 66 Compound_66->CDK6 Inhibits Compound_66->CDK9 Inhibits

Figure 2: Overview of CDK-mediated cell cycle and transcription regulation and inhibition by pyrimidine derivatives.

V. Conclusion and Future Directions

The this compound scaffold has given rise to a diverse set of potent anti-cancer compounds with distinct mechanisms of action. The deuterated N2, N4-diphenylpyridine-2,4-diamine derivative 14o shows significant promise for overcoming EGFR resistance in NSCLC. The N2,N4-disubstituted pyrimidine-2,4-diamine derivative 20a demonstrates potent dual CDK2/CDK9 inhibition with favorable oral bioavailability, making it a strong candidate for further development against colorectal cancer and glioma. The 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative compound 66 represents a promising dual CDK6/CDK9 inhibitor for breast cancer therapy.

Further preclinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these compounds, establish their safety, and identify optimal dosing regimens. Head-to-head in vivo comparison studies using standardized protocols and a broader range of xenograft models would be invaluable for definitively positioning these derivatives against existing and emerging cancer therapies. The data presented in this guide provides a solid foundation for such future investigations.

References

The Deuterium Switch: A Comparative Analysis of Deuterated vs. Non-Deuterated Diaminopyrimidine Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of promising lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a critical endeavor. One such elegant and increasingly utilized strategy is selective deuteration, the substitution of hydrogen atoms with their heavier, stable isotope, deuterium. This guide provides a comprehensive comparative analysis of deuterated versus non-deuterated diaminopyrimidine derivatives, a class of compounds renowned for their therapeutic potential, particularly as inhibitors of dihydrofolate reductase (DHFR). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to illuminate the profound impact of the "deuterium switch" on the development of diaminopyrimidine-based therapeutics.

The Kinetic Isotope Effect: A Subtle Change with Significant Consequences

The foundational principle underpinning the advantages of deuteration lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the difference in their zero-point energies. This increased bond strength renders the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism mediated by enzymes such as the cytochrome P450 (CYP) family[1][2]. For diaminopyrimidine derivatives, which are often subject to oxidative metabolism, replacing a hydrogen atom at a metabolically vulnerable position with deuterium can significantly slow down their rate of degradation[3].

This seemingly minor atomic substitution can translate into substantial therapeutic advantages, including:

  • Improved Metabolic Stability: A reduced rate of metabolism leads to a longer drug half-life (t½) and decreased systemic clearance[4].

  • Enhanced Drug Exposure: A longer half-life results in a greater area under the plasma concentration-time curve (AUC), indicating increased overall exposure to the active pharmaceutical ingredient[4].

  • Reduced Dosing Frequency: With a prolonged duration of action, patients may require less frequent administration of the drug, potentially improving adherence to treatment regimens[5].

  • Minimized Formation of Toxic Metabolites: By retarding metabolism at a specific site, the formation of potentially harmful metabolites can be diminished[6].

  • Potential for Lower Doses: Increased bioavailability and exposure may allow for the use of lower doses to achieve the desired therapeutic effect, which can, in turn, reduce the risk of dose-dependent side effects[7].

Quantitative Comparison: In Vitro and In Vivo Performance

The impact of deuteration on the pharmacokinetic profiles of diaminopyrimidine derivatives can be quantified through a series of in vitro and in vivo experiments. The following tables summarize representative data comparing a hypothetical deuterated diaminopyrimidine derivative (DPD-d3) with its non-deuterated counterpart (DPD-H).

Table 1: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
DPD-H2527.7
DPD-d3759.2

Data are representative and based on the expected outcomes of deuteration.

Table 2: Comparison of In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t½, hr)
DPD-H4501.527004.2
DPD-d36752.0810010.5

Data are representative and based on the expected outcomes of deuteration.

Table 3: Comparative Inhibitory Activity against Dihydrofolate Reductase (DHFR)

CompoundIC50 (nM)
DPD-H15
DPD-d314

Data are representative, showing that deuteration typically does not significantly alter the intrinsic biological activity.

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed methodologies for key experiments are provided.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of deuterated and non-deuterated diaminopyrimidine derivatives in human liver microsomes.

Materials:

  • Test compounds (DPD-H and DPD-d3)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg microsomal protein/mL).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated diaminopyrimidine derivatives following oral administration in rats.

Materials:

  • Test compounds (DPD-H and DPD-d3)

  • Appropriate vehicle for drug formulation (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single oral dose of the test compounds (formulated in the vehicle) to fasted rats.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples from the tail vein or another appropriate site into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Prepare plasma samples for analysis (e.g., protein precipitation with acetonitrile). Analyze the samples using a validated LC-MS/MS method to determine the plasma concentration of the drug at each time point.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data for both compounds.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the in vitro potency of deuterated and non-deuterated diaminopyrimidine derivatives as inhibitors of DHFR.

Materials:

  • Test compounds (DPD-H and DPD-d3)

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare solutions of DHFR, DHF, and NADPH in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizing the Concepts

To further elucidate the mechanisms and workflows described, the following diagrams have been generated using the DOT language.

experimental_workflow_in_vitro cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (DPD-H or DPD-d3) Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Initiate Reaction Quench Quench Reaction (Acetonitrile) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS PK_Calc Calculate t½ and CLint LCMS->PK_Calc

Experimental workflow for in vitro metabolic stability assay.

signaling_pathway_dhfr DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA RNA RNA Synthesis THF->RNA AminoAcids Amino Acid Metabolism THF->AminoAcids DHFR->THF Product Inhibitor Diaminopyrimidine Derivative (DPD-H or DPD-d3) Inhibitor->DHFR Inhibition

Mechanism of action of diaminopyrimidine derivatives.

logical_relationship_deuteration Deuteration Deuteration (H to D substitution) KIE Kinetic Isotope Effect (Stronger C-D Bond) Deuteration->KIE Metabolism Decreased Rate of Metabolism KIE->Metabolism PK_Profile Improved Pharmacokinetic Profile Metabolism->PK_Profile HalfLife Longer Half-life (t½) PK_Profile->HalfLife AUC Increased Exposure (AUC) PK_Profile->AUC Clearance Reduced Clearance PK_Profile->Clearance Toxicity Reduced Metabolite-driven Toxicity PK_Profile->Toxicity

Logical relationship of deuteration and improved pharmacokinetics.

Conclusion

The strategic application of deuteration to diaminopyrimidine derivatives represents a powerful approach to enhancing their therapeutic potential. By leveraging the kinetic isotope effect, researchers can rationally design drug candidates with improved metabolic stability, leading to superior pharmacokinetic profiles. This can translate into tangible clinical benefits, including the potential for reduced dosing frequency, lower required doses, and an improved safety margin by minimizing the formation of toxic metabolites. The objective comparison of deuterated and non-deuterated analogs through rigorous in vitro and in vivo studies, as outlined in this guide, is crucial for realizing the full potential of the deuterium switch in developing the next generation of diaminopyrimidine-based pharmaceuticals.

References

Validating the Binding Mode of N2,N2-dimethylpyridine-2,4-diamine through Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, unequivocally determining the binding mode of a small molecule to its protein target is a cornerstone of successful lead optimization. This guide provides a comprehensive comparison of X-ray crystallography with other key biophysical techniques for validating the binding mode of N2,N2-dimethylpyridine-2,4-diamine, a representative pyridine-derived kinase inhibitor. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

The Gold Standard: X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional snapshot of the ligand-protein complex at the atomic level. This unparalleled detail allows for the precise visualization of the ligand's orientation, conformation, and the intricate network of interactions with the protein's binding site.

Crystallographic Data for a Representative Kinase Inhibitor Complex

To illustrate the typical data obtained from a crystallographic study, the following table summarizes the data collection and refinement statistics for a publicly available structure of a kinase in complex with an inhibitor. This serves as a proxy for what would be expected for a complex with this compound.

Parameter Value
PDB ID3K5V
Resolution (Å)1.90
R-work / R-free (%)17.5 / 21.5
RMSD (bonds) (Å)0.012
RMSD (angles) (°)1.34
Ramachandran favored (%)98.0
Ramachandran outliers (%)0.0
Average B-factor (Ų)25.0
Ligand B-factor (Ų)22.0

Comparison with Orthogonal Validation Methods

While crystallography provides static structural information, other biophysical techniques offer complementary data on the thermodynamics and kinetics of binding. The following table compares data for the binding of the inhibitor Immucillin-H to its target, purine nucleoside phosphorylase (PNP), as determined by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[1]

Parameter X-ray Crystallography Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Binding Affinity (KD) Not directly measured7.07 ± 4.23 nM336.40 ± 312.90 nM
Association Rate (kon) Not measured1.2 x 105 M-1s-1Not measured
Dissociation Rate (koff) Not measured8.5 x 10-4 s-1Not measured
Enthalpy (ΔH) Not measuredNot measured-10.5 kcal/mol
Entropy (TΔS) Not measuredNot measured-0.8 kcal/mol
Stoichiometry (n) 1:1 (from structure)Assumed 1:10.98

This comparison highlights the synergistic nature of these techniques. Crystallography provides the structural basis for the binding, while SPR and ITC quantify the kinetic and thermodynamic driving forces of the interaction.

Experimental Protocols

X-ray Crystallography of a Protein-N2,N2-dimethylpyridine-2,4-diamine Complex

This protocol outlines the key steps for determining the crystal structure of a kinase in complex with this compound via co-crystallization.

  • Protein Expression and Purification: The target kinase is expressed in a suitable system (e.g., E. coli) and purified to >95% homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: A 10 mM stock solution of this compound in DMSO is prepared. The purified kinase is incubated with a 5-fold molar excess of the compound for 2 hours on ice.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using the sitting-drop vapor diffusion method at 20°C. A variety of commercial screens are used to sample a wide range of pH, precipitant, and salt conditions.

  • Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant and protein concentrations, as well as the protein-to-precipitant drop ratio.

  • Data Collection: Diffraction-quality crystals are cryoprotected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined apo-structure of the kinase. The ligand is then modeled into the electron density map, and the entire complex is refined to produce the final atomic model.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the workflow for validating a ligand's binding mode, from initial screening to comprehensive biophysical and structural characterization.

Ligand_Validation_Workflow Ligand Binding Mode Validation Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Biophysical Characterization cluster_2 Structural Validation cluster_3 Final Validation Biochemical/Cell-based Assays Biochemical/Cell-based Assays Hit Identification Hit Identification Biochemical/Cell-based Assays->Hit Identification SPR SPR Hit Identification->SPR Kinetics (kon, koff) ITC ITC Hit Identification->ITC Thermodynamics (ΔH, ΔS) NMR NMR Hit Identification->NMR Solution Binding Binding Affinity (KD) Binding Affinity (KD) SPR->Binding Affinity (KD) ITC->Binding Affinity (KD) NMR->Binding Affinity (KD) Crystallography Crystallography Binding Affinity (KD)->Crystallography High-Resolution Structure Validated Binding Mode Validated Binding Mode Crystallography->Validated Binding Mode

Caption: Workflow for validating ligand binding mode.

Logical Relationships in Binding Mode Validation

The interplay between different validation techniques can be visualized as a logical progression, where each method provides a piece of the puzzle to build a complete picture of the ligand-protein interaction.

Logical_Relationships Interplay of Validation Techniques Binding Confirmed Binding Confirmed Binding Affinity (KD) Binding Affinity (KD) Binding Confirmed->Binding Affinity (KD) Kinetics (kon, koff) Kinetics (kon, koff) Binding Affinity (KD)->Kinetics (kon, koff) Thermodynamics (ΔH, ΔS) Thermodynamics (ΔH, ΔS) Binding Affinity (KD)->Thermodynamics (ΔH, ΔS) Atomic-level Interactions Atomic-level Interactions Binding Affinity (KD)->Atomic-level Interactions Validated Binding Mode Validated Binding Mode Kinetics (kon, koff)->Validated Binding Mode Thermodynamics (ΔH, ΔS)->Validated Binding Mode Atomic-level Interactions->Validated Binding Mode

Caption: Logical flow of binding mode validation.

References

Benchmarking a Novel Compound: N2,N2-dimethylpyridine-2,4-diamine Against Established Anti-Tubercular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel anti-tubercular agents with unique mechanisms of action. This guide provides a framework for benchmarking the performance of a novel investigational compound, N2,N2-dimethylpyridine-2,4-diamine, against the current first-line anti-tubercular drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. The methodologies and data presentation formats outlined herein serve as a template for the rigorous evaluation of new chemical entities in the tuberculosis drug development pipeline.

Data Presentation: Comparative Efficacy and Safety

A direct comparison of quantitative data is crucial for evaluating the potential of a new anti-tubercular candidate. The following tables summarize the essential in vitro performance metrics for this compound and the established first-line drugs. Data for this compound is hypothetical and serves as a placeholder for experimental results.

Table 1: In Vitro Anti-Tubercular Activity against Mycobacterium tuberculosis H37Rv

CompoundMechanism of ActionMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Hypothetical: Inhibition of a novel cellular target [Experimental Value]
IsoniazidInhibition of mycolic acid synthesis.[1][2][3]0.03 - 0.12[4]
RifampicinInhibition of DNA-dependent RNA polymerase.[5][6][7]0.12 - 0.5[4]
PyrazinamideConverted to pyrazinoic acid, disrupts membrane potential and fatty acid synthesis.[8][9][10]pH dependent; active in acidic environments
EthambutolInhibition of arabinosyl transferases, disrupting cell wall synthesis.[11][12][][14]0.25 - 1[4]

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundCytotoxicity (CC50) in HepG2 cells (µM)Selectivity Index (SI = CC50 / MIC)
This compound [Experimental Value] [Calculated Value]
Isoniazid>1000>10
Rifampicin>100>10
Pyrazinamide>1000>10
Ethambutol>1000>10

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the accurate assessment of novel anti-tubercular compounds.

Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a primary indicator of anti-tubercular activity.[15][16] The broth microdilution method is a widely accepted technique.[4][16]

a. Inoculum Preparation:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) is cultured on Middlebrook 7H10 or 7H11 agar.[17]

  • Colonies are suspended in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • The suspension is vortexed with glass beads to break up clumps.[4]

  • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.[16]

  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[15]

b. Assay Procedure:

  • Two-fold serial dilutions of the test compounds (this compound and standard drugs) are prepared in a 96-well microtiter plate.

  • 100 µL of the final bacterial inoculum is added to each well.

  • Control wells include a drug-free growth control, a sterility control (broth only), and a positive control with a known anti-tubercular drug.

  • The plate is sealed and incubated at 37°C.[15]

  • Readings are taken when visible growth is observed in the drug-free control well, typically between 7 and 21 days.[15][16] The MIC is the lowest drug concentration with no visible bacterial growth.[15]

Cytotoxicity Assay

Evaluating the toxicity of a compound to mammalian cells is a critical step in assessing its therapeutic potential. The MTT assay is a common method for determining the 50% cytotoxic concentration (CC50).[18][19]

a. Cell Culture:

  • Human hepatoma (HepG2) or other relevant cell lines (e.g., A549 lung epithelial cells, RAW 264.7 macrophages) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[18][19]

  • Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[19]

b. Assay Procedure:

  • Serial dilutions of the test compounds are prepared in the cell culture medium.

  • The existing medium is removed from the cells, and 100 µL of the compound dilutions are added.

  • The plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 3-4 hours.[18]

  • The medium is aspirated, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[18]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined.

Visualizing Mechanisms and Workflows

Established Anti-Tubercular Drug Mechanisms

The following diagrams illustrate the known mechanisms of action for the first-line anti-tubercular drugs.

Established_Mechanisms cluster_Isoniazid Isoniazid (INH) cluster_Rifampicin Rifampicin (RIF) cluster_Pyrazinamide Pyrazinamide (PZA) cluster_Ethambutol Ethambutol (EMB) INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Mycobacterial Cell Wall InhA->Cell_Wall Disruption RIF Rifampicin RNAP DNA-dependent RNA Polymerase (rpoB) RIF->RNAP Binding Transcription Transcription (DNA to mRNA) RNAP->Transcription Inhibition Protein_Synthesis Protein Synthesis PZA Pyrazinamide (Prodrug) PncA Pyrazinamidase (pncA) PZA->PncA Conversion (Acidic pH) POA Pyrazinoic Acid (Active form) PncA->POA FAS1 Fatty Acid Synthase I POA->FAS1 Inhibition Membrane_Potential Membrane Potential POA->Membrane_Potential Disruption EMB Ethambutol Arabinosyl_Transferase Arabinosyl Transferase (embAB) EMB->Arabinosyl_Transferase Inhibition Arabinogalactan Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan Disruption Cell_Wall_Integrity Cell Wall Integrity

Caption: Mechanisms of action for first-line anti-tubercular drugs.

Hypothetical Signaling Pathway for this compound

This diagram provides a template for elucidating the mechanism of action of a novel compound.

Hypothetical_Pathway Compound This compound Target Novel Cellular Target (e.g., Enzyme, Protein) Compound->Target Binding/Inhibition Pathway Essential Cellular Pathway (e.g., Bioenergetics, Cell Division) Target->Pathway Disruption Outcome Inhibition of Mycobacterial Growth Pathway->Outcome

Caption: A hypothetical mechanism of action pathway for a novel compound.

Experimental Workflow for Benchmarking

The following workflow outlines the key stages in the preclinical evaluation of a new anti-tubercular drug candidate.

Benchmarking_Workflow cluster_Discovery Phase 1: In Vitro Screening cluster_Validation Phase 2: Advanced In Vitro Characterization cluster_Preclinical Phase 3: In Vivo Evaluation A1 Primary Screening (MIC against M. tuberculosis) A2 Cytotoxicity Assay (e.g., MTT on HepG2 cells) A1->A2 A3 Calculate Selectivity Index (SI) A2->A3 B1 MIC against Drug-Resistant Strains A3->B1 Promising Candidates (High SI) B2 Intracellular Activity Assay (Macrophage infection model) B1->B2 B3 Mechanism of Action Studies B2->B3 C1 Pharmacokinetics (PK) Studies B3->C1 Validated Hits C2 Efficacy in Murine TB Model C1->C2 C3 Toxicity Studies C2->C3

Caption: Experimental workflow for benchmarking a new anti-tubercular drug.

References

Safety Operating Guide

Proper Disposal of N2,N2-dimethylpyridine-2,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of N2,N2-dimethylpyridine-2,4-diamine, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Researchers, scientists, and drug development professionals handling this compound must be proficient in the correct disposal methods for both unused product and contaminated materials. Adherence to these protocols is critical for maintaining a safe laboratory environment and preventing chemical hazards.

Hazard Profile and Safety Summary

This compound is a chemical compound that requires careful handling. The primary hazards associated with this and similar chemicals are summarized in the table below. This information is critical for making informed decisions regarding personal protective equipment (PPE) and emergency procedures.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312
Skin Irritation Causes skin irritation.P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation Causes serious eye irritation or damage.P280, P305+P351+P338, P310
Respiratory Irritation May cause respiratory irritation.P261, P271, P304+P340, P312

This data is a summary of hazards associated with similar pyridine diamine compounds. Always refer to the specific Safety Data Sheet (SDS) for this compound for complete and detailed information.

Experimental Protocols for Disposal

The following protocols provide step-by-step guidance for the disposal of this compound. These procedures are based on general best practices for handling hazardous chemical waste in a laboratory setting.

Protocol 1: Disposal of Unused or Waste this compound

This protocol details the procedure for the disposal of unwanted, expired, or surplus this compound.

Materials:

  • Original, properly labeled container of this compound

  • Hazardous waste tag/label

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Chemical fume hood

Procedure:

  • Preparation: Ensure all necessary PPE is worn. All handling of the chemical waste should be conducted within a certified chemical fume hood.

  • Labeling: Securely affix a completed hazardous waste label to the original container. The label must include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.

  • Storage: Ensure the container cap is tightly sealed. Store the container in a designated hazardous waste accumulation area that is secure and has secondary containment.

  • Segregation: Store the container with other compatible organic waste. Do not mix with incompatible chemicals, such as strong oxidizing agents or acids.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

Protocol 2: Cleanup and Disposal of a Small Spill of this compound

This protocol provides instructions for safely cleaning up a minor spill (less than 100 mL) of this compound. For larger spills, evacuate the area and contact your institution's emergency response team.

Materials:

  • Chemical spill kit containing:

    • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

    • Scoop or dustpan (non-sparking)

    • Sealable, chemical-resistant waste container (e.g., heavy-duty plastic bag or bucket)

    • Hazardous waste label

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat (an apron and shoe covers may also be necessary)

Procedure:

  • Immediate Response: Alert personnel in the immediate vicinity of the spill.[3][4] If the substance is volatile, ensure adequate ventilation and control all ignition sources.

  • Containment: If the spill is spreading, use absorbent material from the spill kit to create a dike around the spill to contain it.[5][6]

  • Absorption: Cover the spill with an inert absorbent material.[6][7] Start from the outside of the spill and work inwards to minimize the contaminated area.

  • Collection: Once the material is fully absorbed, carefully scoop the contaminated absorbent into the designated waste container.[3][4]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials and also place them in the hazardous waste container.

  • Labeling and Disposal: Securely seal the waste container and affix a hazardous waste label. The label should clearly state "Spill Debris contaminated with this compound".[4][6] Dispose of the container through your institution's hazardous waste program.

  • Restock: Replenish the chemical spill kit with the items used during the cleanup.[3]

Mandatory Visualizations

The following diagrams illustrate the procedural workflows for the proper disposal of this compound.

DisposalWorkflow cluster_waste_identification Waste Identification cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal Identify Waste Identify Unused Product or Contaminated Material Select Protocol Select Appropriate Disposal Protocol Identify Waste->Select Protocol Unused Product Protocol 1: Unused Product Disposal Select Protocol->Unused Product  Unused Product Spill Debris Protocol 2: Spill Cleanup & Disposal Select Protocol->Spill Debris Contaminated Material   Label Waste Label Container as Hazardous Waste Unused Product->Label Waste Spill Debris->Label Waste Store Waste Store in Designated Waste Area Label Waste->Store Waste Contact EHS Arrange for Professional Disposal via EHS Store Waste->Contact EHS SpillCleanupWorkflow Start Spill Occurs Alert Alert Area Occupants Start->Alert Assess Assess Spill Size (<100mL?) Alert->Assess Evacuate Evacuate & Call Emergency Response Assess->Evacuate No PPE Don Appropriate PPE Assess->PPE Yes Contain Contain the Spill with Absorbent Dikes PPE->Contain Absorb Absorb Spill with Inert Material Contain->Absorb Collect Collect Contaminated Material into Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Label & Dispose Label as Hazardous Waste & Arrange for Disposal Decontaminate->Label & Dispose

References

Essential Safety and Logistical Information for Handling N2,N2-dimethylpyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of essential safety information. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling N2,N2-dimethylpyridine-2,4-diamine. The information herein is intended to supplement, not replace, the SDS.

Based on available safety data, this compound is a hazardous chemical that requires strict adherence to safety protocols. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause skin irritation and serious eye damage or irritation.[2][3][4] Some sources indicate that contact with the skin can be fatal.[2] Therefore, the consistent and correct use of appropriate personal protective equipment (PPE) is the most critical line of defense for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory operations involving this compound.[2][3]

OperationRecommended Personal Protective Equipment
Weighing and Transfer of Solid Respiratory: Work within a certified chemical fume hood. Avoid breathing dust.[2][3] Eye/Face: Chemical safety goggles and a face shield.[5] Skin (Hands): Chemical-resistant gloves (e.g., nitrile).[6] Body: A fully fastened lab coat.[5]
Preparation of Solutions Respiratory: Work within a certified chemical fume hood.[2] Eye/Face: Chemical safety goggles.[5] Skin (Hands): Chemical-resistant gloves (e.g., nitrile).[6] Body: A fully fastened lab coat.[5]
Running Reactions and Work-up Respiratory: Work within a certified chemical fume hood.[2] Eye/Face: Chemical safety goggles. A face shield should be worn if there is a risk of splashing.[5] Skin (Hands): Chemical-resistant gloves (e.g., nitrile).[6] Body: A fully fastened, flame-resistant lab coat.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

  • Ensure safety shower and eyewash stations are readily accessible and in good working order.

2. Handling:

  • Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[1][2][7]

  • Avoid breathing dust or vapors.[2][3][7]

  • Use only non-sparking tools, especially if the compound is flammable in its vapor phase.[1]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Emergency and Spill Response

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure Plan:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Spill Response Workflow:

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Material into a Labeled Container Contain->Collect Clean Clean the Spill Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose

Caption: Chemical Spill Response Workflow.

Disposal Plan

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste material in a suitable, closed, and properly labeled container.[1]

  • Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not release it into the environment.[1][2]

  • Contaminated clothing should be properly cleaned before reuse.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.